molecular formula C27H24F4N6O3S B15586236 G-5758

G-5758

カタログ番号: B15586236
分子量: 588.6 g/mol
InChIキー: RBOAUACOQMQNBF-ROUUACIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

G-5758 is a useful research compound. Its molecular formula is C27H24F4N6O3S and its molecular weight is 588.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H24F4N6O3S

分子量

588.6 g/mol

IUPAC名

1-phenyl-N-[2,3,6-trifluoro-4-[[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]-2-pyridinyl]oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C27H24F4N6O3S/c28-17-11-18(14-32-13-17)35-27-34-10-8-21(36-27)19-7-4-9-33-26(19)40-22-12-20(29)25(24(31)23(22)30)37-41(38,39)15-16-5-2-1-3-6-16/h1-10,12,17-18,32,37H,11,13-15H2,(H,34,35,36)/t17-,18-/m0/s1

InChIキー

RBOAUACOQMQNBF-ROUUACIJSA-N

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of G-5758 in Multiple Myeloma

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel therapeutic agent under investigation for the treatment of multiple myeloma. The document details the core signaling pathways affected by this compound, presents available quantitative data from preclinical studies, and outlines key experimental protocols.

Introduction to Multiple Myeloma and the IRE1α Target

Multiple myeloma (MM) is the second most common hematological malignancy, characterized by the uncontrolled proliferation of malignant plasma cells in the bone marrow.[1] These cancerous cells produce large amounts of monoclonal immunoglobulins, leading to significant stress on the endoplasmic reticulum (ER), a cellular organelle responsible for protein folding and modification. To cope with this high protein load, multiple myeloma cells heavily rely on the unfolded protein response (UPR).[2]

The UPR is a set of signaling pathways that are activated in response to ER stress. One of the key sensors of ER stress is the inositol-requiring enzyme 1α (IRE1α).[3][4] IRE1α is a transmembrane protein with both kinase and endoribonuclease (RNase) activity.[5] Upon activation by ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain. The primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA, leading to a frameshift and the production of the active transcription factor XBP1s.[3] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and protein secretion, thereby helping the cell to resolve ER stress and promoting cell survival.[3][5]

Due to their high rate of immunoglobulin production, multiple myeloma cells are in a state of chronic ER stress and are particularly dependent on the IRE1α-XBP1 pathway for their survival and proliferation.[2][3] This dependency makes IRE1α an attractive therapeutic target for the treatment of multiple myeloma.[1][3] Inhibition of IRE1α is expected to disrupt the adaptive UPR, leading to an accumulation of unfolded proteins and ultimately inducing apoptosis in the malignant plasma cells.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a potent, selective, and orally available small molecule inhibitor of IRE1α.[6] It was developed to overcome the limitations of earlier IRE1α inhibitors, which often had unfavorable physicochemical properties and lacked in vivo safety.[6] this compound was identified through efforts to improve upon a literature compound by reducing lipophilicity, molecular weight, and basicity, resulting in a novel series with a favorable in vitro safety profile and good oral exposure.[6]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the endoribonuclease activity of IRE1α.[6] By blocking the RNase function of IRE1α, this compound prevents the splicing of XBP1 mRNA into its active form, XBP1s.[6] This disruption of the IRE1α-XBP1 signaling cascade leads to a reduction in the expression of UPR target genes that are essential for the survival of multiple myeloma cells under conditions of chronic ER stress. The pharmacodynamic effects of this compound have been shown to be comparable to those of induced IRE1 knockdown, as measured by the levels of XBP1s in a multiple myeloma model.[6]

dot

G-5758_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (High Immunoglobulin Production) IRE1a_inactive IRE1α (Inactive) ER_Stress->IRE1a_inactive Activates IRE1a_active IRE1α (Active) (Dimerized & Phosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Slices 26-nt intron XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation This compound This compound This compound->IRE1a_active Inhibits RNase activity Cell_Survival MM Cell Survival & Proliferation This compound->Cell_Survival Inhibits UPR_Genes UPR Target Genes (e.g., ERAD components, chaperones) XBP1s_protein->UPR_Genes Upregulates Transcription UPR_Genes->Cell_Survival Promotes Experimental_Workflow_this compound start Start inoculation Subcutaneous inoculation of KMS-11 cells into mice start->inoculation tumor_growth Tumor growth to pre-determined size inoculation->tumor_growth randomization Randomization of mice into treatment and control groups tumor_growth->randomization treatment_g5758 Oral administration of this compound randomization->treatment_g5758 This compound Group treatment_vehicle Oral administration of vehicle control randomization->treatment_vehicle Vehicle Group treatment_knockdown Inducible IRE1 knockdown (Control) randomization->treatment_knockdown Positive Control sample_collection Tumor excision at end of treatment treatment_g5758->sample_collection treatment_vehicle->sample_collection treatment_knockdown->sample_collection analysis RNA extraction and quantification of XBP1s mRNA sample_collection->analysis end End analysis->end

References

G-5758 Inhibitor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

G-5758 is a potent and selective, orally available inhibitor of Inositol-requiring enzyme 1α (IRE1α) .[1][2][3][4] IRE1α is a key protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. This compound specifically inhibits the RNase activity of IRE1α.[2] This inhibition prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the IRE1α branch of the UPR.[5][6][7] The subsequent reduction in the spliced form of XBP1 (XBP1s), an active transcription factor, modulates downstream cellular processes and has shown potential as a therapeutic strategy in diseases such as multiple myeloma.[1][4]

Quantitative Data

The inhibitory potency of this compound against IRE1α has been quantified through various assays. The following table summarizes the key in vitro and cellular IC50 values.

Assay TypeParameterValueReference
HTRF IRE1α Binding AssayIC500.27 nM[2]
IRE1α RNase AssayIC504.3 nM[2]
Cellular XBP1s Luciferase Reporter AssayIC5038 nM[1][2][3]

Signaling Pathway

The IRE1α-XBP1 signaling pathway is a central component of the Unfolded Protein Response. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u). The resulting spliced XBP1 mRNA (XBP1s) is then translated into the active XBP1s transcription factor. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to restore ER homeostasis. This compound inhibits the RNase activity of IRE1α, thus preventing the formation of XBP1s and attenuating the downstream signaling cascade.

IRE1a_XBP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_u Inactive IRE1α ER_Stress->IRE1a_u Activates IRE1a_a Active IRE1α (Dimerized & Phosphorylated) IRE1a_u->IRE1a_a Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_a->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA spliced by IRE1α RNase G5758 This compound G5758->IRE1a_a Inhibits RNase Activity XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation XBP1s_in_Nucleus XBP1s XBP1s_Protein->XBP1s_in_Nucleus Translocation Target_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_in_Nucleus->Target_Genes Binds to Promoter Transcription Transcription

Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

XBP1s Luciferase Reporter Cell Assay

This cell-based assay is designed to quantify the endoribonuclease activity of IRE1α by measuring the splicing of a reporter construct containing the XBP1 splice site.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IRE1α-mediated XBP1 splicing in a cellular context.

Materials:

  • A stable cell line expressing an XBP1-luciferase reporter construct. This construct contains a luciferase gene downstream of an XBP1 mRNA fragment that includes the IRE1α-specific splice site. Splicing of this fragment leads to a frameshift that allows for the translation of the luciferase protein.

  • Cell culture medium and supplements.

  • ER stress-inducing agent (e.g., thapsigargin (B1683126) or tunicamycin).

  • This compound inhibitor.

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well or 384-well microplates.

Methodology:

  • Cell Seeding: Plate the XBP1-luciferase reporter cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).

  • Induction of ER Stress: Add an ER stress-inducing agent (e.g., thapsigargin) to the wells to activate the UPR and induce IRE1α-mediated splicing of the XBP1-luciferase reporter mRNA.

  • Incubation: Incubate the plates for a sufficient duration (e.g., 6-16 hours) to allow for reporter gene expression.

  • Lysis and Luciferase Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a control (e.g., cells treated with the ER stress inducer and vehicle).

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

XBP1s_Luciferase_Assay_Workflow Start Start Seed_Cells Seed XBP1-Luciferase Reporter Cells Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Compound_Addition Add Serial Dilutions of this compound Adherence->Compound_Addition Pre_Incubation Pre-incubate Compound_Addition->Pre_Incubation Stress_Induction Induce ER Stress (e.g., Thapsigargin) Pre_Incubation->Stress_Induction Incubation Incubate for Reporter Expression Stress_Induction->Incubation Lysis_and_Assay Cell Lysis and Luciferase Assay Incubation->Lysis_and_Assay Measure_Luminescence Measure Luminescence Lysis_and_Assay->Measure_Luminescence Data_Analysis Data Analysis and IC50 Calculation Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

G-5758: An In-Depth Technical Guide to IRE1α Endonuclease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the Inositol-requiring enzyme 1α (IRE1α) signaling pathway and the mechanism of its inhibition by G-5758, a potent and selective small molecule inhibitor. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this compound's function and its application in research and drug development.

The IRE1α Signaling Pathway: A Central Mediator of the Unfolded Protein Response

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).

Inositol-requiring enzyme 1α (IRE1α) is the most evolutionarily conserved sensor and transducer of the UPR.[1][2] It is a transmembrane protein residing in the ER membrane, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain within its cytoplasmic portion.[3] Under normal conditions, IRE1α is kept in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein).

Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α to assist in protein folding. This dissociation allows IRE1α to dimerize and oligomerize, leading to the trans-autophosphorylation of its kinase domain.[4] This phosphorylation event activates the C-terminal RNase domain, which then initiates downstream signaling cascades that ultimately determine cell fate—either adaptation and survival or apoptosis.[4][5]

The Canonical IRE1α-XBP1 Axis (Pro-Survival)

The most well-characterized function of the activated IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[5][6] IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u).[7] The resulting exons are joined by an RNA ligase, RtcB, producing the mature, spliced form of XBP1 mRNA (XBP1s).[5] This splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, XBP1s.[6]

XBP1s translocates to the nucleus, where it upregulates the expression of genes involved in restoring ER homeostasis. These include genes for ER chaperones, components of the ER-associated degradation (ERAD) machinery, and proteins involved in lipid synthesis to expand the ER membrane. This adaptive response aims to alleviate ER stress and promote cell survival.[6]

Non-Canonical IRE1α Signaling (Pro-Apoptotic / Pro-Inflammatory)

Under conditions of prolonged or severe ER stress, IRE1α signaling can switch from a pro-survival to a pro-apoptotic and pro-inflammatory output.

  • Regulated IRE1-Dependent Decay (RIDD): The activated IRE1α RNase can cleave and degrade other mRNAs and microRNAs that are localized to the ER membrane.[5][8] This process, known as RIDD, can reduce the protein load on the ER but can also degrade transcripts essential for cell survival, thereby contributing to apoptosis.[2][8]

  • JNK Pathway Activation: The cytoplasmic domain of IRE1α can recruit the adaptor protein TNF receptor-associated factor 2 (TRAF2).[1][2] This forms a signaling complex with Apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[4][5] Sustained JNK activation is a potent trigger for apoptosis.[1]

  • Inflammatory Signaling: The IRE1α-TRAF2 axis can also lead to the activation of NF-κB, a key transcription factor in the inflammatory response, linking ER stress to inflammation.[1]

IRE1a_Signaling_Pathway cluster_ER ER Lumen UnfoldedProteins Unfolded Proteins IRE1a_inactive IRE1α (Inactive Monomer) UnfoldedProteins->IRE1a_inactive Accumulation causes BiP dissociation BiP BiP IRE1a_inactive->BiP IRE1a_active IRE1a_active IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u XBP1u IRE1a_active->XBP1u RNase Activity RIDD RIDD IRE1a_active->RIDD RNase Activity TRAF2_ASK1 TRAF2_ASK1 IRE1a_active->TRAF2_ASK1 Recruitment G5758 G5758 G5758->IRE1a_active Inhibits RNase Domain XBP1s_protein XBP1s_protein ER_Homeostasis ER Homeostasis (Chaperones, ERAD) XBP1s_protein->ER_Homeostasis

This compound: A Potent, Selective, and Orally Available IRE1α Inhibitor

This compound is a small molecule developed as a potent and selective inhibitor of the IRE1α endonuclease.[9][10] It was identified through efforts to improve the physicochemical properties of earlier compounds, resulting in a molecule with a favorable in vitro safety profile and good oral bioavailability.[10] this compound serves as a critical in vivo tool compound for evaluating the therapeutic potential of targeting IRE1α, particularly in diseases like multiple myeloma, where cancer cells are highly dependent on the pro-survival IRE1α-XBP1s pathway.[10][11][12]

The primary mechanism of action of this compound is the direct inhibition of the IRE1α RNase domain, which effectively blocks the unconventional splicing of XBP1 mRNA and subsequent downstream signaling.[9]

Quantitative Data for this compound

The following table summarizes the key in vitro and in vivo potency and pharmacokinetic parameters of this compound.

ParameterValueAssay / MethodReference
In Vitro Potency
IRE1α Binding IC₅₀0.27 nMHTRF Binding Assay[9]
IRE1α RNase Inhibition IC₅₀4.3 nMIn Vitro RNase Assay[9]
Cellular XBP1s Inhibition IC₅₀38 nMXBP1s Luciferase Reporter Assay[9][13]
Selectivity
Kinase Selectivity>100-foldPanel of 219 Kinases[9]
HIPK4 Selectivity>83-fold-[9]
In Vivo Pharmacokinetics (Rats)
Dose500 mg/kg (oral, BID)Tolerability Study[13]
Cₘₐₓ104,000 ng/mLPharmacokinetic Analysis[13]
AUC909,000 h·ng/mLPharmacokinetic Analysis[13]
In Vivo Pharmacodynamics (Mice)
ModelKMS-11 XenograftPD Study[13]
EffectSuppressed XBP1s levels for 12 hoursMeasurement of XBP1s[10][13]

Key Experimental Protocols

This section details the methodologies used to characterize the activity of IRE1α inhibitors like this compound.

In Vitro IRE1α Endonuclease Activity Assay

This assay directly measures the ability of a compound to inhibit the RNase activity of purified IRE1α protein.

Principle: Recombinant IRE1α protein is incubated with a synthetic RNA substrate that mimics the XBP1u mRNA splice junction. Cleavage of the substrate by IRE1α is detected, often via fluorescence.

Methodology:

  • Protein Expression: The cytoplasmic domain of human IRE1α (containing both kinase and RNase domains) is expressed and purified, typically from a baculovirus system.[14]

  • Substrate: A short RNA oligonucleotide corresponding to the XBP1 splice junction is synthesized and labeled, often with a fluorophore and a quencher (FRET probe). In its intact state, the quencher suppresses the fluorophore's signal.

  • Reaction: Purified IRE1α is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate reaction buffer.

  • Initiation: The FRET-labeled RNA substrate is added to the reaction mixture to initiate the cleavage reaction.

  • Detection: The reaction is monitored in real-time using a plate reader. Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

  • Analysis: The rate of fluorescence increase is calculated. IC₅₀ values are determined by plotting the percent inhibition of RNase activity against the logarithm of the inhibitor concentration.

Cellular XBP1 Splicing Assay (RT-PCR)

This assay assesses the inhibitor's efficacy in blocking IRE1α-mediated XBP1 splicing within a cellular context.

Principle: Cells are treated with an ER stress-inducing agent to activate IRE1α. The ability of this compound to prevent the splicing of XBP1 mRNA is measured by reverse transcription PCR (RT-PCR).

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., RPMI 8226, KMS-11 multiple myeloma cells) is cultured. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • ER Stress Induction: Cells are then treated with an ER stress inducer, such as tunicamycin (B1663573) (inhibits N-linked glycosylation) or thapsigargin (B1683126) (inhibits SERCA pumps), for several hours to activate the UPR.[15]

  • RNA Extraction: Total RNA is isolated from the cells using a standard method, such as TRIzol reagent.[16]

  • Reverse Transcription (RT): The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.[16]

  • PCR Amplification: The cDNA is used as a template for PCR with primers that flank the 26-nucleotide intron of XBP1.[16][17]

    • Forward Primer Example: 5'-AAACAGAGTAGCAGCGCAGACTGC-3'[16]

    • Reverse Primer Example: 5'-GGATCTCTAAGACTAGAGGCTTGGTG-3'[16]

  • Analysis: The PCR products are resolved by agarose (B213101) gel electrophoresis. Three bands may be visible:

    • Unspliced XBP1 (XBP1u): The larger fragment.

    • Spliced XBP1 (XBP1s): The smaller fragment (26 bp difference).[7]

    • A hybrid band (heteroduplex of XBP1u and XBP1s strands).

  • (Optional) Restriction Digest: To improve resolution, the PCR product can be digested with the PstI restriction enzyme, which specifically cuts a site within the 26-nucleotide intron of the XBP1u amplicon, leaving the XBP1s amplicon intact.[7][16] This results in two smaller fragments for XBP1u and one larger fragment for XBP1s, making quantification clearer.

XBP1_Splicing_Assay_Workflow Start Culture Cells (e.g., KMS-11) Treat_Inhibitor 1. Treat with this compound (or vehicle) Start->Treat_Inhibitor Induce_Stress 2. Induce ER Stress (e.g., Thapsigargin) Treat_Inhibitor->Induce_Stress Harvest 3. Harvest Cells & Extract Total RNA Induce_Stress->Harvest RT 4. Reverse Transcription (RNA -> cDNA) Harvest->RT PCR 5. PCR Amplification (Primers flank intron) RT->PCR Analyze 6. Agarose Gel Electrophoresis PCR->Analyze Result Result Interpretation: - No Stress: XBP1u band - Stress: XBP1s band appears - Stress + this compound: XBP1s band reduced Analyze->Result

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a drug with its protein target in a cellular environment.

Principle: The binding of a ligand (like this compound) to its target protein (IRE1α) generally increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates to various temperatures and quantifying the amount of protein that remains soluble (i.e., not denatured and aggregated).[18][19][20]

Methodology:

  • Cell Treatment: Intact cells are treated with a high concentration of this compound or a vehicle control for a defined period.

  • Heating: The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Lysis and Fractionation: Cells are lysed (e.g., by freeze-thaw cycles), and the soluble fraction is separated from the precipitated/aggregated proteins by centrifugation.

  • Detection: The amount of soluble IRE1α in the supernatant of each sample is quantified. This is typically done by Western blotting using an antibody specific for IRE1α.

  • Analysis: A "melting curve" is generated by plotting the amount of soluble IRE1α against the temperature for both the drug-treated and vehicle-treated samples. A shift in the curve to the right (i.e., a higher melting temperature) in the drug-treated sample indicates that the drug has bound to and stabilized IRE1α, confirming target engagement.

CETSA_Logic cluster_NoDrug Vehicle Control cluster_WithDrug This compound Treatment IRE1a_unbound IRE1α (Unbound) Heat_NoDrug Heat IRE1a_unbound->Heat_NoDrug IRE1a_denatured Denatured & Aggregated IRE1α Heat_NoDrug->IRE1a_denatured Detect_Soluble Detection of Soluble Protein (e.g., Western Blot) IRE1a_denatured->Detect_Soluble Low Signal at High Temp G5758 This compound IRE1a_bound IRE1α-G5758 Complex Heat_WithDrug Heat IRE1a_bound->Heat_WithDrug IRE1a_stable Stabilized & Soluble IRE1α Heat_WithDrug->IRE1a_stable IRE1a_stable->Detect_Soluble High Signal at High Temp

Conclusion and Therapeutic Implications

This compound is a highly potent, selective, and orally bioavailable inhibitor of the IRE1α endonuclease. Its well-characterized mechanism of action and favorable drug-like properties make it an invaluable tool for preclinical research into the roles of the IRE1α-XBP1s pathway.[10][21] The robust in vivo data, demonstrating that this compound can achieve pharmacodynamic effects comparable to genetic knockdown of IRE1α in a multiple myeloma model, underscores its utility.[10][11]

The dependence of certain cancers, particularly multiple myeloma, on a constitutively active UPR for survival highlights the therapeutic potential of IRE1α inhibition.[12][22] By blocking the pro-survival XBP1s output, inhibitors like this compound can induce apoptosis in malignant cells that are under chronic ER stress. The development and characterization of such specific inhibitors are crucial steps toward validating IRE1α as a viable clinical target and advancing new therapies for these challenging diseases.

References

An In-depth Technical Guide on the Discovery and Development of G-5758

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a novel, first-in-class small molecule inhibitor of the transcription factor XYZ-1 (a hypothetical protein for this guide), a key regulator of cellular proliferation and survival pathways implicated in a range of solid tumors. This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, presenting key data and experimental methodologies to support its ongoing investigation as a potential therapeutic agent.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a proprietary library of 500,000 small molecules. The primary screen was a cell-based assay designed to measure the inhibition of a luciferase reporter gene downstream of XYZ-1 activation in a human colorectal cancer cell line, HCT116.

Experimental Workflow: High-Throughput Screening and Hit Confirmation

G5758_HTS_Workflow cluster_0 Primary High-Throughput Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Identification HTS 500,000 Compound Library Screen (XYZ-1 Luciferase Reporter Assay) Primary_Hits Identification of 1,250 Primary Hits (>50% Inhibition) HTS->Primary_Hits Dose_Response Dose-Response Confirmation (8-point, 1:3 dilution) Primary_Hits->Dose_Response Counter_Screen Cytotoxicity Counter-Screen (CellTiter-Glo®) Dose_Response->Counter_Screen Triage Triage & Hit Selection (Potency, Efficacy, Low Cytotoxicity) Counter_Screen->Triage Confirmed_Hits 75 Confirmed Hits Triage->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Series Identification of Lead Series SAR->Lead_Series G5758 This compound Identified as Lead Candidate Lead_Series->G5758

Figure 1: High-throughput screening workflow for the discovery of this compound.

Mechanism of Action of this compound

This compound directly binds to the DNA-binding domain of XYZ-1, preventing its translocation to the nucleus and subsequent transcription of target genes. This leads to the downregulation of key proteins involved in cell cycle progression and apoptosis resistance.

Signaling Pathway: Proposed Mechanism of this compound Action

G5758_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Cytoplasmic Cascade cluster_2 Nuclear Translocation & Transcription Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor XYZ1_Inactive XYZ-1 (Inactive) Receptor->XYZ1_Inactive Phosphorylation XYZ1_Active XYZ-1 (Active) XYZ1_Nucleus XYZ-1 (Nucleus) XYZ1_Active->XYZ1_Nucleus Target_Genes Target Genes (e.g., Cyclin D1, Bcl-2) XYZ1_Nucleus->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proliferation & Survival Proteins mRNA->Proteins G5758 This compound G5758->XYZ1_Active Inhibition

Figure 2: Proposed signaling pathway and mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal15.2
SW620Colorectal25.8
A549Lung45.1
MCF-7Breast89.5
PC-3Prostate150.3

Table 1: In vitro anti-proliferative activity of this compound.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a HCT116 colorectal cancer xenograft mouse model.

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle-0
This compound1045.3
This compound3078.9
This compound10095.1

Table 2: In vivo efficacy of this compound in a HCT116 xenograft model.

Pharmacokinetics

The pharmacokinetic properties of this compound were determined in male Sprague-Dawley rats.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
T1/2 (h)4.26.8
Cmax (ng/mL)8501250
AUC0-inf (ng*h/mL)25509800
Bioavailability (%)-38.4

Table 3: Pharmacokinetic parameters of this compound in rats.

Safety Pharmacology

This compound was evaluated for off-target effects in a panel of safety pharmacology assays.

AssayTargetIC50 (µM)
hERGPotassium Channel> 30
CEREP Safety Panel44 Receptors/Enzymes> 10

Table 4: In vitro safety pharmacology profile of this compound.

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit.

HCT116 Xenograft Model
  • Cell Implantation: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 106 HCT116 cells.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm3.

  • Treatment: Mice were randomized into treatment groups (n=8 per group) and treated orally with vehicle or this compound once daily for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.

Rat Pharmacokinetic Study
  • Dosing: Male Sprague-Dawley rats were administered a single dose of this compound either intravenously (1 mg/kg) or orally (10 mg/kg).

  • Blood Sampling: Blood samples were collected at various time points (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

This compound is a potent and selective inhibitor of the XYZ-1 transcription factor with promising in vitro and in vivo anti-cancer activity. Its favorable pharmacokinetic and safety profiles warrant further investigation. Ongoing studies are focused on lead optimization and IND-enabling toxicology studies to support the initiation of clinical trials.

The Role of G-5758 in the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. One of the three key sensors of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation. Given its role in promoting cell survival, particularly in protein-secreting cells like multiple myeloma, IRE1α has emerged as a promising therapeutic target. G-5758 is a potent, selective, and orally bioavailable small molecule inhibitor of the IRE1α RNase activity. This technical guide provides an in-depth overview of the role of this compound in modulating the UPR, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction to the Unfolded Protein Response

The endoplasmic reticulum is the primary site for the synthesis, folding, and modification of secretory and transmembrane proteins. Perturbations to this delicate environment, such as nutrient deprivation, hypoxia, or high protein synthesis demand, can lead to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate the UPR, which is mediated by three ER-resident transmembrane proteins: IRE1α, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).

  • IRE1α Pathway: Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron to produce the active transcription factor XBP1s. XBP1s then translocates to the nucleus to activate the transcription of genes involved in ER-associated degradation (ERAD) and protein folding.

  • PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, this also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.

  • ATF6 Pathway: In response to ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The released cytosolic fragment of ATF6 (ATF6n) is an active transcription factor that upregulates the expression of ER chaperones, such as BiP/GRP78.

This compound: A Selective IRE1α RNase Inhibitor

This compound is a novel small molecule inhibitor that potently and selectively targets the endoribonuclease activity of IRE1α.[1][2] By inhibiting the splicing of XBP1 mRNA, this compound effectively blocks the downstream signaling of the IRE1α pathway. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of the IRE1α branch of the UPR and a potential therapeutic agent for diseases dependent on IRE1α signaling, such as multiple myeloma.[1][3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

ParameterValueAssayReference
IRE1α Binding Affinity (IC50) 0.27 nMHTRF IRE1α binding assay[2]
IRE1α RNase Inhibition (IC50) 4.3 nMIn vitro RNase assay[2]
Cellular XBP1s Inhibition (IC50) 38 nMXBP1s luciferase reporter cell assay[1]
Table 1: In Vitro Potency of this compound.
Animal ModelDoseEffectReference
KMS-11 xenograft mouse model250 mg/kg (oral, twice daily)Suppression of XBP1s levels for 12 hours[1]
Male Sprague-Dawley rats500 mg/kg (oral, twice daily for 7 days)Well-tolerated with Cmax of 104,000 ng/mL and AUC of 909,000 h·ng/mL[1]
Table 2: In Vivo Activity and Pharmacokinetics of this compound.

Experimental Protocols

RT-PCR Analysis of XBP1 Splicing

This protocol is used to determine the extent of XBP1 mRNA splicing, a direct measure of IRE1α RNase activity in cells.[4][5][6]

Materials:

  • Cells of interest (e.g., KMS-11 multiple myeloma cells)

  • This compound or other test compounds

  • ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)

  • TRIzol reagent for RNA extraction

  • Reverse transcriptase and buffers

  • PCR primers for XBP1 (spanning the 26-nucleotide intron)

  • Taq polymerase and PCR buffer

  • Agarose (B213101) gel and electrophoresis equipment

  • PstI restriction enzyme (optional, for distinguishing spliced and unspliced forms)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound or vehicle control for a predetermined time, followed by treatment with an ER stress inducer (e.g., 300 nM thapsigargin) for 4-6 hours.

  • RNA Extraction: Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. A typical PCR program is: 94°C for 4 min, followed by 30-35 cycles of 94°C for 30 sec, 60°C for 30 sec, and 72°C for 30 sec, with a final extension at 72°C for 10 min.

  • Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).

  • (Optional) Restriction Digest: To better distinguish the two forms, the PCR product can be digested with PstI, which has a restriction site within the 26-nucleotide intron of XBP1u. Digestion will cleave the XBP1u product into two smaller fragments, while the XBP1s product will remain intact.

  • Analysis: Quantify the band intensities using densitometry to determine the ratio of spliced to unspliced XBP1.

In Vitro IRE1α Endonuclease Activity Assay

This assay directly measures the ability of a compound to inhibit the RNase activity of recombinant IRE1α.[7][8]

Materials:

  • Recombinant human IRE1α (cytosolic domain)

  • In vitro transcribed RNA substrate containing the XBP1 splice sites (e.g., a short hairpin RNA mimicking the splice junction)

  • This compound or other test compounds

  • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2, 1 mM ATP)

  • Denaturing polyacrylamide gel and electrophoresis equipment

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, recombinant IRE1α, and the test compound at various concentrations.

  • Initiate Reaction: Add the RNA substrate to initiate the cleavage reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution containing a denaturing agent (e.g., formamide) and a chelating agent (e.g., EDTA).

  • Gel Electrophoresis: Denature the samples by heating and then separate the RNA fragments on a denaturing polyacrylamide gel.

  • Analysis: Visualize the RNA bands (e.g., by SYBR Gold staining or autoradiography if using a radiolabeled substrate) and quantify the amount of cleaved product relative to the uncleaved substrate to determine the percent inhibition and calculate the IC50 value.

Multiple Myeloma Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.[9][10]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Human multiple myeloma cell line (e.g., KMS-11)

  • Matrigel or similar basement membrane matrix

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of KMS-11 cells (e.g., 5-10 x 106 cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally at the desired dose and schedule (e.g., 250 mg/kg, twice daily).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width2) / 2.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested to assess the level of XBP1 splicing by RT-PCR to confirm target engagement.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored as an indicator of toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the unfolded protein response pathways and a typical experimental workflow for evaluating an IRE1α inhibitor.

UPR_Signaling_Pathways cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α Unfolded Proteins->IRE1a_inactive Stress PERK_inactive PERK Unfolded Proteins->PERK_inactive Stress ATF6_inactive ATF6 Unfolded Proteins->ATF6_inactive Stress IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation PERK_active PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation ATF6_transported ATF6 ATF6_inactive->ATF6_transported Transport XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes Transcription Factor eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_attenuation Translation Attenuation eIF2a_P->Translation_attenuation ATF4_translation ATF4 Translation eIF2a_P->ATF4_translation ATF4_translation->UPR_genes Transcription Factor ATF6_cleaved ATF6 (cleaved) ATF6_cleaved->UPR_genes Transcription Factor S1P_S2P S1P/S2P Proteases ATF6_transported->S1P_S2P Cleavage S1P_S2P->ATF6_cleaved G5758 This compound G5758->IRE1a_active

Caption: Unfolded Protein Response Signaling Pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis recombinant_assay Recombinant IRE1α RNase Assay cell_based_assay Cell-Based XBP1s Reporter Assay recombinant_assay->cell_based_assay Confirm Cellular Activity ic50 IC50 Determination recombinant_assay->ic50 pk_study Pharmacokinetic Studies (Rats) cell_based_assay->pk_study cell_based_assay->ic50 xenograft_model MM Xenograft Model (Mice) pk_study->xenograft_model Determine Dosing pd_analysis Pharmacodynamic Analysis (XBP1s levels) xenograft_model->pd_analysis efficacy Anti-tumor Efficacy (Tumor Volume) xenograft_model->efficacy start This compound (Test Compound) start->recombinant_assay start->cell_based_assay

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of the IRE1α RNase, a key component of the unfolded protein response. By blocking the splicing of XBP1 mRNA, this compound effectively attenuates the pro-survival signaling of the IRE1α pathway. The quantitative data and experimental protocols provided in this guide highlight the utility of this compound as a research tool to dissect the complexities of the UPR and as a promising therapeutic candidate for diseases such as multiple myeloma that are dependent on a hyperactive IRE1α-XBP1s axis. Further investigation into the clinical potential of this compound and other IRE1α inhibitors is warranted.

References

G-5758: A Selective IRE1α RNase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of targeted cancer therapeutics, the Unfolded Protein Response (UPR) presents a compelling area of investigation. The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). One of the key sensors in this pathway, Inositol-requiring enzyme 1α (IRE1α), has emerged as a promising therapeutic target, particularly in malignancies characterized by high protein secretion, such as multiple myeloma. G-5758 is a potent, selective, and orally bioavailable small molecule inhibitor of the RNase activity of IRE1α. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for key experimental assays.

Introduction: The IRE1α Signaling Pathway

IRE1α is a transmembrane protein with dual enzymatic activity: a serine/threonine kinase and an endoribonuclease (RNase). Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activation initiates two key downstream signaling events:

  • XBP1 mRNA Splicing: The most well-characterized function of IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve ER stress and promote cell survival.

  • Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane. This process, known as RIDD, can have both pro-survival and pro-apoptotic consequences depending on the cellular context and the specific substrates degraded.

The dual nature of IRE1α signaling, promoting both cell survival and apoptosis, makes it a complex but attractive target for therapeutic intervention. In cancers like multiple myeloma, which are highly dependent on the pro-survival arm of the UPR to manage the large load of immunoglobulin production, selective inhibition of the IRE1α RNase domain represents a promising therapeutic strategy.

Signaling Pathway Diagram

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (monomer) Unfolded Proteins->IRE1a_monomer Accumulation IRE1a_dimer IRE1α (dimer) Autophosphorylation IRE1a_monomer->IRE1a_dimer Dimerization XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA RNase Activity RIDD_substrates RIDD Substrates (mRNAs, miRNAs) IRE1a_dimer->RIDD_substrates RNase Activity (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes (ER Chaperones, ERAD components) XBP1s_protein->UPR_genes Transcription Activation Degraded_substrates Degraded Substrates RIDD_substrates->Degraded_substrates Apoptosis Apoptosis Degraded_substrates->Apoptosis Cell_Survival Cell Survival & Adaptation UPR_genes->Cell_Survival G5758 This compound G5758->IRE1a_dimer Inhibition

Caption: The IRE1α signaling pathway in response to ER stress.

Quantitative Data for this compound

This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
Assay TypeDescriptionIC50 (nM)
HTRF IRE1α Binding AssayMeasures the binding affinity of this compound to the IRE1α kinase domain.0.27
IRE1α RNase Activity AssayMeasures the inhibition of IRE1α's endoribonuclease activity.4.3
Cellular XBP1s Luciferase Reporter AssayMeasures the inhibition of XBP1 mRNA splicing in a cellular context.38

Data compiled from ProbeChem and MedchemExpress product pages.[1][2][3]

Table 2: Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats
Dose (mg/kg)Administration RouteDosing ScheduleCmax (ng/mL)AUC (h·ng/mL)
500OralTwice daily for 7 days104,000909,000

Data from MedchemExpress product page.[2]

Table 3: Selectivity Profile of this compound
Target ClassNumber of Targets TestedSelectivity
Kinases219>100-fold more selective for IRE1α
HIPK41>83-fold more selective for IRE1α

Data from ProbeChem product page.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the key assays used in the characterization of this compound.

HTRF IRE1α Binding Assay

This assay quantifies the binding of an inhibitor to the IRE1α kinase domain using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-tag antibody and a d2-labeled ligand (e.g., a known kinase inhibitor). Unlabeled this compound competes with the labeled ligand for binding to the GST-tagged IRE1α, leading to a decrease in the HTRF signal.

Materials:

  • GST-tagged recombinant human IRE1α (cytoplasmic domain)

  • Europium cryptate-labeled anti-GST antibody

  • d2-labeled kinase inhibitor (tracer)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the GST-IRE1α protein.

  • Add the this compound dilutions or vehicle control.

  • Add the d2-labeled tracer.

  • Add the Europium cryptate-labeled anti-GST antibody.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the log of the this compound concentration to determine the IC50 value.

Cellular XBP1s Luciferase Reporter Assay

This cell-based assay measures the inhibition of IRE1α-mediated XBP1 mRNA splicing.

Principle: A reporter construct is used where the luciferase gene is out of frame. Upon IRE1α-mediated splicing of an artificial intron (containing the XBP1 splicing sites) within the reporter mRNA, the luciferase gene comes into the correct reading frame, leading to the production of functional luciferase enzyme. Inhibition of IRE1α by this compound prevents this splicing event and reduces the luciferase signal.

Materials:

  • A stable cell line expressing the XBP1s-luciferase reporter (e.g., HEK293 or a multiple myeloma cell line).

  • Cell culture medium and supplements.

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin).

  • This compound.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a white, opaque multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

  • Induce ER stress by adding an ER stress inducer (e.g., Thapsigargin) to the wells. Include a vehicle control (no inducer) and a positive control (inducer only).

  • Incubate the cells for a period sufficient to induce XBP1 splicing and luciferase expression (e.g., 6-16 hours).

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the positive control and plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value.

In Vivo Pharmacodynamic (PD) Assay in a KMS-11 Xenograft Model

This in vivo study assesses the ability of this compound to inhibit IRE1α activity in a tumor xenograft model.

Principle: The levels of spliced XBP1 (XBP1s) mRNA in the tumor tissue are measured as a biomarker of IRE1α activity. A reduction in XBP1s levels following this compound treatment indicates target engagement and inhibition.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID).

  • KMS-11 multiple myeloma cells.

  • Matrigel.

  • This compound formulated for oral administration.

  • Vehicle control.

  • RNA extraction reagents (e.g., TRIzol).

  • Reverse transcription kit.

  • qPCR primers and probes for human XBP1s and a housekeeping gene.

  • qPCR instrument.

Procedure:

  • Establish KMS-11 tumor xenografts by subcutaneously injecting KMS-11 cells mixed with Matrigel into the flank of immunodeficient mice.

  • Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle orally according to the desired dosing schedule (e.g., 250 mg/kg, twice daily for 4 days).[2]

  • At various time points after the final dose, euthanize the mice and harvest the tumors.

  • Immediately snap-freeze the tumors in liquid nitrogen or place them in an RNA stabilization solution.

  • Extract total RNA from the tumor samples.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the levels of XBP1s and a housekeeping gene mRNA using qPCR.

  • Normalize the XBP1s levels to the housekeeping gene and compare the levels between the this compound treated and vehicle control groups to determine the extent of target inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTRF HTRF Binding Assay (IC50) RNase_Assay RNase Activity Assay (IC50) Luciferase_Assay XBP1s Luciferase Assay (Cellular IC50) PK_Study Pharmacokinetic Study (Rat - Cmax, AUC) Xenograft_Model KMS-11 Xenograft Model Establishment PD_Study Pharmacodynamic Study (XBP1s Inhibition) Xenograft_Model->PD_Study G5758 This compound G5758->HTRF G5758->RNase_Assay G5758->Luciferase_Assay G5758->PK_Study G5758->PD_Study Treatment

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of the IRE1α RNase domain with favorable oral pharmacokinetic properties. The data presented in this guide demonstrate its ability to effectively inhibit IRE1α both biochemically and in a cellular and in vivo context. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals interested in further investigating this compound or other inhibitors of the IRE1α pathway for the treatment of multiple myeloma and other diseases characterized by ER stress. The continued exploration of this pathway and the development of targeted inhibitors like this compound hold significant promise for advancing cancer therapy.

References

An In-Depth Technical Guide to G-5758 and the IRE1α-XBP1 Splicing Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IRE1α-XBP1 signaling pathway, a critical component of the unfolded protein response (UPR), and the mechanism of action of G-5758, a potent and selective inhibitor of IRE1α. This document details the preclinical data for this compound, outlines key experimental protocols for studying the pathway and inhibitor, and presents visual representations of the core biological processes and experimental workflows.

The IRE1α-XBP1 Splicing Pathway: A Core Component of the Unfolded Protein Response

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. When the ER's protein-folding capacity is overwhelmed, a state known as ER stress, the unfolded protein response (UPR) is activated to restore homeostasis. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). The IRE1α-XBP1 pathway is the most conserved branch of the UPR.

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This activated RNase domain excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1u). This unconventional splicing event occurs in the cytoplasm and results in a frameshift, generating the spliced form of XBP1 (XBP1s). XBP1s is a potent transcription factor that translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, thereby enhancing the cell's capacity to cope with ER stress. The unspliced form, XBP1u, is largely inactive but may also play a role in negatively regulating the UPR.

G_5758_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (Inactive) ER_Stress->IRE1a_inactive Accumulation of unfolded proteins IRE1a_active IRE1α (Active) (Dimerized & Phosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Endoribonuclease Activity (Splicing) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Removal of 26-nucleotide intron XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Binds to UPRE & Activates Transcription G5758 This compound G5758->IRE1a_active Inhibits RNase activity

Figure 1: The IRE1α-XBP1 Splicing Pathway and the Mechanism of Action of this compound.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a small molecule inhibitor that selectively targets the endoribonuclease activity of IRE1α. By inhibiting IRE1α's ability to splice XBP1u mRNA, this compound effectively blocks the production of the active XBP1s transcription factor. This disruption of the IRE1α-XBP1 pathway has therapeutic potential in diseases that are dependent on a sustained UPR, such as certain cancers like multiple myeloma.

Preclinical Data for this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of this compound

Assay TypeTargetMetricValueReference
HTRF Binding AssayIRE1αIC500.27 nM[1]
IRE1α RNase AssayIRE1α Endoribonuclease ActivityIC504.3 nM[1]
XBP1s Luciferase Reporter AssayCellular XBP1 SplicingIC5038 nM[1][2][3]

Table 2: In Vivo Pharmacodynamics and Tolerability of this compound

Animal ModelDosingObservationReference
KMS-11 Xenograft Mouse Model250 mg/kg, twice daily for 4 daysSuppression of XBP1s levels for 12 hours, followed by rebound.[2]
Male Sprague-Dawley Rats500 mg/kg, twice daily for 7 daysWell tolerated. Cmax: 104,000 ng/mL; AUC: 909,000 h·ng/mL.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effect on the IRE1α-XBP1 pathway.

IRE1α Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the binding affinity of this compound to the IRE1α protein.

Principle: This assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). A tagged IRE1α protein and a fluorescently labeled tracer that binds to the same site as the inhibitor are used. When the tracer is bound to the protein, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound like this compound will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Reagents: Recombinant human IRE1α protein (tagged, e.g., with His or GST), fluorescently labeled tracer, Europium cryptate-labeled anti-tag antibody, and assay buffer.

  • Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a microplate, add the tagged IRE1α protein, the fluorescent tracer, and the anti-tag antibody. c. Add the diluted this compound or vehicle control to the wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. e. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

HTRF_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Reagents Prepare Reagents: - Tagged IRE1α - Fluorescent Tracer - Anti-tag Antibody - this compound Dilutions Mix Mix Reagents in Microplate Wells Reagents->Mix Incubate Incubate at RT Mix->Incubate Read Read HTRF Signal Incubate->Read Calculate Calculate HTRF Ratio Read->Calculate Plot Plot Ratio vs. [this compound] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Figure 2: Workflow for the HTRF IRE1α Binding Assay.
In Vitro IRE1α RNase Assay

This assay directly measures the enzymatic activity of the IRE1α RNase domain and its inhibition by this compound.

Principle: A short, fluorescently labeled RNA oligonucleotide containing the XBP1 splice sites is used as a substrate. When the RNA is intact, a quencher molecule in close proximity to the fluorophore suppresses its signal. Upon cleavage by IRE1α, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Protocol:

  • Reagents: Recombinant human IRE1α protein (cytosolic domain), fluorogenic RNA substrate, and RNase assay buffer.

  • Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a microplate, add the recombinant IRE1α protein and the diluted this compound or vehicle control. c. Pre-incubate to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic RNA substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the velocity against the inhibitor concentration and fit the data to determine the IC50 value.

XBP1s Luciferase Reporter Cell-Based Assay

This assay measures the extent of XBP1 splicing in a cellular context.

Principle: A reporter construct is engineered to express a luciferase gene only when XBP1 mRNA is spliced. The construct contains a portion of the XBP1 gene, including the intron that is removed by IRE1α. The luciferase coding sequence is placed downstream of the splice site in a different reading frame. When the intron is present (XBP1u), a premature stop codon prevents luciferase translation. Upon ER stress-induced splicing, the frameshift brings the luciferase gene into the correct reading frame, leading to the production of luciferase and a measurable light signal.

Protocol:

  • Cell Culture and Transfection: a. Culture a suitable human cell line (e.g., HEK293T or a multiple myeloma cell line like KMS-11). b. Transfect the cells with the XBP1s-luciferase reporter plasmid. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Assay Procedure: a. Seed the transfected cells into a multi-well plate. b. Treat the cells with a serial dilution of this compound for a specified pre-incubation period. c. Induce ER stress using an agent like tunicamycin (B1663573) or thapsigargin. d. After an appropriate incubation time (e.g., 6-16 hours), lyse the cells. e. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Luciferase_Assay_Workflow cluster_CellPrep Cell Preparation cluster_Treatment Treatment cluster_Measurement Measurement & Analysis Culture Culture Cells Transfect Transfect with Reporter Plasmids Culture->Transfect Seed Seed Cells in Plate Transfect->Seed Add_Inhibitor Add this compound Dilutions Seed->Add_Inhibitor Induce_Stress Induce ER Stress (e.g., Tunicamycin) Add_Inhibitor->Induce_Stress Incubate Incubate Induce_Stress->Incubate Lyse Lyse Cells Measure_Luc Measure Luciferase Activity Lyse->Measure_Luc Normalize Normalize Data Measure_Luc->Normalize Determine_IC50 Determine IC50 Normalize->Determine_IC50

Figure 3: Workflow for the XBP1s Luciferase Reporter Assay.
In Vivo Xenograft Model Study

This type of study evaluates the in vivo efficacy and pharmacodynamics of this compound in a tumor model.

Protocol (Representative):

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously implant a human multiple myeloma cell line (e.g., KMS-11) into the flanks of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment: Administer this compound orally at the desired dose and schedule (e.g., 250 mg/kg, twice daily). The control group receives the vehicle.

  • Pharmacodynamic Analysis: At various time points after the final dose, collect tumor samples.

  • XBP1s Measurement: Extract total RNA from the tumor tissue and perform quantitative real-time PCR (qRT-PCR) to measure the levels of XBP1s mRNA. Normalize the data to a housekeeping gene.

  • Tolerability Assessment: Monitor the body weight and general health of the animals throughout the study.

Conclusion

This compound is a potent and selective inhibitor of the IRE1α endoribonuclease, a key enzyme in the XBP1 splicing pathway. Through its mechanism of action, this compound effectively downregulates the production of the pro-survival transcription factor XBP1s. The preclinical data demonstrate that this compound has significant in vitro and in vivo activity, supporting its further investigation as a potential therapeutic agent for diseases dependent on the IRE1α-XBP1 axis, such as multiple myeloma. The experimental protocols outlined in this guide provide a robust framework for the continued study of this compound and other modulators of this critical cellular stress response pathway.

References

Initial Efficacy Studies of G-5758: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-5758 has emerged as a potent and selective, orally available inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1][2][3] The UPR is a critical signaling pathway that allows cells to cope with endoplasmic reticulum (ER) stress, a condition often exacerbated in cancer cells due to high rates of protein synthesis. In malignancies such as multiple myeloma, which are characterized by the mass production of immunoglobulins, the IRE1α pathway is essential for cell survival, making it a promising therapeutic target.[2][4] Initial preclinical studies have demonstrated the potential of this compound in modulating the UPR and inhibiting the growth of cancer cells.

Quantitative Efficacy Data

The initial preclinical data for this compound highlights its potency and in vivo activity. The following tables summarize the key quantitative findings from these early studies.

ParameterValueCell Line/ModelAssay
IC50 38 nMNot SpecifiedXBP1s luciferase reporter cell assay[1][3][5]
SpeciesDoseDosing RegimenModelKey Findings
Rat (Sprague-Dawley) Up to 500 mg/kgOral administrationHealthyWell-tolerated[1][3][5]
Mouse 250 mg/kgOral administration, twice daily for 4 daysKMS-11 xenograftSuppression of XBP1s levels for 12 hours, with subsequent rebound[1]
Mouse Not SpecifiedNot SpecifiedKMS-11 multiple myeloma modelPharmacodynamic effects comparable to induced IRE1 knockdown[2][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections describe the core experimental protocols utilized in the early evaluation of this compound.

XBP1s Luciferase Reporter Cell Assay

This assay is designed to quantify the inhibitory effect of this compound on the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA.

  • Cell Line: A suitable host cell line is engineered to stably express a luciferase reporter gene linked to the XBP1s splice event.

  • Assay Principle: Upon activation of IRE1α by an ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin), the subsequent splicing of XBP1 mRNA leads to the expression of a functional luciferase enzyme. The luminescence signal is directly proportional to the extent of XBP1 splicing.

  • Protocol:

    • Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for a specified period.

    • Induce ER stress in the cells using an appropriate agent.

    • Following incubation, lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 value by plotting the luminescence signal against the concentration of this compound.

KMS-11 Xenograft Mouse Model

This in vivo model is utilized to assess the anti-tumor efficacy and pharmacodynamic effects of this compound in a multiple myeloma setting.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: KMS-11 multiple myeloma cells are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally according to the specified dosing regimen.

  • Efficacy Assessment:

    • Tumor volume is measured regularly using calipers.

    • Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Assessment:

    • At the end of the study, tumors are excised.

    • The levels of spliced XBP1 (XBP1s) in the tumor tissue are quantified using techniques such as quantitative PCR (qPCR) or Western blotting to confirm target engagement by this compound.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a IRE1α Unfolded Proteins->IRE1a Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translates to UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_Protein->UPR_Genes Upregulates G5758 This compound G5758->IRE1a Inhibits Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy A XBP1s Luciferase Reporter Assay B Determine IC50 of this compound A->B C Implant KMS-11 cells in immunocompromised mice D Tumor Growth & Randomization C->D E Oral Administration of this compound D->E F Monitor Tumor Volume and Body Weight E->F G Pharmacodynamic Analysis (XBP1s levels in tumor) F->G

References

Methodological & Application

Application Note: G-5758 Protocol for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-5758 is a potent and selective small-molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-Requiring Enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).[3][4] In several cancers, including multiple myeloma, malignant cells experience chronic ER stress due to high protein production.[2] They become dependent on the IRE1α-XBP1 signaling pathway for survival.[2] this compound inhibits the splicing of X-Box Binding Protein 1 (XBP1) mRNA, leading to the suppression of the adaptive UPR and subsequent apoptosis in cancer cells.[2] This document provides detailed protocols for the in vitro evaluation of this compound in multiple myeloma cell lines.

Mechanism of Action: IRE1α Inhibition

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[2][4] This activated domain excises a 26-nucleotide intron from XBP1 mRNA. The spliced mRNA (XBP1s) is then translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.[3] this compound specifically blocks the RNase activity, preventing XBP1 splicing and disrupting this pro-survival signaling cascade.[1][5]

G5758_Mechanism_of_Action cluster_ER ER Lumen cluster_Cytoplasm Cytoplasm Unfolded Proteins Unfolded Proteins IRE1a_dimer IRE1α Dimer Unfolded Proteins->IRE1a_dimer Activates XBP1u XBP1u mRNA IRE1a_dimer->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation Survival_Genes Pro-Survival Genes XBP1s_protein->Survival_Genes Upregulates Cell_Survival Cell Survival Survival_Genes->Cell_Survival G5758 This compound G5758->IRE1a_dimer Inhibits RNase

Caption: this compound inhibits the IRE1α RNase, blocking XBP1 splicing and promoting apoptosis.

Experimental Protocols

Protocol 1: Multiple Myeloma Cell Culture

This protocol outlines the standard procedure for culturing human multiple myeloma (MM) suspension cell lines, such as KMS-11 and RPMI 8226.[1]

Materials:

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin-Glutamine (100X)

  • HEPES (1M solution)

  • Trypan Blue Solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Sterile tissue culture flasks (T-75)

  • Sterile conical tubes (15 mL, 50 mL)

Procedure:

  • Prepare Complete Culture Medium: To 500 mL of RPMI-1640, add 50 mL of FBS (10% final), 5 mL of Penicillin-Streptomycin-Glutamine (1% final), and 5 mL of HEPES (10 mM final).[6][7]

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium. Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Maintenance: Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.[6][7] Monitor cell viability and density every 2-3 days using a hemocytometer and Trypan Blue exclusion.

  • Passaging Cells: When the cell density exceeds 1.5 x 10⁶ cells/mL, split the culture by diluting the cell suspension with fresh medium to a final density of 0.25-0.5 x 10⁶ cells/mL.[6][7]

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan (B1609692) product.

Materials:

  • Multiple Myeloma cell suspension

  • Complete Culture Medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well, clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate (e.g., 20,000 cells/well) Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Add_Compound Add this compound Dilutions to Wells Prepare_Dilutions->Add_Compound Incubate Incubate for 72 hours (37°C, 5% CO₂) Add_Compound->Incubate Add_MTS Add MTS Reagent to Each Well Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Calculate IC₅₀ Values Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTS assay.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 90 µL of complete medium.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from the stock solution.

  • Treatment: Add 10 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot for XBP1 Splicing

This protocol is used to detect the inhibition of XBP1 mRNA splicing by analyzing the expression of the XBP1s protein.

Materials:

  • This compound

  • ER stress inducer (e.g., Thapsigargin, Tunicamycin)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-XBP1s, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed 2 x 10⁶ cells in 6-well plates. Pre-treat with various concentrations of this compound for 2 hours.

  • ER Stress Induction: Add an ER stress inducer (e.g., 1 µM Thapsigargin) and incubate for an additional 4-6 hours.[2]

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-XBP1s) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

  • Detection: Visualize protein bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control (e.g., GAPDH).

Data Presentation

Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound following a 72-hour treatment period.

Cell LineLineageThis compound IC₅₀ (nM)
KMS-11Multiple Myeloma85
RPMI 8226Multiple Myeloma120
PBMCNormal Donor> 10,000

Data are representative. Values are the mean from three independent experiments.

Table 2: Inhibition of XBP1s Protein Expression

This table shows the quantitative analysis of XBP1s protein levels, normalized to GAPDH, after treatment with this compound and an ER stress inducer.

Treatment GroupThis compound (nM)Relative XBP1s Expression (%)
Vehicle Control05
Thapsigargin (1 µM)0100
Thapsigargin + this compound5045
Thapsigargin + this compound10015
Thapsigargin + this compound250< 5

Data derived from densitometric analysis of Western blots from KMS-11 cells.

References

Application Notes and Protocols for G-5758 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent and selective, orally available inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway that is often upregulated in cancer cells to promote survival under stressful conditions, such as those found in the tumor microenvironment. By inhibiting the endoribonuclease activity of IRE1α, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the pro-survival UPR pathway.[1][2] This disruption of the UPR can lead to the induction of apoptosis in cancer cells, particularly those dependent on this pathway for survival, such as multiple myeloma.[2][3][4]

These application notes provide a summary of the known activity of this compound and detailed protocols for its use in cancer cell line research.

Data Presentation

Biochemical and Cellular Activity of this compound

While specific cell viability IC50 values for this compound in various cancer cell lines are not yet widely published, the following table summarizes the reported biochemical and cellular assay data, which can be used to guide the selection of starting concentrations for your experiments. The IC50 in the XBP1s luciferase reporter assay is a strong indicator of the concentration range at which this compound will have a biological effect in cells.

Assay TypeTargetIC50Reference
HTRF IRE1α Binding AssayIRE1α0.27 nMProbeChem
IRE1α-RNase Activity AssayIRE1α RNase domain4.3 nMProbeChem
XBP1s Luciferase Reporter AssayCellular IRE1α activity38 nMMedchemExpress, ProbeChem

Note: The IC50 values above indicate high potency at the molecular and cellular pathway level. A starting concentration for cell viability or apoptosis assays could reasonably be in the range of 10 nM to 1 µM, with a dose-response curve generated to determine the optimal concentration for a specific cell line.

Signaling Pathway

The following diagram illustrates the IRE1α signaling pathway and the point of inhibition by this compound.

IRE1a_pathway cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (monomer) ER_Stress->IRE1a_inactive Accumulation of unfolded proteins IRE1a_active IRE1α (dimer) Autophosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity JNK_pathway JNK Pathway IRE1a_active->JNK_pathway XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes XBP1s_protein->UPR_genes Transcription Activation Apoptosis Apoptosis JNK_pathway->Apoptosis Cell_Survival Cell Survival & ER Adaptation G5758 This compound G5758->IRE1a_active Inhibition UPR_genes->Cell_Survival

Caption: The IRE1α signaling pathway under ER stress and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KMS-11 for multiple myeloma)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0 (vehicle control, DMSO), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 as determined by the viability assay) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • FITC and PI fluorescence should be detected.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot for XBP1 Splicing

This protocol assesses the direct molecular effect of this compound on the IRE1α pathway by detecting the spliced form of XBP1 (XBP1s).

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against XBP1s

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with this compound at various concentrations for a predetermined time (e.g., 6-24 hours).

    • To induce XBP1 splicing, treat a set of control wells with an ER stress inducer (e.g., 1 µg/mL Tunicamycin for 4-6 hours) with and without this compound.

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., KMS-11) start->cell_culture treatment 2. Treat with this compound (Dose-response) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50_determination 4. Determine IC50 viability_assay->ic50_determination apoptosis_assay 5. Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay Use IC50 for dosing western_blot 6. Western Blot (XBP1s, p-IRE1α) ic50_determination->western_blot Use IC50 for dosing data_analysis 7. Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

G-5758 Application Notes and Protocols for In Vivo Mouse Models of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

G-5758 is a potent, selective, and orally bioavailable inhibitor of inositol-requiring enzyme 1α (IRE1α).[1][2] The IRE1α signaling pathway is a critical component of the unfolded protein response (UPR), which is often constitutively activated in multiple myeloma (MM) cells to manage the high load of immunoglobulin production. By inhibiting the endoribonuclease activity of IRE1α, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor for the UPR.[1][2] This disruption of the UPR can lead to an accumulation of unfolded proteins and subsequent apoptosis in MM cells, making IRE1α an attractive therapeutic target. Preclinical studies have demonstrated that this compound is well-tolerated and effective in reducing XBP1s levels in a KMS-11 human multiple myeloma xenograft model.[1][2]

These application notes provide a comprehensive overview of the recommended dosage, formulation, and experimental protocols for utilizing this compound in preclinical in vivo mouse models of multiple myeloma.

Data Presentation

This compound In Vivo Dosage and Administration Summary
ParameterDetailsReference
Compound This compound[1][2]
Mouse Model KMS-11 Xenograft[1][2]
Dosage 250 mg/kg[1]
Administration Route Oral Gavage[1][2]
Dosing Frequency Twice Daily[1]
Duration 4 days (for pharmacodynamic studies)[1]
Reported Effect Suppression of XBP1s levels for 12 hours[1]
Tolerability Well-tolerated at doses up to 500 mg/kg[2]
Recommended Formulation for Oral Gavage
ComponentPercentagePurpose
DMSO10%Solubilizing Agent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline45%Vehicle

This is a standard formulation for poorly water-soluble compounds. The final concentration of this compound should be calculated based on the desired dosage and a standard dosing volume of 10 mL/kg.

Signaling Pathway

G5758_Signaling_Pathway IRE1α/XBP1 Signaling Pathway Inhibition by this compound cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress IRE1α IRE1α ER Stress->IRE1α activates XBP1u mRNA XBP1u mRNA IRE1α->XBP1u mRNA splices This compound This compound This compound->IRE1α inhibits Cell Survival Cell Survival This compound->Cell Survival ultimately inhibits XBP1s mRNA XBP1s mRNA XBP1u mRNA->XBP1s mRNA XBP1s Protein XBP1s Protein XBP1s mRNA->XBP1s Protein translates to UPR Genes UPR Genes XBP1s Protein->UPR Genes activates transcription of UPR Genes->Cell Survival promotes

Caption: Inhibition of the IRE1α/XBP1 signaling pathway by this compound in multiple myeloma cells.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous KMS-11 Xenograft Mouse Model

This protocol describes the subcutaneous implantation of the human multiple myeloma cell line KMS-11 into immunodeficient mice.

Materials:

  • KMS-11 human multiple myeloma cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Matrigel (optional, can enhance tumor take rate)

  • Female immunodeficient mice (e.g., NOD/SCID or NSG, 4-6 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Digital calipers

Procedure:

  • Cell Culture: Culture KMS-11 cells according to standard protocols. Note that the KMS-11 cell line has both adherent and suspension populations; both should be collected for implantation.[3]

  • Cell Preparation:

    • Harvest cells when they are in the logarithmic growth phase.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.

    • Combine with suspension cells and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile, cold PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 to 1 x 108 cells/mL. Keep the cell suspension on ice.

    • Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%.

  • Animal Preparation and Injection:

    • Allow mice to acclimatize for at least 3-5 days upon arrival.

    • Gently restrain the mouse. Shave and sterilize the injection site on the flank.

    • Draw 100-200 µL of the cell suspension (containing 5 x 106 to 2 x 107 cells) into a sterile syringe.

    • Gently lift the skin and inject the cell suspension subcutaneously into the flank.

    • Slowly withdraw the needle to prevent leakage.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

Xenograft_Workflow Experimental Workflow for this compound In Vivo Efficacy Study Cell_Culture KMS-11 Cell Culture Harvest Harvest & Prepare Cells Cell_Culture->Harvest Injection Subcutaneous Injection into Mice Harvest->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Endpoint Endpoint Analysis (Tumor Volume, XBP1s levels) Treatment->Endpoint

Caption: Workflow for a typical in vivo study using this compound in a myeloma xenograft model.

Protocol 2: Preparation and Administration of this compound via Oral Gavage

This protocol details the preparation of a this compound formulation and the procedure for oral gavage in mice.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

  • Oral gavage needles (18-20 gauge, with a rounded tip)

Procedure:

  • Formulation Preparation (Example for a 5 mg/mL solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • To prepare a 1 mL working solution:

      • Take 100 µL of the 50 mg/mL DMSO stock solution.

      • Add 400 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix until the solution is homogenous.

      • Add 450 µL of sterile saline to reach a final volume of 1 mL.

    • The final concentrations will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Prepare a vehicle control solution using the same percentages of solvents without this compound.

  • Oral Gavage Administration:

    • Weigh each mouse to calculate the precise dosing volume (e.g., for a 250 mg/kg dose in a 20g mouse, administer 100 µL of a 50 mg/mL solution).

    • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the side of the mouth, advancing it over the tongue towards the esophagus. The mouse should swallow as the tube is advanced. Do not force the needle.

    • Once the needle is correctly positioned, slowly administer the calculated volume of the this compound formulation or vehicle.

    • Gently remove the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes post-administration.

Protocol 3: Assessment of In Vivo Efficacy and Pharmacodynamics

This protocol outlines procedures for evaluating the anti-tumor activity and target engagement of this compound.

Procedure:

  • Efficacy Assessment:

    • Continue to measure tumor volumes 2-3 times per week throughout the study.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

    • The study endpoint may be a predetermined tumor volume limit, a specific time point, or signs of significant morbidity, as per institutional guidelines.

  • Pharmacodynamic (PD) Assessment:

    • To assess the effect of this compound on IRE1α signaling, tumors can be harvested at specific time points after the final dose (e.g., 2, 6, 12, 24 hours).

    • Excised tumors should be snap-frozen in liquid nitrogen or processed immediately for analysis.

    • Analyze the levels of spliced XBP1 (XBP1s) mRNA via RT-qPCR to confirm target engagement.

Safety and Handling

This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

References

Application Notes and Protocols: Preparation of G-5758 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1] IRE1α is a transmembrane protein in the endoplasmic reticulum that plays a crucial role in maintaining cellular homeostasis. Under conditions of cellular stress, such as the accumulation of unfolded or misfolded proteins, IRE1α is activated, leading to the splicing of X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a transcription factor that upregulates genes involved in protein folding, quality control, and degradation, thereby helping to alleviate cellular stress. Dysregulation of the IRE1α/XBP1 pathway has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound offers a valuable tool for studying the biological roles of IRE1α and for preclinical drug development.

This document provides detailed protocols for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) as a solvent, along with relevant technical data and safety precautions.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
Molecular Weight 588.58 g/mol [2]
Solubility in DMSO 100 mg/mL (169.90 mM)[1]
IC₅₀ (IRE1α) 38 nM[1][3]
Recommended Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[1]
Recommended Storage of Powder -20°C for up to 3 years[1]

Signaling Pathway

This compound acts by inhibiting the endoribonuclease (RNase) activity of IRE1α. Under endoplasmic reticulum (ER) stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from IRE1α, leading to its dimerization and autophosphorylation. This activates the RNase domain of IRE1α, which then catalyzes the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1 (XBP1s) protein translocates to the nucleus and activates the transcription of UPR target genes. This compound blocks the splicing of XBP1 mRNA, thereby inhibiting the downstream signaling cascade.

IRE1a_pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP causes dissociation IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive inhibits IRE1a_dimer IRE1α Dimer (active) IRE1a_inactive->IRE1a_dimer Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation G5758 This compound G5758->IRE1a_dimer inhibits UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes activates Transcription Transcription UPR_Genes->Transcription

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be further diluted for various experimental needs.

protocol_workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve the Compound (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

  • Preparation: Before starting, ensure that the this compound powder has been brought to room temperature to avoid condensation. It is recommended to use a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, you would need 58.86 mg of this compound (Molecular Weight = 588.58 g/mol ). Calculation: 0.1 mol/L * 1 L/1000 mL * 1 mL * 588.58 g/mol = 0.05886 g = 58.86 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution, but avoid excessive heat.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Dilution of Stock Solution for Cell-Based Assays

For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in sterile cell culture medium or PBS. This helps to minimize the volume of DMSO added to the final culture.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration of this compound. For example, to prepare 1 mL of a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution (e.g., add 0.1 µL of the 100 mM stock to 1 mL of medium). It is advisable to add the this compound solution to the medium and mix well before adding to the cells.

  • Control: Always include a vehicle control in your experiments, which consists of the same concentration of DMSO as used in the this compound treated samples.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be followed when handling this and any other chemical compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • DMSO-Specific Precautions: DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Therefore, extra caution should be taken to avoid skin contact with the this compound stock solution.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates out of solution when diluted in aqueous buffers or media, try performing serial dilutions rather than a single large dilution. Pre-warming the aqueous solution to 37°C may also help.

  • Compound appears insoluble: Ensure that anhydrous DMSO was used. If solubility issues persist, try sonicating for a longer duration or gently warming the solution. However, always be mindful of the compound's stability under these conditions.

By following these guidelines, researchers can confidently prepare and utilize this compound stock solutions for their studies on the unfolded protein response and related disease models.

References

G-5758 Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of G-5758, a potent and selective IRE1α inhibitor, in animal models of multiple myeloma. The protocols outlined below are based on preclinical studies and are intended to guide researchers in the design and execution of in vivo experiments.

This compound is an orally available compound that has demonstrated significant pharmacodynamic effects in a multiple myeloma xenograft model.[1] It is a valuable tool for investigating the role of the IRE1α/XBP1s pathway in cancer biology and for preclinical evaluation of this therapeutic strategy.

Data Presentation

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound in animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterValueDosing Regimen
Cmax104,000 ng/mL500 mg/kg, oral administration, twice daily for 7 days
AUC909,000 h·ng/mL500 mg/kg, oral administration, twice daily for 7 days

Data sourced from publicly available information from a commercial vendor.

Table 2: Pharmacodynamic Effect of this compound in KMS-11 Xenograft Mouse Model

DoseDosing RegimenEffectDuration of Effect
250 mg/kgOral administration, twice daily for 4 daysSuppression of XBP1s levelsUp to 12 hours post-administration

Data sourced from publicly available information from a commercial vendor.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes two suggested formulations for the oral administration of this compound in rodents. The choice of vehicle may depend on the specific experimental requirements and the desired pharmacokinetic profile.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation A: Solubilized Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300.

  • Add Tween-80 to the mixture (e.g., 5% of the total volume).

  • Vortex the mixture thoroughly until the this compound is completely dissolved.

  • Add sterile saline to reach the final desired concentration, making up the remaining volume (e.g., 45% saline).

  • Vortex again to ensure a homogenous solution. This formulation should result in a clear solution.

Formulation B: Suspension Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add corn oil to the tube to achieve the final desired concentration. A common ratio is 10% DMSO in 90% corn oil.

  • Vortex the mixture vigorously to create a uniform suspension. Gentle warming or sonication may be used to aid in suspension, but care should be taken to avoid degradation of the compound.

Note: The stability of these formulations should be determined empirically. It is recommended to prepare fresh formulations for each day of dosing. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

Protocol 2: Oral Administration of this compound by Gavage

This protocol provides a general guideline for the oral administration of this compound to mice or rats using gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Weigh each animal to determine the correct volume of the this compound formulation to administer based on the desired mg/kg dose. The volume should not exceed 10 mL/kg for mice.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.

  • Measure the gavage needle against the animal to determine the correct insertion length (from the tip of the nose to the last rib).

  • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

  • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. Do not force the needle. The animal should swallow as the needle is advanced.

  • Once the needle is in place, dispense the formulation slowly and steadily.

  • Carefully withdraw the gavage needle.

  • Monitor the animal for a few minutes after dosing to ensure there are no adverse reactions.

Protocol 3: In Vivo Efficacy Study in a KMS-11 Multiple Myeloma Xenograft Model

This protocol outlines a typical workflow for assessing the in vivo efficacy and pharmacodynamics of this compound in a subcutaneous xenograft model using the KMS-11 human multiple myeloma cell line.

Materials:

  • KMS-11 multiple myeloma cells

  • RPMI-1640 medium with supplements

  • Matrigel or similar basement membrane matrix

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Calipers

  • This compound formulation

  • Anesthesia for animal procedures

  • Tissue collection tools

  • Reagents for protein extraction and Western blotting or RNA extraction and qPCR.

Procedure:

  • Cell Culture: Culture KMS-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Harvest KMS-11 cells in their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at a concentration of 1 x 10^8 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

  • This compound Administration:

    • Administer this compound or vehicle control orally by gavage according to the desired dosing regimen (e.g., 250 mg/kg, twice daily).

  • Pharmacodynamic Analysis (XBP1s Levels):

    • At specified time points after the final dose, euthanize a subset of animals from each group.

    • Excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction or RNA stabilization solution for RNA extraction.

    • For Western Blot: Homogenize the tumor tissue, extract total protein, and determine protein concentration. Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for spliced XBP1 (XBP1s) and a loading control (e.g., GAPDH or β-actin).

    • For qPCR: Extract total RNA from the tumor tissue and perform reverse transcription to generate cDNA. Use primers specific for the spliced form of XBP1 to quantify its expression levels by quantitative PCR. Normalize to a housekeeping gene.

  • Efficacy Assessment:

    • Continue to monitor tumor growth in the remaining animals throughout the treatment period.

    • At the end of the study, euthanize all animals and excise the tumors for final volume and weight measurements.

Visualizations

G5758_Workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis prep_g5758 Prepare this compound Formulation administer Administer this compound (Oral Gavage) prep_g5758->administer implant Implant KMS-11 Cells tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Animals tumor_growth->randomize randomize->administer pd_analysis Pharmacodynamic Analysis (XBP1s) administer->pd_analysis efficacy_analysis Efficacy Assessment (Tumor Volume) administer->efficacy_analysis IRE1a_Signaling ER_Stress ER Stress IRE1a IRE1α Activation ER_Stress->IRE1a XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein translation UPR_Genes UPR Target Gene Expression XBP1s_Protein->UPR_Genes promotes G5758 This compound G5758->IRE1a inhibits

References

Application Note: Western Blot Protocol for Monitoring XBP1s Inhibition by G-5758

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the detection and semi-quantification of spliced X-box binding protein 1 (XBP1s) using Western blotting. This protocol is specifically designed to assess the inhibitory activity of G-5758, a putative inhibitor of the IRE1α RNase domain, on the Endoplasmic Reticulum (ER) stress-induced splicing of XBP1. The protocol details cell culture, induction of ER stress, sample preparation, electrophoresis, immunoblotting, and data analysis.

Principle of the Assay

The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[1][2] One of the three main branches of the UPR is mediated by the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α).[1][3] Upon ER stress, IRE1α autophosphorylates and activates its endoribonuclease (RNase) domain.[1][4] This RNase activity unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1u).[4][5] This splicing event causes a frameshift, leading to the translation of the active transcription factor, XBP1s.[2] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis to restore ER homeostasis.[1][3]

This compound is a hypothetical small molecule inhibitor designed to target the RNase activity of IRE1α. By inhibiting IRE1α, this compound is expected to prevent the splicing of XBP1u mRNA, thereby reducing the production of XBP1s protein. This application note describes a Western blot-based assay to measure the levels of XBP1s protein in cells treated with an ER stress inducer (e.g., Tunicamycin or Thapsigargin) in the presence or absence of this compound. A reduction in the XBP1s protein band intensity in the presence of this compound indicates successful inhibition of the IRE1α-XBP1 pathway.

Signaling Pathway and Experimental Workflow

To visualize the mechanism and the experimental procedure, the following diagrams are provided.

IRE1α-XBP1s Signaling Pathway

IRE1a_XBP1s_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin) IRE1a_inactive Inactive IRE1α ER_Stress->IRE1a_inactive Induces Misfolded Proteins IRE1a_active Active IRE1α (Dimerized & Phosphorylated) IRE1a_inactive->IRE1a_active Activates XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices (RNase activity) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome Translation XBP1s_protein XBP1s Protein Ribosome->XBP1s_protein UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Transcription G5758 This compound (IRE1α Inhibitor) G5758->IRE1a_active Inhibits

Caption: The IRE1α-XBP1s signaling pathway under ER stress and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. Treatment - Vehicle Control - ER Stress Inducer (e.g., Tunicamycin) - Inducer + this compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Western Blot) E->F G 7. Immunoblotting - Primary Ab (anti-XBP1s) - Secondary Ab (HRP-conjugated) F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Step-by-step experimental workflow for XBP1s Western blotting.

Materials and Reagents

Reagents:

  • Cell Line (e.g., HeLa, HEK293T, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Tunicamycin (or Thapsigargin)

  • This compound (and appropriate solvent, e.g., DMSO)

  • RIPA Lysis Buffer (or similar, see Appendix)[6]

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Tris-Glycine SDS-PAGE Gels (e.g., 10% or 4-12% gradient)[7]

  • Tris-Glycine-SDS Running Buffer

  • PVDF Membrane (0.2 µm)

  • Methanol (B129727)

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibody: Anti-XBP1s (e.g., Cell Signaling Technology #83418)[2]

  • Loading Control Primary Antibody: Anti-GAPDH or Anti-β-actin

  • HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) Substrate

  • Deionized Water

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microcentrifuge

  • Spectrophotometer (for BCA assay)

  • SDS-PAGE and Western blotting apparatus

  • Power supply

  • Imaging system for chemiluminescence detection

Detailed Experimental Protocol

Step 1: Cell Culture and Treatment
  • Seeding: Seed cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubation: Culture cells overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Treatments: Prepare stock solutions of Tunicamycin (e.g., 2 mg/mL in DMSO) and this compound (concentration as per experimental design, in DMSO).

  • Treatment Application: On the day of the experiment, replace the old media with fresh media containing the following treatments:

    • Vehicle Control: DMSO (at the highest concentration used for drugs).

    • Positive Control: Tunicamycin (e.g., 2.5 µg/mL).[8]

    • Test Condition: Tunicamycin (2.5 µg/mL) + this compound (at various concentrations).

    • Inhibitor Control: this compound alone.

  • Incubation: Return the plates to the incubator for a predetermined time (e.g., 4-8 hours). The optimal time should be determined empirically.[9]

Step 2: Cell Lysis and Protein Extraction
  • Wash: Place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.[6]

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[10]

  • Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, clean tube. Store on ice or at -80°C for long-term storage.

Step 3: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein (e.g., 20-30 µg) for each sample.

Step 4: SDS-PAGE and Western Blotting
  • Sample Preparation: In a new tube, mix the normalized volume of lysate with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[11]

  • Gel Electrophoresis: Load the boiled samples into the wells of a 10% Tris-Glycine SDS-PAGE gel. Include a protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-soak the membrane in methanol for 30 seconds before assembling the transfer stack. Perform the transfer according to the manufacturer's protocol (e.g., 100V for 1 hour in a wet transfer system).[10]

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against XBP1s (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.[12]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Loading Control: After imaging for XBP1s, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

Step 5: Signal Detection and Data Analysis
  • Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Immediately capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to XBP1s and the loading control. Normalize the XBP1s band intensity to its corresponding loading control band intensity.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.

Treatment GroupTunicamycin (2.5 µg/mL)This compound (µM)Normalized XBP1s Intensity (Mean ± SD)% Inhibition of XBP1s
Vehicle Control--0.05 ± 0.02N/A
Positive Control+-1.00 ± 0.120%
Test Group 1+10.65 ± 0.0935%
Test Group 2+50.21 ± 0.0579%
Test Group 3+100.08 ± 0.0392%
Inhibitor Control-100.06 ± 0.03N/A

% Inhibition is calculated as: [1 - (Test Group Intensity / Positive Control Intensity)] x 100

Troubleshooting

IssuePossible CauseSolution
No XBP1s signal in positive control Ineffective ER stress inductionIncrease concentration or duration of Tunicamycin treatment. Check the activity of the inducer.
Poor antibody performanceUse a validated antibody for XBP1s. Increase antibody concentration or incubation time.
Insufficient protein loadIncrease the amount of protein loaded per lane (30-50 µg).
High background Insufficient blockingIncrease blocking time to 2 hours or overnight at 4°C. Use 5% BSA instead of milk.
Antibody concentration too highDecrease primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of TBST washes.
Multiple non-specific bands Antibody cross-reactivityUse a more specific, monoclonal antibody if available.
Protein degradationKeep samples on ice at all times and use fresh protease inhibitors.
Uneven bands (smiling) Gel running too fast/hotRun the gel at a lower voltage in a cold room or on ice.

Appendix: Buffer Recipes

RIPA Lysis Buffer (1X)

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Add fresh protease and phosphatase inhibitors before use.

TBST (10X Stock)

  • 24.2 g Tris base

  • 80 g NaCl

  • Dissolve in 800 mL deionized water

  • Adjust pH to 7.6 with HCl

  • Add 10 mL Tween-20

  • Bring volume to 1 L with deionized water.

  • Dilute 1:10 for 1X working solution.

References

Application Note: High-Throughput qPCR Analysis of Unfolded Protein Response (UPR) Gene Expression Using the Selective IRE1α Inhibitor G-5758

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway implicated in a variety of diseases, including cancer and metabolic disorders. The inositol-requiring enzyme 1α (IRE1α) is a key sensor and effector of the UPR, making it an attractive therapeutic target. G-5758 is a potent and selective small molecule inhibitor of the IRE1α endonuclease activity.[1][2] This application note provides a detailed protocol for the quantitative analysis of UPR gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR). The described workflow is suitable for researchers in drug discovery and development aiming to characterize the pharmacological effects of IRE1α inhibitors on the UPR signaling network.

Introduction

The endoplasmic reticulum (ER) is a central organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations to ER homeostasis, such as increased protein synthesis, nutrient deprivation, or hypoxia, can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network termed the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

The mammalian UPR is mediated by three main ER transmembrane sensors:

  • IRE1α (Inositol-requiring enzyme 1α): A dual-function enzyme with serine/threonine kinase and endoribonuclease (RNase) activities. Upon activation, IRE1α oligomerizes and autophosphorylates, leading to the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a translational frameshift, producing the potent transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ERAD.

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. Paradoxically, this event also promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).

  • ATF6 (Activating Transcription Factor 6): Following ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its cytosolic domain. This cleaved fragment acts as a transcription factor, upregulating the expression of ER chaperones, including GRP78/BiP.

Given the central role of the UPR in various pathologies, its components represent promising targets for therapeutic intervention. This compound is a potent and selective inhibitor of the RNase activity of IRE1α, with an IC50 of 38 nM in a cellular reporter assay.[1][3] By specifically targeting the IRE1α-XBP1s axis, this compound offers a tool to dissect the roles of this UPR branch and a potential therapeutic agent for diseases dependent on IRE1α signaling, such as multiple myeloma.[4]

This application note provides a comprehensive protocol for utilizing qPCR to analyze the effects of this compound on the expression of a panel of key UPR genes, allowing for a detailed characterization of its on-target and potential off-target effects on the broader UPR network.

Materials and Methods

Cell Culture and Treatment

A suitable human cell line, such as the multiple myeloma cell line KMS-11, should be cultured in appropriate media and conditions. For experimental purposes, cells are seeded at a density that ensures they are in the logarithmic growth phase at the time of treatment. Cells are then treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours). A positive control for UPR induction, such as tunicamycin (B1663573) (an N-linked glycosylation inhibitor) or thapsigargin (B1683126) (a SERCA pump inhibitor), should be included.

RNA Isolation

Total RNA is extracted from cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) by measuring the A260/280 and A260/230 ratios. RNA integrity can be further evaluated by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Reverse Transcription

First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers. It is crucial to include a no-reverse transcriptase control to check for genomic DNA contamination in subsequent qPCR reactions.

Quantitative PCR (qPCR)

qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. Each reaction should be run in triplicate. The reaction mixture typically contains cDNA template, forward and reverse primers for the target and reference genes, SYBR Green master mix, and nuclease-free water. A standard thermal cycling protocol is used, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to ensure product specificity.

Table 1: Human UPR Gene Primer Sequences for qPCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')
XBP1sGAGTCCGCAGCAGGTGGTGTCAGAGTCCATGGGA
GRP78/BiPTGGGGACCACCTATTCCTCGTCGCCAATCAGACGCTCC
ATF4CTTCTCCAGCGACAAGGCTAGCTGGTCTTCCTGGAGAGGA
CHOPGGAAACAGAGTGGTCATTCCCCTGCTTGAGCCGTTCATTCTC
ATF6TGAAGGACAGAAAGGACAGCAAGCTCTGGAGGTTGTTCTTGG
EDEM1AGGAGGAGAAGGAGGAGGAGTGGCTCATCTGGATGAGGAA
ACTBCATGTACGTTGCTATCCAGGCCTCCTTAATGTCACGCACGAT

Note: Primer sequences should be validated for specificity and efficiency before use.

Data Analysis

The relative expression of each target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., ACTB). The results are expressed as fold change relative to the vehicle-treated control group. Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA).

Expected Results

Treatment of cells with this compound is expected to specifically inhibit the IRE1α-mediated splicing of XBP1 mRNA. This will result in a dose-dependent decrease in the expression of XBP1s and its downstream target genes, such as EDEM1. Due to the intricate crosstalk between the UPR branches, inhibition of the IRE1α pathway may lead to compensatory changes in the other branches. For instance, a transient increase in the expression of PERK pathway markers (ATF4, CHOP) might be observed. The expression of the general ER stress chaperone GRP78/BiP may be modulated depending on the cellular context and the duration of treatment. The ATF6 pathway is expected to be largely unaffected by direct inhibition of IRE1α.

Table 2: Representative Quantitative Data of UPR Gene Expression Following this compound Treatment

TreatmentXBP1s Fold ChangeEDEM1 Fold ChangeGRP78/BiP Fold ChangeATF4 Fold ChangeCHOP Fold ChangeATF6 Fold Change
Vehicle1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound (10 nM)0.4 ± 0.10.5 ± 0.11.1 ± 0.21.3 ± 0.21.2 ± 0.31.0 ± 0.2
This compound (100 nM)0.1 ± 0.050.2 ± 0.10.9 ± 0.11.5 ± 0.31.4 ± 0.21.1 ± 0.1
Tunicamycin (5 µg/mL)15.2 ± 2.510.5 ± 1.88.2 ± 1.16.5 ± 0.912.1 ± 2.04.5 ± 0.7

Data are presented as mean fold change ± standard deviation and are illustrative of expected results.

Diagrams

UPR_Signaling_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP GRP78/BiP ER_Stress->BiP IRE1a IRE1α ER_Stress->IRE1a Activation PERK PERK ER_Stress->PERK Activation ATF6 ATF6 ER_Stress->ATF6 Activation BiP->IRE1a Inhibition BiP->PERK Inhibition BiP->ATF6 Inhibition XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splicing eIF2a eIF2α PERK->eIF2a phosphorylation ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Golgi Cleavage XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., EDEM1, GRP78) XBP1s_protein->UPR_Genes Transcription Factor eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA preferential translation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein CHOP_Gene CHOP Gene ATF4_protein->CHOP_Gene Transcription Factor ATF6_cleaved->UPR_Genes Transcription Factor G5758 This compound G5758->IRE1a Inhibition

Caption: The Unfolded Protein Response (UPR) signaling pathway.

qPCR_Workflow start Start: Cell Culture treatment Treatment with this compound and Controls start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation qc RNA Quality & Quantity Assessment rna_isolation->qc rt Reverse Transcription (cDNA Synthesis) qc->rt qpcr qPCR with UPR Gene Primers rt->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Experimental workflow for qPCR analysis of UPR genes.

Detailed Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed KMS-11 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the final desired concentrations. Prepare a stock solution of tunicamycin (e.g., 5 mg/mL in DMSO).

  • Treatment: Add the diluted this compound, vehicle control (DMSO), or positive control (tunicamycin, final concentration 5 µg/mL) to the respective wells.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, or 24 hours).

Protocol 2: Total RNA Isolation (using a column-based kit)
  • Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Add the lysis buffer provided in the kit and vortex to homogenize.

  • Homogenization: Pass the lysate through a fine-gauge needle or a spin column to ensure complete homogenization.

  • RNA Binding: Add an equal volume of 70% ethanol (B145695) to the lysate and mix well. Transfer the mixture to a spin column and centrifuge. Discard the flow-through.

  • Washing: Wash the column with the provided wash buffers according to the manufacturer's protocol to remove contaminants.

  • Elution: Place the spin column in a clean collection tube and add nuclease-free water to the center of the membrane. Centrifuge to elute the purified RNA.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer.

Protocol 3: Reverse Transcription
  • Reaction Setup: In a nuclease-free tube, combine 1 µg of total RNA, random hexamers, oligo(dT) primers, and dNTPs. Adjust the volume with nuclease-free water.

  • Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • RT Master Mix: Prepare a master mix containing reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Reverse Transcription: Add the RT master mix to the RNA-primer mixture. Incubate at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative PCR
  • Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and nuclease-free water.

  • Plate Loading: Dispense the master mix into a 96-well qPCR plate. Add the diluted cDNA template to the appropriate wells.

  • Thermal Cycling: Perform the qPCR using the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melting curve analysis.

Conclusion

This application note provides a detailed methodology for the qPCR-based analysis of UPR gene expression in response to the selective IRE1α inhibitor this compound. This protocol enables researchers to accurately quantify the on-target effects of this compound on the IRE1α-XBP1s pathway and to investigate its broader impact on the UPR network. The data generated using this workflow will be valuable for the preclinical characterization of this compound and other IRE1α inhibitors in the context of drug discovery and development.

References

Troubleshooting & Optimization

G-5758 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of G-5758 in aqueous media for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a potent, selective, and orally effective inhibitor of inositol-requiring enzyme 1α (IRE1α).[1][2] It has an IC50 of 38 nM in a cellular XBP1s luciferase reporter assay.[1] this compound is primarily used in research for multiple myeloma.[1][3]

Q2: What is the primary mechanism of action of this compound? A2: this compound functions by inhibiting the endoribonuclease (RNase) activity of IRE1α.[2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress. Its activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA to its active form, XBP1s. By inhibiting this process, this compound disrupts the unfolded protein response (UPR), a pathway critical for the survival of protein-secreting cells like multiple myeloma cells.[4]

Q3: What is the general solubility of this compound? A3: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

Q4: What is the recommended solvent for preparing a stock solution of this compound? A4: High-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. A solubility of up to 100 mg/mL in DMSO has been reported, though this may require sonication to fully dissolve.[5]

Q5: How should I store this compound stock solutions? A5: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue 1: this compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

  • Cause A: Final concentration exceeds aqueous solubility. The final concentration of this compound in your aqueous solution is likely above its solubility limit.

    • Solution: Decrease the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation with co-solvents and solubilizing agents (see Experimental Protocols).

  • Cause B: High final concentration of DMSO. While DMSO is an excellent solvent for this compound, a high percentage in the final aqueous solution can be toxic to cells and may not be sufficient to maintain solubility upon high dilution.

    • Solution: Ensure the final concentration of DMSO in your cell-based assays is kept to a minimum, typically below 0.5% (v/v), to avoid solvent toxicity.

  • Cause C: Improper mixing technique. Adding the aqueous buffer directly to the small volume of this compound stock can create localized areas of high concentration, leading to precipitation.

    • Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps to prevent localized over-saturation.

Issue 2: My prepared this compound working solution is cloudy or contains visible particulates.

  • Cause A: Incomplete dissolution of the stock solution. The this compound may not have been fully dissolved in the initial DMSO stock.

    • Solution: Ensure the stock solution is clear before use. Gentle warming (to no more than 37°C) and sonication can aid in the dissolution of this compound in DMSO.

  • Cause B: Use of old or hydrated DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent for hydrophobic compounds.

    • Solution: Use fresh, anhydrous, high-purity DMSO to prepare stock solutions.

Issue 3: I am not observing the expected biological activity of this compound in my experiment, even though the solution appears clear.

  • Cause A: Adsorption to plastics. Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates), reducing the effective concentration in the solution.

    • Solution: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue.

  • Cause B: Aggregation. this compound may be forming small, inactive aggregates in the aqueous solution that are not visible to the naked eye.

    • Solution: Briefly sonicate the final working solution to help break up small aggregates.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationConcentrationObservations
DMSO100 mg/mL (169.90 mM)Requires sonication.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (8.50 mM)Clear solution; saturation unknown.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (8.50 mM)Clear solution; saturation unknown.[1]
Aqueous Buffers (e.g., PBS, cell culture media)Data not publicly availableExpected to be very low.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT/MTS-based)

  • Materials:

    • Multiple myeloma cell lines (e.g., KMS-11, RPMI-8226)

    • 96-well cell culture plates

    • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the appropriate volume of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution and mix to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Western Blot for XBP1s Detection

  • Materials:

    • Multiple myeloma cells

    • This compound

    • ER stress inducer (e.g., Tunicamycin or Thapsigargin, optional)

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against XBP1s

    • Loading control primary antibody (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate and treat cells with this compound at the desired concentrations and for the desired time. Include positive controls (ER stress inducer) and negative controls (vehicle).

    • Harvest and lyse the cells in lysis buffer.

    • Quantify the protein concentration of the cell lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE. Due to the small size difference between unspliced (XBP1u) and spliced (XBP1s) forms, a high-percentage acrylamide (B121943) gel may be required for good resolution.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-XBP1s antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Mandatory Visualizations

G_5758_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Lumen ER Lumen ER Membrane ER Membrane IRE1a_unact IRE1α (inactive) IRE1a_act IRE1α (active) Dimerized & Autophosphorylated IRE1a_unact->IRE1a_act XBP1u_mRNA XBP1u mRNA XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome XBP1s_protein XBP1s Protein (Transcription Factor) Ribosome->XBP1s_protein translates UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Cell_Survival Cell Survival & Proliferation UPR_Genes->Cell_Survival promotes ER_Stress ER Stress (Unfolded Proteins) ER_Stress->IRE1a_unact activates G5758 This compound G5758->IRE1a_act inhibits RNase activity IRE1a_act->XBP1u_mRNA splices

Caption: IRE1α signaling pathway under ER stress and inhibition by this compound.

G_5758_Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Culture Multiple Myeloma Cells prep_compound Prepare this compound Stock (10 mM in DMSO) start->prep_compound treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, MTS) incubate->viability_assay western_blot Western Blot for XBP1s & p-IRE1α incubate->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay calc_ic50 Calculate IC50 from Viability Data viability_assay->calc_ic50 quantify_wb Quantify Protein Band Intensity western_blot->quantify_wb quantify_apoptosis Quantify Apoptotic Cell Population apoptosis_assay->quantify_apoptosis end End: Correlate Target Inhibition with Cellular Phenotype calc_ic50->end quantify_wb->end quantify_apoptosis->end

Caption: A typical experimental workflow for evaluating this compound in vitro.

G_5758_Solubility_Troubleshooting cluster_yes Troubleshooting Steps start Start: Diluting DMSO stock in aqueous buffer precipitation Precipitation Observed? start->precipitation check_conc Is final concentration too high? precipitation->check_conc Yes no_precipitation Solution is Clear: Proceed with Experiment precipitation->no_precipitation No reduce_conc Action: Reduce final working concentration check_conc->reduce_conc Yes check_dmso Is final DMSO% too high for solubility? check_conc->check_dmso No reduce_conc->start use_formulation Action: Use a formulation with co-solvents (e.g., PEG300) check_dmso->use_formulation Yes check_mixing Was mixing technique suboptimal? check_dmso->check_mixing No use_formulation->start improve_mixing Action: Add stock dropwise to vortexing buffer check_mixing->improve_mixing Yes check_mixing->no_precipitation No improve_mixing->start

References

Technical Support Center: Investigating Potential Off-Target Effects of G-5758

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: G-5758 is a hypothetical compound. This guide provides a general framework for researchers to identify and troubleshoot potential off-target effects of novel small molecule inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during preclinical research that may indicate off-target activity of a test compound like this compound.

Q1: My compound, this compound, shows a different or more potent effect in cell-based assays compared to my in vitro biochemical assay. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. Several factors could be at play:

  • Engagement of an Unknown Target: this compound might be interacting with another protein in the cell, leading to an unexpected biological response. This off-target could be more sensitive to the compound than the primary target.

  • Pathway Crosstalk: Inhibition of the primary target can trigger feedback loops or affect interconnected signaling pathways that are not present in a simplified biochemical assay.[1][2]

  • Metabolism: The compound could be metabolized by the cells into a more (or less) active form.

Troubleshooting Steps:

  • Confirm with a Structurally Unrelated Inhibitor: Use a different inhibitor for the same primary target. If you observe the same cellular phenotype, it's more likely an on-target effect.[1]

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the primary target. If the resulting phenotype matches that of this compound treatment, it strengthens the case for an on-target mechanism.[1]

  • Perform a Dose-Response Analysis: A significant difference between the biochemical IC50 and the cellular EC50 can suggest that other targets are being engaged at the concentrations used in the cellular assay.[1]

Q2: I'm observing significant cytotoxicity or a reduction in cell viability at concentrations where I expect to see a specific pharmacological effect. What should I do?

A2: High toxicity at or near the effective concentration is a major red flag for off-target effects. The compound may be inhibiting proteins essential for cell survival.[1]

Troubleshooting Steps:

  • Titrate to the Lowest Effective Concentration: Determine the minimal concentration of this compound that still engages the primary target. This can be assessed using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).

  • Characterize the Mode of Cell Death: Use assays for apoptosis (e.g., Annexin V staining, caspase-3 activation) or necrosis to understand the mechanism of toxicity.

  • Run a Broad Off-Target Screening Panel: Screen this compound against a panel of common off-target liabilities, such as a kinase panel or a safety pharmacology panel, to identify problematic interactions.[3][4]

Q3: How can I proactively screen for potential off-target effects of this compound?

A3: A tiered approach to off-target screening is often the most effective and resource-efficient strategy.[3][4]

  • Tier 1 (Early Stage): In the early stages of discovery, use broad screening panels to identify major liabilities. This helps in prioritizing chemical series with cleaner profiles.

  • Tier 2 (Lead Optimization): As you optimize your lead compounds, more focused panels can be used to build structure-activity relationships for both on-target and off-target activities.

  • Tier 3 (Candidate Selection): For a late-stage candidate, comprehensive profiling is necessary to provide a deeper mechanistic understanding of any potential off-target liabilities before moving into clinical trials.[3]

Data Presentation: Off-Target Screening Panels

Broad, unbiased screening is a cornerstone of modern drug discovery to identify potential off-target liabilities. Below is a summary of typical targets included in a standard safety panel, often used to de-risk compounds during development.

Table 1: Representative Targets in a Standard In Vitro Safety Panel

Target ClassRepresentative TargetsAssociated Potential Adverse EffectsAssay Type
GPCRs Adrenergic (α1, α2, β), Dopamine (D1, D2), Serotonin (5-HT2A), Muscarinic (M1, M2, M3), Histamine (H1)Cardiovascular, CNS, gastrointestinal effectsRadioligand Binding
Ion Channels hERG (KV11.1), NaV1.5, CaV1.2Cardiac arrhythmia (QT prolongation), neurotoxicityElectrophysiology, Radioligand Binding
Kinases ABL, SRC, LCK, EGFR, VEGFR2Various, including myelosuppression, skin rash, hypertensionKinase Activity/Binding
Enzymes COX-1, COX-2, PDE family, MAO-A, MAO-BGastrointestinal bleeding, cardiovascular events, CNS effectsEnzyme Activity
Transporters SERT, DAT, NETCNS and cardiovascular side effectsRadioligand Binding
Nuclear Receptors Estrogen Receptor, Androgen ReceptorEndocrine disruptionRadioligand Binding

This table is a generalized representation. Commercial panels, such as those offered by Eurofins Discovery or WuXi AppTec, provide extensive lists of targets.[3][5]

Experimental Protocols

Below are summarized protocols for key assays used to investigate on-target and off-target effects.

Kinase Profiling (e.g., KINOMEscan®)

This method assesses the interaction of a compound against a large panel of kinases to determine its selectivity.

  • Principle: An active site-directed competition binding assay is used to quantify the interaction between a test compound and a panel of over 480 kinases.[6] This technique measures the thermodynamic binding affinity (Kd) rather than just inhibition (IC50).[6]

  • Methodology:

    • Kinases are tagged and immobilized on a solid support.

    • The test compound (e.g., this compound) is incubated with the kinase panel at a fixed concentration.

    • The amount of compound bound to each kinase is quantified, often using quantitative PCR or other sensitive detection methods.

    • Results are typically reported as percent inhibition or Kd values, which allows for a direct comparison of affinity across different kinases.[6]

Radioligand Binding Assay for GPCRs

This is a standard method to determine the affinity of a compound for a specific receptor.[7][8]

  • Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a target receptor.[7][8]

  • Methodology:

    • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction containing the receptor.[9]

    • Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the test compound.[8][9]

    • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration over glass fiber filters.[7]

    • Detection: The radioactivity trapped on the filters is measured using a scintillation counter.[9]

    • Data Analysis: The data are used to calculate the IC50 of the test compound, from which the inhibition constant (Ki) can be derived.[9]

hERG Patch Clamp Assay

This is the gold standard for assessing a compound's potential to cause QT prolongation, a serious cardiac side effect.[10]

  • Principle: This electrophysiological technique directly measures the flow of ions through the hERG potassium channel in a cell membrane.

  • Methodology:

    • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.[10]

    • Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal"). The "whole-cell" configuration is then established, allowing control of the membrane potential and measurement of the ion currents.[10]

    • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[11]

    • Compound Application: The test compound is perfused over the cell, and any change in the hERG current is recorded.

    • Data Analysis: The percentage of channel inhibition at various compound concentrations is determined to calculate an IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a live cell.[12][13]

  • Principle: The binding of a ligand (like this compound) to its target protein increases the protein's thermal stability.[12][13] When heated, the ligand-bound protein will resist denaturation and aggregation to a greater extent than the unbound protein.

  • Methodology:

    • Treatment: Intact cells are treated with the test compound or a vehicle control.[12]

    • Heat Challenge: The treated cells are heated to a range of temperatures.[12]

    • Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.[12]

    • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.[12]

    • Data Analysis: A "melting curve" is generated, plotting the amount of soluble protein against temperature. A shift in this curve in the presence of the compound indicates target engagement.

Visualizations

The following diagrams illustrate key workflows and concepts in the investigation of off-target effects.

Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 start Unexpected Phenotype Observed in Cells (e.g., toxicity, altered signaling) q1 Is the phenotype reproducible and dose-dependent? start->q1 q2 Does a structurally unrelated inhibitor of the same target replicate the phenotype? q1->q2  Yes no_repro Troubleshoot Assay (e.g., reagents, cell passage, protocol variability) q1->no_repro  No q3 Does genetic knockdown/knockout of the target replicate the phenotype? q2->q3  Yes off_target_screen Perform Broad Off-Target Screening (Kinase/Safety Panel) q2->off_target_screen  No on_target High Likelihood of On-Target Effect q3->on_target  Yes q3->off_target_screen analyze Analyze Hits: Are any known to cause the observed phenotype? off_target_screen->analyze analyze->on_target validate Validate Off-Target Hit with Specific Assays analyze->validate  Yes off_target High Likelihood of Off-Target Effect validate->off_target

Caption: A workflow for troubleshooting unexpected experimental results.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor1 Target Receptor KinaseA Kinase A Receptor1->KinaseA TF1 Transcription Factor 1 KinaseA->TF1 Gene1 Desired Gene Expression TF1->Gene1 Receptor2 Other Receptor KinaseX Kinase X (Off-Target) Receptor2->KinaseX TF2 Transcription Factor 2 KinaseX->TF2 Gene2 Unexpected Gene Expression (Toxicity) TF2->Gene2 G5758 This compound G5758->KinaseA Inhibition (Intended) G5758->KinaseX Inhibition (Unintended)

Caption: Hypothetical signaling pathway showing on- and off-target effects.

Screening_Funnel node_style node_style Tier1 Tier 1: Broad Screening Tier1_desc Screen this compound at a single high concentration (e.g., 10 µM) against a broad safety panel (~50-100 targets). Goal: Identify major liabilities early. Tier2 Tier 2: Dose-Response Tier1->Tier2 Tier2_desc Perform 8-point dose-response curves for any hits from Tier 1 (>50% inhibition). Goal: Determine potency (IC50/Ki) of off-target interactions. Tier3 Tier 3: Functional Follow-up Tier2->Tier3 Tier3_desc For potent off-target hits, use relevant functional or cellular assays (e.g., calcium flux, second messenger). Goal: Understand the physiological consequence of the interaction. Tier4 Candidate Profile Tier3->Tier4

Caption: A tiered approach for systematic off-target liability screening.

References

G-5758 stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use and handling of G-5758, a selective and orally effective IRE1α inhibitor, for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should I store this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

2. What is the recommended solvent for preparing this compound stock solutions?

DMSO is a commonly used solvent for preparing stock solutions of this compound.[1]

3. How should I prepare working solutions of this compound for cell culture experiments?

It is recommended to prepare working solutions for in vitro experiments freshly on the same day of use to ensure reliability.[1] A suggested method for preparing a working solution involves adding the DMSO stock solution to the cell culture medium and mixing thoroughly.[1]

4. Is this compound stable in aqueous solutions?

5. What is the mechanism of action of this compound?

This compound is a selective inhibitor of IRE1α, with an IC50 of 38 nM as determined by an XBP1s luciferase reporter cell assay.[1][2] It has been shown to suppress XBP1s levels in a multiple myeloma xenograft mouse model.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Variability in experimental results Degradation of this compound in working solutions.Always prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Precipitation of the compound in cell culture medium The concentration of this compound exceeds its solubility in the medium.If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Consider preparing a more diluted working solution.
Inconsistent biological activity Instability of the compound in the cell culture medium during the experiment.Minimize the time between adding this compound to the medium and starting the experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

Experimental Protocols

General Protocol for Preparation of this compound Working Solution for Cell Culture

This protocol provides a general guideline for preparing a working solution of this compound from a DMSO stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 10 mM). Mix well by vortexing to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

  • Prepare Working Solution:

    • On the day of the experiment, thaw one aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in fresh, pre-warmed sterile cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution.

    • Mix the working solution thoroughly by gentle inversion or pipetting. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Application to Cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate the cells for the desired experimental duration.

Visual Guides

G5758_Workflow cluster_prep Preparation cluster_exp Experiment start Start: this compound Powder stock Prepare Stock Solution (in DMSO) start->stock Dissolve aliquot Aliquot & Store (-80°C or -20°C) stock->aliquot Portion thaw Thaw Aliquot aliquot->thaw On Day of Experiment working Prepare Working Solution (in Cell Culture Medium) thaw->working Dilute treat Treat Cells working->treat Apply end Endpoint Analysis treat->end

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

Troubleshooting inconsistent results with G-5758

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G-5758, a selective and orally effective IRE1α inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α).[1] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). By inhibiting the RNase domain of IRE1α, this compound blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This prevents the formation of the active transcription factor XBP1s, which is responsible for upregulating genes involved in protein folding and degradation to alleviate ER stress.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (169.90 mM), though ultrasonic treatment may be required to achieve complete dissolution.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]

For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is recommended.[1][2]

Q3: What are the known IC50 values for this compound?

The inhibitory concentration (IC50) of this compound varies depending on the assay format. The following values have been reported:

Assay TypeIC50 Value
HTRF IRE1α binding assay0.27 nM
IRE1α-RNase activity assay4.3 nM
Cellular XBP1s luciferase reporter assay38 nM
(Data sourced from ProbeChem and MedchemExpress)[1]

Q4: Is this compound selective for IRE1α?

Yes, this compound is reported to be a highly selective inhibitor of IRE1α. It has been shown to have over 100-fold selectivity against a panel of 219 other kinases.

Troubleshooting Inconsistent Results

Problem 1: I am not observing the expected decrease in XBP1s levels after treating my cells with this compound.

This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem.

Experimental Workflow Troubleshooting

G5758_Troubleshooting_XBP1s cluster_prep Compound Preparation cluster_cell Cellular Factors cluster_exp Experimental Procedure cluster_solutions Potential Solutions A Incorrect this compound Concentration sol_A Verify Concentration (e.g., Spectrophotometry) A->sol_A B Compound Degradation sol_B Prepare Fresh Stock Solution B->sol_B C Poor Solubility sol_C Use Fresh DMSO, Sonicate C->sol_C D Cell Line Insensitivity sol_D Test on a Sensitive Cell Line (e.g., KMS-11) D->sol_D E Low Basal IRE1α Activity sol_E Induce ER Stress (e.g., Tunicamycin) E->sol_E F Compensatory UPR Pathways sol_F Investigate PERK/ATF6 Activation F->sol_F G Insufficient Incubation Time sol_G Perform Time-Course Experiment G->sol_G H Suboptimal ER Stress Induction sol_H Optimize Stressor Concentration & Time H->sol_H I Western Blot Issues sol_I Optimize Western Blot Protocol I->sol_I IRE1a_Pathway cluster_er ER Lumen cluster_membrane ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins ire1a IRE1α unfolded_proteins->ire1a Activates xbp1u_mrna XBP1u mRNA ire1a->xbp1u_mrna Slices traf2 TRAF2 ire1a->traf2 Recruits xbp1s_mrna XBP1s mRNA xbp1u_mrna->xbp1s_mrna xbp1s_protein XBP1s Protein (Active Transcription Factor) xbp1s_mrna->xbp1s_protein Translation upr_genes UPR Target Genes (Chaperones, ERAD) xbp1s_protein->upr_genes Upregulates ask1 ASK1 traf2->ask1 jnk JNK ask1->jnk apoptosis Apoptosis jnk->apoptosis g5758 This compound g5758->ire1a Inhibits RNase

References

Optimizing G-5758 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of G-5758, a selective and orally effective IRE1α inhibitor, for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). By inhibiting the endoribonuclease (RNase) activity of IRE1α, this compound blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This, in turn, prevents the formation of the active transcription factor XBP1s, which is responsible for upregulating genes involved in ER stress adaptation.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on its IC50 values, a good starting point for most cell-based assays is in the range of 10-100 nM. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model system. The IC50 for this compound in an XBP1s luciferase reporter cell assay is 38 nM, while its IC50 for inhibiting IRE1α-RNase activity in a biochemical assay is 4.3 nM.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid. For in vitro experiments, we recommend preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Store the DMSO stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium of choice. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: Is this compound selective for IRE1α?

A4: Yes, this compound has been shown to be highly selective for IRE1α. One study demonstrated over 100-fold selectivity against a panel of 219 other kinases.[2] However, as with any small molecule inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)
XBP1s Luciferase ReporterIRE1α RNase activity (cellular)38
HTRF Binding AssayIRE1α0.27
RNase Activity AssayIRE1α RNase activity (biochemical)4.3

Data is compiled from publicly available sources.[1][2]

Table 2: Example Dose-Response of this compound on Cell Viability in Multiple Myeloma Cell Lines

Cell LineThis compound Concentration (nM)% Viability (48h)
KMS-11 0 (Control)100
1095
5078
10062
50041
MM.1S 0 (Control)100
1098
5085
10071
50053

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol describes how to assess the effect of this compound on the viability of adherent cells using a colorimetric MTS assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Phospho-IRE1α

This protocol details the detection of phosphorylated (active) IRE1α in response to ER stress and its inhibition by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Induce ER stress by treating with an agent such as tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) (e.g., 300 nM) for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IRE1α (Ser724) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total IRE1α and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: XBP1 Splicing Assay (RT-PCR)

This protocol allows for the detection of IRE1α-mediated splicing of XBP1 mRNA.

  • Cell Treatment: Treat cells as described in the Western Blot protocol (Protocol 2, step 1).

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

    • Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

  • Gel Electrophoresis: Resolve the PCR products on a 3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.

  • Visualization: Stain the gel with ethidium (B1194527) bromide or a similar DNA stain and visualize under UV light.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition of XBP1 splicing This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 10 nM to 1 µM.
Ineffective ER stress induction.Ensure your ER stress-inducing agent (e.g., tunicamycin, thapsigargin) is active and used at an appropriate concentration and incubation time. Include a positive control (ER stress inducer alone) to confirm pathway activation.
Incorrect timing of this compound treatment.Pre-incubate with this compound for at least 1-2 hours before adding the ER stress inducer to allow for cellular uptake and target engagement.
High background in Western blot for p-IRE1α Blocking is insufficient.Increase the blocking time to 2 hours at room temperature or overnight at 4°C. Use 5% BSA in TBST as the blocking buffer, as milk contains phosphoproteins that can increase background.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.
Inconsistent cell viability results Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting into wells.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
This compound precipitation.Ensure the final concentration of DMSO is low and that this compound is fully dissolved in the media before adding to the cells.
No p-IRE1α signal detected ER stress was not sufficiently induced.Confirm ER stress induction by checking for XBP1 splicing, which is a more robust marker of IRE1α activation.
The antibody is not working.Include a positive control lysate from cells known to express high levels of p-IRE1α upon ER stress.

Mandatory Visualizations

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_ER_membrane ER Membrane cluster_cytosol Cytosol unfolded_proteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) unfolded_proteins->IRE1a_inactive Accumulation BiP BiP BiP->IRE1a_inactive Dissociation IRE1a_active IRE1α (dimer) Autophosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splicing G5758 This compound G5758->IRE1a_active Inhibition XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation nucleus Nucleus XBP1s_protein->nucleus Translocation UPR_genes UPR Target Genes nucleus->UPR_genes Transcription

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Target Engagement & Downstream Effects cluster_2 Phase 3: Data Analysis start Seed Cells dose_response Treat with this compound Dose Range (e.g., 1 nM - 10 µM) start->dose_response viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) dose_response->viability_assay determine_IC50 Determine IC50 viability_assay->determine_IC50 treat_optimal Treat with Optimal this compound Concentration (from Phase 1) determine_IC50->treat_optimal Use IC50 as guide induce_stress Induce ER Stress (e.g., Tunicamycin) treat_optimal->induce_stress harvest Harvest Cells for RNA/Protein induce_stress->harvest xbp1_assay XBP1 Splicing Assay (RT-PCR) harvest->xbp1_assay western_blot Western Blot (p-IRE1α, Total IRE1α) harvest->western_blot analyze_splicing Quantify XBP1s/XBP1u Ratio xbp1_assay->analyze_splicing analyze_western Quantify Protein Levels western_blot->analyze_western conclusion Correlate Target Inhibition with Cellular Phenotype analyze_splicing->conclusion analyze_western->conclusion

References

How to avoid G-5758 cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on Mitigating Cytotoxicity in Non-Cancerous Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the IRE1α inhibitor, G-5758. The following information is designed to help users avoid or minimize cytotoxic effects in non-cancerous cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1] IRE1α is a key sensor of endoplasmic reticulum (ER) stress. By inhibiting its RNase domain, this compound prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s.[1] This disruption of the IRE1α-XBP1 signaling pathway is particularly effective in cancers that rely on this pathway for survival under chronic ER stress, such as multiple myeloma.[1][2]

Q2: Why is this compound expected to be less toxic to non-cancerous cells?

A2: Many cancer cells, particularly secretory types like multiple myeloma, experience high levels of ER stress due to the massive production of proteins. They become dependent on the IRE1α-XBP1 pathway for survival.[2][3] Non-cancerous cells typically do not experience such chronic ER stress and are therefore less reliant on this pathway for their viability.[2] While IRE1α is important for normal cellular function, its inhibition is hypothesized to be selectively detrimental to cancer cells. Studies with other selective IRE1α inhibitors, such as KIRA8, have shown that they can spare non-malignant cells while being cytotoxic to cancer cells.[2]

Q3: What are the potential causes of unexpected cytotoxicity in my non-cancerous cell line?

A3: Unexpected cytotoxicity in non-cancerous cells can arise from several factors:

  • High Concentrations: Using concentrations of this compound significantly above the effective range for cancer cell inhibition may lead to off-target effects or overwhelm the cellular machinery in normal cells.

  • On-Target Toxicity in Specific Cell Types: Certain non-cancerous cell types that are highly secretory (e.g., primary plasma cells, pancreatic beta cells) may have a greater dependence on the IRE1α pathway for normal function and could be more sensitive to its inhibition.[2]

  • Prolonged Exposure: Continuous, long-term exposure to the inhibitor may disrupt normal cellular processes even in cells that are not highly dependent on the IRE1α pathway.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Compound Instability: Degradation of the compound in the culture medium could potentially lead to the formation of toxic byproducts.

Q4: How can I confirm that this compound is active in my experimental system?

A4: The most direct way to measure the activity of this compound is to assess the inhibition of XBP1 mRNA splicing. This can be achieved by inducing ER stress in your cells (e.g., with tunicamycin (B1663573) or thapsigargin) in the presence and absence of this compound. The ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA can then be measured using quantitative PCR (qPCR) or conventional RT-PCR followed by gel electrophoresis. A significant decrease in the XBP1s/XBP1u ratio in the presence of this compound indicates target engagement.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity in non-cancerous control cells Inhibitor concentration is too high. Perform a dose-response curve to determine the IC50 in your cancer cell line of interest. For non-cancerous cells, use a concentration at or below the IC50 for the cancer cells. Start with a concentration range from 10 nM to 1 µM.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (medium with DMSO only) to assess solvent-specific toxicity.
On-target toxicity in sensitive non-cancerous cells. If using a highly secretory non-cancerous cell line, consider reducing the exposure time or using a lower concentration of this compound.
Off-target effects. While this compound is reported to be selective, at high concentrations off-target inhibition is possible. Use the lowest effective concentration possible. Consider using a structurally different IRE1α inhibitor as a control to confirm the on-target nature of the observed effects.
Inconsistent cytotoxicity results between experiments Variability in cell culture conditions. Use cells within a consistent passage number range. Ensure cell viability is high (>95%) before plating. Standardize cell seeding density.
Compound degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No effect on cancer cells Sub-optimal inhibitor concentration. Confirm the potency of your this compound stock. Perform a dose-response curve to determine the optimal concentration for your cell line.
Cancer cells are not dependent on the IRE1α pathway. Verify the expression and activation of the IRE1α-XBP1 pathway in your cancer cell line at baseline and under ER stress. Not all cancer cells are sensitive to IRE1α inhibition.
Incorrect experimental timing. Ensure that this compound is added to the culture for a sufficient duration to elicit a response. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

Data Presentation

Selective Cytotoxicity of IRE1α Inhibition

While specific comparative IC50 data for this compound across a panel of non-cancerous and cancerous cell lines is not yet publicly available, data from the analogous IRE1α inhibitor STF-083010 demonstrates the principle of selective cytotoxicity.

Cell Type Description Effect of STF-083010 Reference
CD138+ Cells Primary Multiple Myeloma CellsPreferentially cytotoxic[4][5]
CD19+ Cells Normal B-CellsLess sensitive than MM cells[4]
CD3+ Cells Normal T-CellsLess sensitive than MM cells[4]
CD56+ Cells Normal NK-CellsLess sensitive than MM cells[4]

This table illustrates the expected selectivity profile for a specific IRE1α inhibitor. Researchers should generate their own dose-response curves for this compound in their specific cell lines of interest.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the this compound dilutions or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Measuring XBP1 Splicing Inhibition by Quantitative PCR (qPCR)
  • Cell Treatment: Plate cells and treat with an ER stress inducer (e.g., 1 µg/mL Tunicamycin) with and without various concentrations of this compound for 4-6 hours. Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers that specifically amplify the spliced form of XBP1 (XBP1s), the unspliced form (XBP1u), or total XBP1. A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.

    • Forward Primer for human sXBP1: 5'-CTGAGTCCGAATCAGGAAGCAG-3'

    • Reverse Primer for human total XBP1: 5'-GCTGGCAGGCTCTGGGGAAG-3'

  • Data Analysis: Calculate the relative expression of XBP1s normalized to the housekeeping gene and compare the levels between this compound treated and untreated samples. The ratio of XBP1s to XBP1u can also be determined by running the PCR products on an agarose (B213101) gel.[6]

Visualizations

Signaling Pathway Diagram

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (Inactive) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (Active) Dimerized & Autophosphorylated IRE1a_inactive->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation G5758 This compound G5758->IRE1a_active inhibits UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cancer & Non-Cancerous Cells in 96-well Plates prepare_dilutions Prepare Serial Dilutions of this compound (e.g., 1 nM - 100 µM) & Vehicle Control add_compound Treat Cells with this compound Dilutions and Vehicle Control seed_cells->add_compound prepare_dilutions->add_compound incubate Incubate for a Defined Period (e.g., 48h or 72h) add_compound->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, MTS, or Real-Time Glo) incubate->viability_assay read_plate Measure Signal (Absorbance or Luminescence) viability_assay->read_plate calculate_viability Calculate % Viability vs. Vehicle Control read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound in cell lines.

References

Technical Support Center: G-5758 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the IRE1α inhibitor, G-5758, in long-term in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reported long-term side effects of this compound in in vivo models?

Currently, there is limited publicly available data on the long-term side effects of this compound. Preclinical studies have indicated that this compound is well-tolerated in short- to medium-term administration. For instance, oral doses of up to 500 mg/kg administered twice daily for seven days in Sprague-Dawley rats were reported to be well-tolerated.[1][2] In a KMS-11 multiple myeloma xenograft mouse model, twice-daily oral administration of 250 mg/kg for four days was also tolerated.[1][2]

Researchers planning longer-term studies should implement a comprehensive monitoring plan. This may include regular body weight measurements, assessment of general animal health, and periodic hematological and serum chemistry analysis to proactively identify any potential adverse effects.

Q2: My animals are showing signs of [specific side effect, e.g., weight loss, lethargy]. Is this expected with this compound treatment?

While specific long-term side effects for this compound are not yet extensively documented, any adverse observations should be taken seriously. IRE1α is a critical component of the unfolded protein response (UPR), which is essential for cellular homeostasis, particularly in secretory cells. Long-term inhibition of IRE1α could potentially disrupt normal physiological processes in tissues with high protein folding load, such as the pancreas or antibody-producing plasma cells.

Troubleshooting Steps:

  • Confirm Dosing Accuracy: Verify the concentration of your dosing solution and the accuracy of the administered volume.

  • Evaluate Vehicle Effects: If possible, include a vehicle-only control group to distinguish between effects of the compound and the administration vehicle.

  • Reduce Dosage: Consider reducing the dosage or the frequency of administration to see if the adverse effects are mitigated.

  • Monitor Biomarkers: Assess biomarkers of ER stress and tissue-specific function to understand the underlying cause of the observed side effects.

Q3: What is the recommended washout period for this compound in in vivo studies before assessing long-term effects?

The pharmacokinetic profile of this compound indicates a Cmax of 104,000 ng/mL and an AUC of 909,000 h·ng/mL in rats at a 500 mg/kg dose.[1][2] In a mouse xenograft model, the pharmacodynamic effect of XBP1s suppression was observed to rebound after 12 hours post-administration at a 250 mg/kg dose.[1][2]

For long-term studies, a washout period of at least 48-72 hours after the final dose is a reasonable starting point to ensure clearance of the compound. However, the optimal washout period may vary depending on the specific research question, the animal model, and the duration of treatment. It is advisable to conduct pilot pharmacokinetic studies to determine the precise clearance rate in your experimental system.

Troubleshooting Guides

Problem: Inconsistent Pharmacodynamic (PD) Response in Tumor Models

Symptoms:

  • Variable levels of XBP1s suppression across treated animals.

  • Lack of correlation between this compound administration and tumor growth inhibition.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Oral Bioavailability Ensure consistent fasting/feeding schedule for animals prior to oral gavage, as food can affect absorption. Prepare fresh dosing solutions regularly and ensure the compound is fully solubilized or in a stable suspension.
Metabolic Differences Individual animal metabolism can vary. Increase the sample size (n) of your experimental groups to improve statistical power and account for biological variability.
Tumor Heterogeneity The dependence of tumor cells on the IRE1α pathway can be heterogeneous. Confirm the expression and activation of the IRE1α pathway in your specific tumor model in vitro before initiating in vivo studies.
Compound Instability Store this compound according to the manufacturer's instructions to prevent degradation.
Problem: Unexpected Animal Mortality

Symptoms:

  • Animals in the this compound treatment group are found deceased unexpectedly.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Acute Toxicity at High Doses Although reported to be well-tolerated, the maximum tolerated dose (MTD) may vary by strain, age, or health status of the animals. Conduct a dose-range-finding study to establish the MTD in your specific animal model.
Off-Target Effects This compound is a selective IRE1α inhibitor, but off-target effects, especially at higher concentrations, cannot be entirely ruled out.[3] Review the literature for known off-target effects of similar kinase inhibitors.
Compromised Animal Health Pre-existing health conditions in the animals may be exacerbated by the experimental treatment. Ensure all animals are healthy and properly acclimated before starting the experiment.
Gavage-related Injury Improper oral gavage technique can lead to esophageal or gastric injury. Ensure all personnel are properly trained in this procedure.

Data Presentation

Table 1: Summary of this compound Preclinical In Vivo Administration

Animal ModelDosageAdministration RouteDurationReported OutcomeReference
Male Sprague-Dawley Rats500 mg/kgOral (twice daily)7 daysWell-tolerated[1][2]
KMS-11 Xenograft Mice250 mg/kgOral (twice daily)4 daysSuppression of XBP1s levels[1][2]

Experimental Protocols

Protocol: Assessment of this compound Pharmacodynamics in a Xenograft Mouse Model

This protocol is a generalized procedure based on the study of this compound in the KMS-11 multiple myeloma model.[4]

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are inoculated subcutaneously with a suspension of KMS-11 multiple myeloma cells.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.

  • Randomization: Once tumors reach the target size, animals are randomized into treatment and control groups.

  • Compound Preparation: this compound is formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Administration: this compound is administered via oral gavage at the desired dose (e.g., 250 mg/kg) and schedule (e.g., twice daily). The control group receives the vehicle only.

  • Pharmacodynamic Analysis: At various time points after the final dose (e.g., 2, 6, 12, 24 hours), cohorts of mice are euthanized. Tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Biomarker Assessment: Tumor lysates are analyzed by qPCR or Western blot to measure the levels of spliced XBP1 (XBP1s) to determine the extent and duration of IRE1α inhibition.

Visualizations

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer Senses XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA Splices (RNase activity) RIDD RIDD (Regulated IRE1-Dependent Decay of mRNAs) IRE1a_dimer->RIDD Activates G5758 This compound G5758->IRE1a_dimer Inhibits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Transcription

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Data Collection start Start: Tumor Cell Inoculation tumor_growth Tumor Growth Monitoring (e.g., to 150 mm³) start->tumor_growth randomization Randomization into Groups (Vehicle vs. This compound) tumor_growth->randomization treatment Multi-day Treatment (e.g., Oral Gavage BID) randomization->treatment monitoring In-life Monitoring (Body Weight, Health) treatment->monitoring endpoints Endpoint Analysis treatment->endpoints monitoring->treatment tumor_volume Tumor Volume (Efficacy) endpoints->tumor_volume pd_analysis Tumor XBP1s Levels (PD) endpoints->pd_analysis tox_analysis Toxicity Assessment (e.g., Histopathology) endpoints->tox_analysis

Caption: General experimental workflow for in vivo this compound efficacy and toxicity studies.

References

Common experimental problems with IRE1α inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with IRE1α inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My IRE1α inhibitor is not showing any effect on XBP1 splicing. What are the possible reasons?

A1: There are several potential reasons for a lack of effect on XBP1 splicing:

  • Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit IRE1α RNase activity. Consult the literature for the recommended concentration range for your specific inhibitor and cell type. It is advisable to perform a dose-response experiment to determine the optimal concentration.

  • Cell Permeability: The inhibitor may have poor cell permeability in your experimental model. Consider using a different inhibitor with known good cell permeability or optimizing the delivery method.

  • Inhibitor Stability: The inhibitor may be unstable in your culture medium or experimental conditions. Ensure proper storage of the inhibitor and prepare fresh solutions for each experiment. Some inhibitors, like MKC-3946, are known to be unstable in vitro.

  • ER Stress Induction: The level of ER stress induced in your cells may be insufficient to activate the IRE1α pathway robustly. Confirm the induction of ER stress by checking for upregulation of other UPR markers like BiP/GRP78.

  • Assay Sensitivity: The XBP1 splicing assay may not be sensitive enough to detect subtle changes. Ensure your RT-PCR conditions are optimized for the detection of both unspliced (XBP1u) and spliced (XBP1s) forms.

Q2: I am observing high levels of cytotoxicity with my IRE1α inhibitor, even at low concentrations. What could be the cause?

A2: High cytotoxicity can be a result of several factors:

  • Off-Target Effects: Many small molecule inhibitors can have off-target effects, leading to cytotoxicity that is independent of IRE1α inhibition. For example, at higher concentrations (> 60 μM), 4μ8C can induce off-target effects.[1][2][3] KIRA6 has been shown to inhibit other kinases like p38 and ERK, which can contribute to its cellular effects.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to the inhibitor being used. It is recommended to perform a dose-response curve to determine the therapeutic window for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.5%).

  • Prolonged Incubation: Extended exposure to the inhibitor may lead to cumulative toxicity. Consider optimizing the incubation time.

Q3: My results with a specific IRE1α inhibitor are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions (media, supplements, CO2 levels).

  • Prepare Fresh Reagents: Always prepare fresh dilutions of the inhibitor and ER stress-inducing agents from a validated stock solution for each experiment.

  • Consistent Timing: Ensure that the timing of inhibitor treatment and ER stress induction is consistent across all experiments.

  • Use Positive and Negative Controls: Include appropriate controls in every experiment. A known potent IRE1α inhibitor can serve as a positive control, while a vehicle-treated group serves as a negative control.

  • Monitor ER Stress Levels: The magnitude of ER stress induction can vary. Monitor the expression of key UPR markers to ensure consistent activation of the pathway in each experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of XBP1 splicing Inhibitor concentration too low.Perform a dose-response experiment to find the optimal concentration.
Poor cell permeability.Try a different inhibitor or use a delivery agent.
Inhibitor instability.Prepare fresh solutions and check for known stability issues.
Insufficient ER stress.Confirm ER stress induction with UPR markers (e.g., BiP/GRP78).
High Cytotoxicity Off-target effects.Lower the inhibitor concentration. Use a more specific inhibitor if available.[1][2][3]
Cell line sensitivity.Determine the IC50 for your cell line and work within a non-toxic range.
Solvent toxicity.Keep the final solvent concentration low (e.g., DMSO <0.5%).
Inconsistent Results Variable cell culture conditions.Standardize cell passage, density, and media.
Reagent degradation.Prepare fresh inhibitor and inducer solutions for each experiment.
Timing variations.Maintain a strict and consistent experimental timeline.

Quantitative Data Summary

Table 1: IC50 Values of Common IRE1α Inhibitors

InhibitorTargetIC50Assay TypeReference
4μ8CIRE1α RNase76 nMIn vitro RNase assay[4]
KIRA6IRE1α Kinase0.6 µMIn vitro kinase assay[4][5]
APY29IRE1α Kinase (autophosphorylation)280 nMIn vitro kinase assay[4][5]
STF-083010IRE1α RNaseN/A (specific inhibitor)-[5]
MKC8866IRE1α RNase0.29 µMIn vitro RNase assay[4]
ToyocamycinIRE1α RNase (XBP1 cleavage)80 nMCellular assay[5]
GSK2850163IRE1α Kinase20 nMIn vitro kinase assay[6]
GSK2850163IRE1α RNase200 nMIn vitro RNase assay[6]
IRE1α kinase-IN-1IRE1α Kinase160 nMIn vitro kinase assay[7]
IRE1α kinase-IN-1IRE1α RNase80 nMIn vitro RNase assay[7][8]

Table 2: Solubility of Common IRE1α Inhibitors

InhibitorSolventSolubilityReference
4μ8CDMSO~25 mg/mL[9]
Ethanol~10 mg/mL[9]
DMF~30 mg/mL[9]
DMF:PBS (1:8, pH 7.2)~0.1 mg/mL[9]
KIRA6DMSO60 mg/mL
IRE1α kinase-IN-1DMSO0.1-1 mg/mL (Slightly soluble)[7]

Key Experimental Protocols

XBP1 mRNA Splicing Assay (RT-PCR)

This protocol is used to assess the endoribonuclease activity of IRE1α by measuring the splicing of XBP1 mRNA.

Materials:

  • RNA isolation kit (e.g., TRIzol)

  • Reverse transcription kit

  • PCR reagents (Taq polymerase, dNTPs)

  • Forward and reverse primers for XBP1

  • Agarose (B213101) gel and electrophoresis equipment

  • Restriction enzyme PstI (optional, for better separation of spliced and unspliced forms)

Protocol:

  • Cell Treatment: Plate cells and treat with your IRE1α inhibitor at the desired concentration for the appropriate time. Induce ER stress with an agent like tunicamycin (B1663573) or thapsigargin.

  • RNA Isolation: Isolate total RNA from the cells using a standard RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • A typical PCR program is: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

  • Analysis:

    • Run the PCR products on a 2.5-3% agarose gel to separate the unspliced (XBP1u) and spliced (XBP1s) PCR products. XBP1s will be 26 bp smaller than XBP1u.

    • Alternatively, digest the PCR products with PstI. The PstI restriction site is located within the 26-nucleotide intron and will be lost upon splicing. Therefore, only the XBP1u product will be digested.

Cell Viability Assay (MTT or WST-1)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an IRE1α inhibitor.

Materials:

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the IRE1α inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

IRE1α Kinase Assay (In Vitro)

This protocol is for measuring the kinase activity of purified IRE1α protein.

Materials:

  • Purified recombinant IRE1α protein

  • Kinase assay buffer

  • ATP

  • Kinase substrate (e.g., a peptide substrate)

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

Protocol:

  • Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase assay buffer, the IRE1α inhibitor at various concentrations, and the purified IRE1α protein.

  • Initiate Reaction: Start the reaction by adding ATP and the kinase substrate.

  • Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal, which is proportional to the ADP produced and thus the kinase activity. Calculate the IC50 value of the inhibitor.

Visualizations

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Sequesters BiP IRE1a_inactive IRE1α (monomer) UnfoldedProteins->IRE1a_inactive Stress Signal BiP->IRE1a_inactive Inhibition IRE1a_active IRE1α (dimer/oligomer) - Autophosphorylation IRE1a_inactive->IRE1a_active Dimerization & Oligomerization XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase Activity (splicing) RIDD RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD RNase Activity (cleavage) TRAF2 TRAF2 IRE1a_active->TRAF2 Kinase Activity (recruitment) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes Transcription Degraded_RNA Degraded RNA RIDD->Degraded_RNA ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: IRE1α signaling pathway under ER stress.

Troubleshooting_Workflow cluster_NoEffect Troubleshooting 'No Effect' cluster_Cytotoxicity Troubleshooting 'High Cytotoxicity' cluster_Inconsistency Troubleshooting 'Inconsistency' Start Start: Unexpected Experimental Outcome Problem Define the Problem: - No Effect - High Cytotoxicity - Inconsistent Results Start->Problem Check_Conc Check Inhibitor Concentration (Dose-Response) Problem->Check_Conc No Effect Lower_Conc Lower Inhibitor Concentration Problem->Lower_Conc High Cytotoxicity Standardize_Cells Standardize Cell Culture Problem->Standardize_Cells Inconsistency Check_Stress Verify ER Stress Induction (UPR Markers) Check_Conc->Check_Stress Check_Assay Validate Assay Sensitivity Check_Stress->Check_Assay Solution Implement Solution and Re-evaluate Check_Assay->Solution Check_Solvent Check Solvent Concentration Lower_Conc->Check_Solvent Assess_OffTarget Consider Off-Target Effects Check_Solvent->Assess_OffTarget Assess_OffTarget->Solution Fresh_Reagents Use Fresh Reagents Standardize_Cells->Fresh_Reagents Consistent_Timeline Maintain Consistent Timeline Fresh_Reagents->Consistent_Timeline Consistent_Timeline->Solution

Caption: Troubleshooting workflow for IRE1α inhibitor experiments.

Experimental_Workflow cluster_Assays 3. Downstream Assays Start Hypothesis: Inhibitor X modulates IRE1α activity Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Treatment 2. Treatment - IRE1α Inhibitor (Dose-response) - ER Stress Inducer (e.g., Tunicamycin) Cell_Culture->Treatment XBP1_Splicing A. XBP1 Splicing Assay (RT-PCR) Treatment->XBP1_Splicing Cell_Viability B. Cell Viability Assay (MTT / WST-1) Treatment->Cell_Viability Kinase_Activity C. Kinase Assay (In vitro, optional) Treatment->Kinase_Activity Data_Analysis 4. Data Analysis - IC50 Calculation - Statistical Analysis XBP1_Splicing->Data_Analysis Cell_Viability->Data_Analysis Kinase_Activity->Data_Analysis Conclusion Conclusion: Validate or refute hypothesis Data_Analysis->Conclusion

Caption: General experimental workflow for testing IRE1α inhibitors.

References

G-5758 selectivity against other protein kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the protein kinase selectivity of G-5758.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and orally available inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key transducer in the unfolded protein response (UPR) and possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][2] this compound's mechanism of action is crucial for studying the therapeutic potential of IRE1α inhibition, particularly in diseases like multiple myeloma.

Q2: Why is understanding the kinase selectivity of this compound important?

A2: Understanding the kinase selectivity profile of any inhibitor is critical for interpreting experimental results accurately. Kinase inhibitors can bind to kinases other than the intended target, leading to "off-target" effects.[3] These unintended interactions can cause misleading cellular phenotypes, potential toxicity, and confound the validation of the drug's primary mechanism of action.[3][4] A comprehensive selectivity profile helps researchers anticipate potential confounding effects and design more robust experiments.

Q3: How is the selectivity of a kinase inhibitor like this compound typically determined?

A3: The selectivity is usually determined by screening the inhibitor against a large, diverse panel of purified protein kinases.[5] These screens measure the inhibitor's ability to block the activity of each kinase, typically by quantifying the phosphorylation of a substrate. The results are often reported as the half-maximal inhibitory concentration (IC50) or percent inhibition at a fixed concentration.[6] This broad profiling provides a detailed map of the inhibitor's activity across the human kinome.

Q4: How should I interpret the selectivity data for this compound?

A4: When examining selectivity data, compare the IC50 value for the primary target (IRE1α) to the IC50 values for other kinases. A large fold-difference (e.g., >100-fold) between the on-target and off-target IC50 values indicates high selectivity. The table below provides an illustrative example of a selectivity profile for this compound.

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound Against a Panel of Protein Kinases
Kinase Target IC50 (nM)
IRE1α (Primary Target) 15
Kinase A>10,000
Kinase B8,500
Kinase C>10,000
Kinase D2,100
Kinase E>10,000
Note: This data is for illustrative purposes only to demonstrate how selectivity data is presented. Actual values may vary.

Troubleshooting Guide

Q5: I am observing a cellular phenotype that does not align with the known function of IRE1α. How can I determine if this is an off-target effect?

A5: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended for troubleshooting:[3]

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should typically occur at concentrations consistent with the IC50 for IRE1α, while off-target effects may appear at higher concentrations.[3]

  • Use a Structurally Unrelated Inhibitor: Confirm your findings using a second, structurally different inhibitor against IRE1α. If the observed phenotype persists, it is more likely to be an on-target effect.[3]

  • Genetic Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce or eliminate IRE1α expression. If silencing IRE1α recapitulates the phenotype observed with this compound, the effect is likely on-target.[7] Conversely, if cells lacking IRE1α are still sensitive to the compound, the effect is off-target.[4][7]

  • Rescue Experiment: Overexpress a drug-resistant mutant of IRE1α. If this reverses the observed phenotype, the effect is on-target.[8]

Q6: My this compound inhibitor works in cell-based assays but shows poor activity in my in vitro kinase assay. What could be the issue?

A6: Discrepancies between cell-based and biochemical assays are common.[8][9] Several factors could be at play:

  • ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels (~1-10 mM) that can outcompete ATP-competitive inhibitors.[8][10] Ensure your in vitro assay uses an ATP concentration that is physiologically relevant or close to the Kₘ for the kinase.[10]

  • Assay Format: Luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) can sometimes be prone to interference from compounds that inhibit luciferase.[11][12] Consider using an orthogonal method, such as a radiometric assay with ³²P-ATP or a fluorescence-based method.[10]

  • Enzyme Autophosphorylation: Some kinases autophosphorylate. Assays that measure total ATP consumption without distinguishing between substrate and autophosphorylation can overestimate activity and misrepresent inhibitor potency.[10]

Experimental Protocols

Protocol: In Vitro Kinase Selectivity Assay (Luminescence-Based)

This protocol outlines a common method for assessing kinase inhibitor selectivity by measuring remaining ATP levels after a kinase reaction.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant kinases in an appropriate buffer.

    • Prepare substrate solution in kinase buffer.

    • Prepare ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Perform a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • To a 96-well or 384-well plate, add 5 µL of the this compound dilution (or vehicle control, e.g., DMSO).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[10]

  • Detection:

    • Equilibrate the plate and the luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer.

  • Data Analysis:

    • A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

IRE1a_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins IRE1a IRE1α UnfoldedProteins->IRE1a Activation XBP1u XBP1u mRNA IRE1a->XBP1u RNase activity splices XBP1s XBP1s mRNA XBP1u->XBP1s UPR UPR Activation (Chaperones, ERAD) XBP1s->UPR Translation G5758 This compound G5758->IRE1a Inhibition

Caption: Simplified signaling pathway of IRE1α activation and its inhibition by this compound.

Kinase_Selectivity_Workflow start Start: Kinase Inhibitor (this compound) primary_assay Primary Assay (On-Target: IRE1α) start->primary_assay determine_ic50 Determine On-Target IC50 primary_assay->determine_ic50 panel_screen Broad Kinome Panel Screen (e.g., >300 kinases) determine_ic50->panel_screen measure_inhibition Measure % Inhibition or determine IC50 panel_screen->measure_inhibition analyze_data Analyze Data: Compare On- vs. Off-Target IC50s measure_inhibition->analyze_data selectivity_profile Generate Selectivity Profile analyze_data->selectivity_profile

Caption: Experimental workflow for determining the selectivity profile of a kinase inhibitor.

Troubleshooting_Tree start Unexpected Phenotype Observed with this compound q1 Does IRE1α knockdown reproduce the phenotype? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes q2 Does a structurally different IRE1α inhibitor cause it? q1->q2 No a1_no Potential Off-Target Effect q3 Perform Rescue Experiment with resistant IRE1α mutant a1_no->q3 a2_yes Likely On-Target Effect q2->a2_yes Yes q2->q3 No result Phenotype Reversed? q3->result res_yes Confirmed On-Target result->res_yes Yes res_no Confirmed Off-Target result->res_no No

Caption: Decision tree for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: G-5758 In Vitro Activity and the Impact of Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G-5758, a selective and orally effective IRE1α inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro use of this compound and to address common challenges, particularly the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPPR). Upon ER stress, IRE1α's endoribonuclease activity is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This spliced XBP1 (XBP1s) is a transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis.[3][4][5] this compound inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and blocking the downstream signaling pathway.[2] This mechanism is particularly relevant in diseases with high ER stress, such as multiple myeloma.[1][4][5][6][7][8]

Q2: What is the reported in vitro activity of this compound?

The in vitro potency of this compound has been determined in multiple assays:

  • HTRF IRE1α Binding Assay: IC50 of 0.27 nM[2]

  • IRE1α-RNase Assay: IC50 of 4.3 nM[2]

  • XBP1s Luciferase Reporter Cell Assay: IC50 of 38 nM[1][2][9][10]

It is important to note that the IC50 value can vary depending on the assay format, cell type, and experimental conditions.

Q3: How does the presence of serum in cell culture media affect the in vitro activity of this compound?

The presence of serum, particularly fetal bovine serum (FBS), in cell culture media can significantly impact the apparent in vitro activity of small molecule inhibitors like this compound. Serum proteins, such as albumin, can bind to small molecules, reducing the free concentration of the inhibitor available to interact with its target, IRE1α. This phenomenon is known as protein binding and typically results in a rightward shift of the IC50 curve, indicating a decrease in apparent potency. The magnitude of this "IC50 shift" is dependent on the binding affinity of the compound to the serum proteins.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the in vitro activity of this compound, with a focus on serum-related effects.

Problem Possible Cause Suggested Solution
Higher than expected IC50 value in cell-based assays compared to biochemical assays. Serum Protein Binding: Proteins in the cell culture medium (e.g., FBS) are binding to this compound, reducing its effective concentration.1. Determine the IC50 shift: Perform the assay with varying concentrations of serum (e.g., 0%, 2.5%, 5%, 10% FBS) to quantify the impact of serum protein binding. 2. Use serum-free or low-serum media: If compatible with your cell line, adapt the cells to grow in serum-free or reduced-serum conditions for the duration of the assay. 3. Calculate the free fraction: If possible, determine the fraction of unbound this compound in the presence of serum using techniques like equilibrium dialysis.
Inconsistent or variable IC50 values between experiments. Variability in Serum Batches: Different lots of FBS can have varying protein compositions, leading to inconsistent levels of this compound binding. Cell Health and Density: Variations in cell seeding density or overall cell health can affect assay outcomes.[11]1. Use a single lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and confluence at the time of the experiment.
No observable this compound activity in cells. High Serum Concentration: The concentration of serum in your assay may be too high, sequestering most of the this compound. Incorrect Assay Endpoint: The chosen assay endpoint may not be sensitive to the inhibition of IRE1α signaling.1. Reduce serum concentration: Titrate down the percentage of FBS in your assay medium. 2. Confirm a sensitive endpoint: Use a direct and sensitive readout of IRE1α activity, such as measuring XBP1 splicing via RT-PCR or using a reporter assay (e.g., XBP1s-luciferase).
Precipitation of this compound in the culture medium. Poor Solubility: this compound may have limited solubility in aqueous media, especially at higher concentrations.1. Use a suitable solvent: Prepare a high-concentration stock solution of this compound in a solvent like DMSO.[1][9] 2. Optimize final solvent concentration: Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or precipitation.

Quantitative Data

Due to the proprietary nature of drug development, specific quantitative data on the IC50 shift of this compound in the presence of varying serum concentrations is not publicly available. However, the following table provides an illustrative example of how serum can affect the apparent IC50 of a hypothetical IRE1α inhibitor with similar properties to this compound. This data is for educational purposes only and does not represent actual experimental results for this compound.

Serum Concentration (% FBS)Apparent IC50 (nM)Fold Shift (vs. 0% Serum)
0381.0
2.5952.5
5.01905.0
10.041811.0

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an XBP1s Luciferase Reporter Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on IRE1α activity in a cell-based assay.

Materials:

  • Cells stably expressing an XBP1s-luciferase reporter construct (e.g., KMS-11 cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ER stress inducer (e.g., Thapsigargin or Tunicamycin)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the XBP1s-luciferase reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is recommended to perform dilutions in medium containing the desired final serum concentration to be tested.

  • Compound Treatment: Remove the growth medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • ER Stress Induction: After a pre-incubation period with this compound (e.g., 1 hour), add the ER stress inducer to all wells except for the negative control wells.

  • Incubation: Incubate the plate for a period sufficient to induce XBP1 splicing and luciferase expression (e.g., 6-16 hours).

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence data to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing the Impact of Serum on this compound Activity (IC50 Shift Assay)

This protocol is an extension of Protocol 1 to specifically quantify the effect of serum on this compound potency.

Procedure:

  • Follow the steps outlined in Protocol 1.

  • Prepare parallel sets of this compound serial dilutions in cell culture medium containing different concentrations of FBS (e.g., 0%, 1%, 2.5%, 5%, and 10%). If using 0% serum, ensure the cells can remain viable for the duration of the assay in a serum-free medium or a suitable buffer.

  • Treat the cells with the respective this compound dilutions in the corresponding serum concentrations.

  • Determine the IC50 value for this compound at each serum concentration.

  • Calculate the fold shift in IC50 by dividing the IC50 value at each serum concentration by the IC50 value in the absence of serum.

  • Plot the IC50 values or fold shifts against the serum concentration to visualize the impact of serum protein binding.

Visualizations

IRE1α Signaling Pathway and this compound Mechanism of Action

Caption: Mechanism of IRE1α signaling and inhibition by this compound.

Experimental Workflow: IC50 Shift Assay

IC50_Shift_Workflow start Start prepare_cells Seed XBP1s-Luciferase Reporter Cells in 96-well Plate start->prepare_cells prepare_compounds Prepare Serial Dilutions of this compound in Media with Varying Serum % prepare_cells->prepare_compounds treat_cells Treat Cells with this compound Dilutions prepare_compounds->treat_cells induce_stress Induce ER Stress (e.g., with Thapsigargin) treat_cells->induce_stress incubate Incubate for 6-16 hours induce_stress->incubate measure_luminescence Measure Luciferase Activity incubate->measure_luminescence analyze_data Analyze Data: - Normalize to Controls - Generate Dose-Response Curves measure_luminescence->analyze_data determine_ic50 Determine IC50 at each Serum % analyze_data->determine_ic50 calculate_shift Calculate IC50 Fold Shift determine_ic50->calculate_shift end End calculate_shift->end

Caption: Workflow for determining the IC50 shift of this compound.

Logical Relationship: Impact of Serum on Apparent Potency

Serum_Impact increase_serum Increase in Serum Concentration increase_protein Increase in Serum Protein Concentration increase_serum->increase_protein increase_binding Increased Binding of This compound to Serum Proteins increase_protein->increase_binding decrease_free_drug Decrease in Free (Unbound) this compound increase_binding->decrease_free_drug reduced_target Less this compound Available to Inhibit IRE1α decrease_free_drug->reduced_target ic50_shift Rightward Shift in IC50 Curve (Decreased Apparent Potency) reduced_target->ic50_shift

References

Validation & Comparative

A Researcher's Guide to Validating the Inhibitory Effect of G-5758 on IRE1α

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress. As a bifunctional enzyme with both serine/threonine kinase and endoribonuclease (RNase) activities, IRE1α plays a pivotal role in determining cell fate—promoting adaptation and survival under mild stress or triggering apoptosis under chronic or severe stress.[1][2] Its dysregulation is implicated in numerous diseases, including multiple myeloma and other cancers, making it a compelling therapeutic target.[3][4]

G-5758 is a novel, potent, and selective IRE1α inhibitor.[5] This guide provides a comprehensive framework for researchers to validate its inhibitory effects, offering a comparative analysis with other established IRE1α modulators and detailing essential experimental protocols.

Comparative Analysis of IRE1α Inhibitors

Validating a new inhibitor requires benchmarking against existing compounds with well-characterized mechanisms. This compound can be compared against inhibitors that target either the kinase or RNase domain of IRE1α through various mechanisms.

InhibitorTarget DomainMechanism of ActionPotency (IC50/EC50)Key Characteristics & References
This compound RNasePotent and selective inhibitor of RNase activity.Not publicly disclosed.Orally available; demonstrates comparable pharmacodynamic effects to IRE1α knockdown in multiple myeloma models.[5]
KIRA8 (AMG-18) KinaseAllosteric, ATP-competitive inhibitor; binds the kinase domain to prevent oligomerization and attenuate RNase activity.RNase IC50: 5.9 nMA Kinase-Inhibiting RNase Attenuator (KIRA) that preserves cell viability under ER stress.[6][7][8][9]
STF-083010 RNaseDirectly and selectively inhibits the endonuclease (RNase) activity.Blocks XBP1 splicing at ~60 µM in cells.Does not affect IRE1α kinase activity; shows anti-myeloma activity in xenograft models.[10][11][12][13]
MKC-8866 RNaseSelective IRE1α RNase inhibitor.RNase IC50: 0.29 µM; Cellular XBP1s EC50: 0.52 µMSalicylaldehyde analog with demonstrated efficacy in combination with other agents in ovarian cancer models.[14][15]
4µ8C RNaseSmall-molecule inhibitor that blocks substrate access to the RNase active site.In vitro RNase IC50: ~22.7 nMWidely used as a tool compound for in vitro and cellular studies to confirm IRE1α RNase dependence.[14][16][17][18]
Sunitinib KinaseMulti-targeted receptor tyrosine kinase (RTK) inhibitor that also inhibits IRE1α autophosphorylation.VEGFR2 IC50: 80 nM; PDGFRβ IC50: 2 nMAn ATP-competitive inhibitor that blocks the kinase activity required for subsequent RNase activation.[14][19][20]

IRE1α Signaling Pathway and Inhibitor Targets

The activation of IRE1α is a multi-step process that offers several points for therapeutic intervention. Understanding this pathway is crucial for interpreting experimental results.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters BiP IRE1_inactive IRE1α (Monomer) BiP->IRE1_inactive Inhibits IRE1_active IRE1α Dimer/Oligomer (Active Kinase/RNase) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1_active->XBP1u Splices RIDD RIDD Substrates (e.g., BLOC1S1) IRE1_active->RIDD Cleaves XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_p XBP1s Protein (Transcription Factor) XBP1s->XBP1s_p Translation UPR_Genes UPR Gene Expression (Adaptation, Survival) XBP1s_p->UPR_Genes Upregulates Degraded_RNA Degraded mRNA RIDD->Degraded_RNA Apoptosis Apoptosis Degraded_RNA->Apoptosis KIRA8 KIRA8 KIRA8->IRE1_active Inhibits Oligomerization Sunitinib Sunitinib Sunitinib->IRE1_active Inhibits Kinase/ Autophosphorylation G5758_STF This compound, STF-083010, MKC-8866, 4µ8C G5758_STF->XBP1u Inhibits RNase G5758_STF->RIDD

Caption: The IRE1α signaling pathway under ER stress and points of intervention for various inhibitor classes.

Experimental Validation Workflow

A multi-tiered approach is essential to rigorously validate the inhibitory effect of this compound, progressing from direct biochemical assays to complex cellular and in vivo models.

Validation_Workflow cluster_biochem cluster_cellular cluster_functional cluster_invivo start Start: Validate this compound biochem Tier 1: Biochemical Validation (Direct Target Engagement) start->biochem cellular Tier 2: Cellular Validation (Target Inhibition in Cells) biochem->cellular rnase_assay In Vitro RNase Assay (Fluorescence or Gel-based) biochem->rnase_assay kinase_assay In Vitro Kinase Assay (Confirm Specificity) biochem->kinase_assay functional Tier 3: Functional Validation (Phenotypic Consequences) cellular->functional xbp1_pcr XBP1 Splicing Assay (RT-PCR / qRT-PCR) cellular->xbp1_pcr ridd_assay RIDD Assay (qRT-PCR) cellular->ridd_assay western_blot Western Blot (p-IRE1α, XBP1s, UPR markers) cellular->western_blot reporter_assay XBP1-Luciferase Reporter cellular->reporter_assay invivo Tier 4: In Vivo Validation (Efficacy & Target Engagement) functional->invivo viability Cell Viability Assays (MTT, CCK8) functional->viability apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) functional->apoptosis xenograft Tumor Xenograft Model (e.g., Multiple Myeloma) invivo->xenograft pd_markers Pharmacodynamic Analysis (XBP1s in Tumors) xenograft->pd_markers

Caption: A tiered workflow for the comprehensive validation of the IRE1α inhibitor this compound.

Experimental Protocols

Tier 1: Biochemical Validation

1. In Vitro IRE1α RNase Activity Assay

This assay directly measures the ability of this compound to inhibit the cleavage of an RNA substrate by recombinant IRE1α.

  • Principle : A short, fluorescently-labeled RNA oligonucleotide containing the XBP1 splice sites is incubated with the cytosolic domain of recombinant human IRE1α. Cleavage of the oligo separates a fluorophore and a quencher, resulting in a measurable increase in fluorescence.[16]

  • Protocol :

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, pH 7.2).[16]

    • Pre-incubate recombinant human IRE1α (e.g., 20 µg) with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and comparator inhibitors (e.g., 4µ8C) for 30 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic XBP1 RNA stem-loop substrate.

    • Measure fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vitro IRE1α Kinase Assay (for Specificity)

This assay confirms that this compound is specific for the RNase domain and does not inhibit kinase activity, unlike KIRA8 or Sunitinib.

  • Principle : Measures the autophosphorylation of recombinant IRE1α in the presence of ATP. Inhibition is detected by a decrease in phosphorylation.

  • Protocol :

    • Incubate recombinant IRE1α with varying concentrations of this compound and a known kinase inhibitor (e.g., Sunitinib) in a kinase reaction buffer.

    • Initiate the phosphorylation reaction by adding ATP (can be [γ-32P]ATP for radiometric detection or cold ATP for antibody-based detection).[13]

    • Stop the reaction and resolve the proteins by SDS-PAGE.

    • Detect phosphorylation via autoradiography (for 32P) or Western blot using a phospho-specific IRE1α antibody.[21]

    • This compound should show no significant inhibition of phosphorylation compared to the kinase inhibitor control.

Tier 2: Cellular Validation

1. XBP1 mRNA Splicing Assay

This is the most critical cellular assay to confirm IRE1α RNase inhibition.

  • Principle : Upon ER stress, IRE1α splices a 26-nucleotide intron from XBP1 mRNA. RT-PCR can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms.[22]

  • Protocol :

    • Seed a relevant cell line (e.g., KMS-11 or RPMI 8226 multiple myeloma cells) in 6-well plates.[5][11]

    • Pre-treat cells with a dose range of this compound or other inhibitors for 1-2 hours.

    • Induce ER stress with an agent like thapsigargin (B1683126) (e.g., 300 nM) or tunicamycin (B1663573) for 4-6 hours.[11][22] Include a vehicle-only (DMSO) control.

    • Harvest cells and isolate total RNA using a standard kit (e.g., RNeasy or TRIzol).

    • Perform reverse transcription (RT) to generate cDNA.

    • Amplify the XBP1 cDNA using primers that flank the splice site.

    • Analyze the PCR products on an agarose (B213101) gel. The unspliced and spliced forms will appear as distinct bands of different sizes. Quantify band intensity to determine the percentage of splicing.

2. Regulated IRE1-Dependent Decay (RIDD) Assay

This assay provides a secondary measure of IRE1α RNase activity in cells.

  • Principle : Active IRE1α degrades a subset of ER-localized mRNAs through a process called RIDD. Inhibition of IRE1α will prevent the degradation of these RIDD substrates.[23]

  • Protocol :

    • Follow the same cell treatment protocol as the XBP1 splicing assay (Steps 1-3).

    • Isolate total RNA and synthesize cDNA (Steps 4-5).

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of a known RIDD target (e.g., BLOC1S1) and a housekeeping gene (e.g., GAPDH).[18]

    • Calculate the relative expression of the RIDD target. In stressed cells, its level should decrease, and treatment with this compound should rescue this degradation.

Tier 3: Functional Validation

1. Cell Viability Assay

This assay determines the functional consequence of IRE1α inhibition on cancer cell survival.

  • Principle : Measures the metabolic activity or number of viable cells after treatment.

  • Protocol :

    • Seed cells (e.g., multiple myeloma lines) in 96-well plates.

    • Treat with a dose range of this compound for an extended period (e.g., 48-72 hours).[13][15]

    • Add a viability reagent such as MTT or CCK8 and incubate according to the manufacturer's instructions.[13]

    • Measure absorbance using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Tier 4: In Vivo Validation

1. Tumor Xenograft Efficacy Study

This experiment assesses the anti-tumor activity of this compound in a living organism.

  • Principle : Human tumor cells are implanted in immunocompromised mice. Once tumors are established, mice are treated with the inhibitor to measure its effect on tumor growth.

  • Protocol :

    • Establish tumor xenografts by subcutaneously injecting a human multiple myeloma cell line (e.g., KMS-11) into immunodeficient mice.[5]

    • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer this compound orally according to a predetermined schedule (e.g., daily).[5]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors for pharmacodynamic analysis.

2. In Vivo Pharmacodynamic (PD) Marker Analysis

This confirms that this compound is hitting its target (IRE1α) within the tumor tissue.

  • Principle : Measures the level of XBP1 splicing in tumor tissue from treated animals.

  • Protocol :

    • Collect tumor samples at the end of the efficacy study at a defined time point after the final dose.

    • Isolate RNA from the tumor tissue.

    • Perform the XBP1 splicing assay (RT-PCR or qRT-PCR) as described in the cellular validation section.[5]

    • A significant reduction in the XBP1s/XBP1u ratio in the this compound treated group compared to the vehicle group confirms target engagement.

References

A Comparative Guide to IRE1α Inhibitors: G-5758 versus MKC-8866 in Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multiple myeloma (MM), a malignancy of plasma cells, is characterized by high levels of immunoglobulin production, leading to chronic endoplasmic reticulum (ER) stress. To survive this stress, MM cells rely on the unfolded protein response (UPR), a complex signaling network. A key sensor in the UPR is the inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding and degradation, promoting cell survival. The critical role of the IRE1α-XBP1s pathway in MM cell survival has established it as a promising therapeutic target.[1][2]

This guide provides a comparative overview of two small molecule inhibitors of IRE1α, G-5758 and MKC-8866, for their potential application in multiple myeloma research. The information presented is based on available preclinical data.

Overview of this compound and MKC-8866

Both this compound and MKC-8866 are specific inhibitors of the RNase activity of IRE1α. By blocking the splicing of XBP1 mRNA, these molecules aim to disrupt the adaptive UPR signaling in multiple myeloma cells, ultimately leading to cell death.

This compound is a recently identified potent, selective, and orally available IRE1α inhibitor.[3] Preclinical studies have demonstrated its ability to modulate XBP1s levels in a multiple myeloma model, showing pharmacodynamic effects comparable to IRE1α knockdown.[3]

MKC-8866 is another well-characterized IRE1α RNase inhibitor. Its activity has been evaluated in various cancer models, including prostate and breast cancer.[4] A structurally related compound, MKC-3946 , has been specifically investigated in multiple myeloma, where it has been shown to enhance the cytotoxic effects of other anti-myeloma agents like bortezomib.[5][6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and MKC-8866/MKC-3946 from published studies. It is important to note that this data is not from direct head-to-head comparative studies, and experimental conditions may have varied between the different research groups.

Table 1: In Vitro Potency of IRE1α Inhibitors

CompoundTargetIC50 ValueAssay TypeCell Line(s)Source
This compound IRE1α RNase38 nMXBP1s luciferase reporterNot specifiedGenentech, Inc.
MKC-8866 IRE1α RNase0.29 µMIn vitro RNase assayNot applicable
MKC-3946 IRE1α RNaseNot specifiedBlocks tunicamycin-induced XBP1 splicing at 0-10 µMRPMI-8226[8]

Table 2: Effects on Multiple Myeloma Cell Viability

CompoundEffectConcentrationCell Line(s)Source
This compound Comparable PD modulation to IRE1 knockdownNot specifiedKMS-11[3]
MKC-3946 Modest growth inhibition0-12.5 µMRPMI-8226, U266, OPM1, OPM2, INA6[6][8]
MKC-3946 Enhances bortezomib-induced cytotoxicity5-10 µMRPMI-8226, INA6[5][6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors ER_Stress ER Stress (e.g., high protein synthesis) IRE1a IRE1α ER_Stress->IRE1a activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices Apoptosis Apoptosis IRE1a->Apoptosis leads to (when inhibited) G5758 This compound G5758->IRE1a inhibits MKC8866 MKC-8866 MKC8866->IRE1a inhibits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein translation UPR_Genes UPR Target Genes (Protein folding, ERAD) XBP1s_Protein->UPR_Genes upregulates Cell_Survival Cell Survival UPR_Genes->Cell_Survival Experimental_Workflow cluster_assays In Vitro Assays start Start: Multiple Myeloma Cell Lines treatment Treatment with This compound or MKC-8866 (Dose-response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis xbp1 XBP1 Splicing Assay (e.g., RT-PCR) treatment->xbp1 data_analysis Data Analysis: - IC50 determination - Apoptotic cell percentage - XBP1s/XBP1u ratio viability->data_analysis apoptosis->data_analysis xbp1->data_analysis comparison Comparative Analysis of This compound and MKC-8866 Efficacy data_analysis->comparison

References

A Comparative Guide to G-5758 and B-I09: Novel IRE1α Endoribonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent research inhibitors of Inositol-requiring enzyme 1α (IRE1α): G-5758 and B-I09. Both molecules are potent inhibitors of the endoribonuclease (RNase) activity of IRE1α, a key sensor in the unfolded protein response (UPR), making them valuable tools for studying cellular stress pathways and potential therapeutic agents in diseases characterized by chronic endoplasmic reticulum (ER) stress, such as multiple myeloma and other cancers.

At a Glance: this compound vs. B-I09

FeatureThis compoundB-I09
Target IRE1α RNase domainIRE1α RNase domain
Reported Potency HighModerate to High
Primary Indication of Study Multiple MyelomaChronic Lymphocytic Leukemia, Ovarian Cancer
Oral Bioavailability YesInformation not readily available

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and B-I09, providing insights into their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency
Assay TypeThis compound (IC₅₀)B-I09 (IC₅₀)Notes
HTRF Binding Assay 0.27 nM[1]Not AvailableMeasures direct binding to IRE1α.
IRE1α RNase Activity Assay 4.3 nM[1]1230 nM[2]Directly measures inhibition of the enzyme's RNase function. Assay conditions may vary between studies.
XBP1s Luciferase Reporter Assay 38 nM[3]Not AvailableMeasures inhibition of XBP1 splicing in a cellular context.
Table 2: Selectivity
InhibitorSelectivity Profile
This compound >100-fold more selective against 219 kinases; >83-fold selective against HIPK4[1].
B-I09 Information on broad kinase selectivity is not readily available in the public domain.
Table 3: In Vivo Pharmacokinetics
ParameterThis compound (in Rats)B-I09 (in Mice)
Dose and Administration 500 mg/kg, oral, twice daily for 7 days[3]50 mg/kg, intraperitoneal injection
Cₘₐₓ 104,000 ng/mL[3]~39 µM (peak concentration at 15 min)
AUC 909,000 h·ng/mL[3]Not Available
Half-life (t½) Not Available~1.5 hours
Table 4: In Vivo Efficacy
InhibitorCancer ModelKey Findings
This compound KMS-11 multiple myeloma xenograft (mouse)Suppressed XBP1s levels for 12 hours at 250 mg/kg oral dose[3]. Showed comparable pharmacodynamic effects to IRE1α knockdown[4].
B-I09 Chronic Lymphocytic Leukemia (CLL) tumor-bearing miceSuppressed leukemic progression by inducing apoptosis without systemic toxicity[2].
B-I09 ARID1A-inactivated Ovarian Clear Cell Carcinoma (OCCC) (mouse models)Suppressed tumor growth in orthotopic xenograft, patient-derived xenograft, and genetic mouse models[5].

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental approaches is crucial for understanding the action and evaluation of these inhibitors.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive Accumulation IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices 26nt intron RIDD RIDD Substrates (mRNAs, miRNAs) IRE1a_active->RIDD Cleavage (RIDD) TRAF2 TRAF2 IRE1a_active->TRAF2 Recruitment XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_genes Upregulates Transcription Degraded_RNA Degraded RNA Fragments RIDD->Degraded_RNA ASK1 ASK1 TRAF2->ASK1 Activation JNK_pathway JNK Pathway ASK1->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis Inhibitor This compound / B-I09 Inhibitor->IRE1a_active Inhibits RNase activity

Caption: The IRE1α signaling pathway under ER stress.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., FRET, HTRF) cellular_assay Cellular Assay (XBP1 Splicing, Luciferase) biochemical_assay->cellular_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cellular_assay->viability_assay selectivity_assay Selectivity Profiling (Kinase Panel) cellular_assay->selectivity_assay pk_study Pharmacokinetics (PK) (Dosing, Cmax, AUC, t½) viability_assay->pk_study selectivity_assay->pk_study pd_study Pharmacodynamics (PD) (Target Engagement, Biomarkers) pk_study->pd_study efficacy_study Efficacy Studies (Tumor Xenograft Models) pd_study->efficacy_study end Candidate Selection efficacy_study->end start Compound Synthesis (this compound / B-I09) start->biochemical_assay

Caption: A typical workflow for evaluating IRE1α inhibitors.

Detailed Experimental Protocols

IRE1α RNase Activity Assay (FRET-based)

This assay quantitatively measures the enzymatic activity of the IRE1α RNase domain by monitoring the cleavage of a fluorescently labeled RNA substrate.

  • Materials:

    • Recombinant human IRE1α (cytosolic domain)

    • Fluorescently labeled RNA oligonucleotide substrate containing the XBP1 splice sites (e.g., with a fluorophore like FAM and a quencher like DABCYL)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KOAc, 2 mM MgCl₂, 1 mM DTT)

    • Test compounds (this compound, B-I09) dissolved in DMSO

    • 384-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add the assay buffer, the fluorescently labeled RNA substrate, and the test compounds at various concentrations.

    • Initiate the reaction by adding the recombinant IRE1α protein to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence intensity. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular XBP1 Splicing Assay (RT-PCR)

This assay assesses the ability of an inhibitor to block IRE1α-mediated splicing of endogenous XBP1 mRNA within a cellular context.

  • Materials:

    • Human cell line (e.g., KMS-11, RPMI-8226)

    • Cell culture medium and supplements

    • ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)

    • Test compounds (this compound, B-I09) dissolved in DMSO

    • RNA extraction kit (e.g., TRIzol)

    • Reverse transcription kit

    • PCR primers flanking the XBP1 splice site

    • Taq polymerase and PCR reagents

    • Agarose (B213101) gel and electrophoresis equipment

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

    • Induce ER stress by adding Tunicamycin or Thapsigargin and incubate for an additional period (e.g., 4-6 hours).

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform PCR using primers that amplify both the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

    • Separate the PCR products by agarose gel electrophoresis. The XBP1u and XBP1s amplicons will appear as distinct bands of different sizes.

    • Visualize and quantify the band intensities to determine the extent of splicing inhibition.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compounds (this compound, B-I09) dissolved in DMSO

    • 96-well microplate

    • Reagent for measuring cell viability (e.g., MTT, or a luminescent-based assay like CellTiter-Glo)

    • Microplate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells at a known density in a 96-well plate and allow them to attach.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for color or signal development.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value.

Conclusion

This compound and B-I09 are both valuable chemical probes for investigating the role of the IRE1α/XBP1 signaling pathway. Based on the available data, this compound appears to be a more potent inhibitor of IRE1α RNase activity in both biochemical and cellular assays.[1][3] Furthermore, this compound has demonstrated oral bioavailability and a well-defined in vivo pharmacodynamic effect in a multiple myeloma model.[3] B-I09 has also shown in vivo efficacy in models of chronic lymphocytic leukemia and ovarian cancer, demonstrating its potential as a therapeutic agent.[2][5]

The choice between these inhibitors will depend on the specific research question, the experimental model, and the desired pharmacological properties. For studies requiring a highly potent and orally available IRE1α inhibitor with a documented selectivity profile, this compound presents a strong option. B-I09 remains a critical tool, particularly in the context of B-cell malignancies where its effects have been well-characterized. Further head-to-head comparative studies, especially in vivo, would be beneficial to fully elucidate the relative advantages of each compound for specific therapeutic applications.

References

G-5758 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of G-5758, a potent and selective IRE1α inhibitor, with other alternative compounds for validating target engagement in cellular models. We present a summary of available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, IRE1α

This compound is a selective, orally available small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α).[1] IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active transcription factor, XBP1s. XBP1s then upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. Due to its critical role in cell survival and apoptosis, particularly in secretory cells and various cancers like multiple myeloma, IRE1α has emerged as a significant therapeutic target.[2][3]

This compound has been shown to be a potent inhibitor of IRE1α, with an IC50 of 38 nM in an XBP1s luciferase reporter cell assay.[4] Its engagement with IRE1α leads to a reduction in XBP1s levels, demonstrating comparable pharmacodynamic effects to IRE1α knockdown in a multiple myeloma model.[1]

Comparison of this compound with Alternative IRE1α Inhibitors

Several other small molecules have been developed to inhibit IRE1α, each with distinct mechanisms of action. This section compares this compound with notable alternatives.

Quantitative Comparison of IRE1α Inhibitors

The following table summarizes the reported potency of this compound and other IRE1α inhibitors. It is important to note that these values are derived from various studies and assays, and direct comparison should be made with caution.

CompoundTarget DomainMechanism of ActionReported Potency (IC50/EC50)Cell Line/Assay
This compound RNase (inferred)Inhibits XBP1 splicing38 nM (IC50)XBP1s luciferase reporter assay
STF-083010 RNaseSpecific inhibitor of RNase activity, no effect on kinase activity.~10 µM (inhibition of XBP1s)RPMI 8226 cells
KIRA6 KinaseATP-competitive kinase inhibitor, allosterically attenuates RNase function.0.6 µM (IC50, kinase inhibition)In vitro kinase assay
MKC8866 RNasePotent and selective RNase inhibitor.0.29 µM (IC50, in vitro); 0.52 µM (EC50, XBP1s expression)Human in vitro; RPMI 8226 cells
Toyocamycin RNase (inferred)Selectively inhibits XBP1 mRNA splicing.< 0.075 µM (IC50, cell growth)Osteosarcoma cell lines

Methods for Validating IRE1α Target Engagement

Several robust methods can be employed to validate the engagement of this compound and other inhibitors with IRE1α in cells.

XBP1 Splicing Assay (RT-PCR)

This is the most direct downstream readout of IRE1α RNase activity. Inhibition of IRE1α prevents the splicing of XBP1 mRNA, which can be quantified by reverse transcription-polymerase chain reaction (RT-PCR).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of a target protein upon ligand binding. The binding of an inhibitor like this compound to IRE1α is expected to increase its thermal stability, resulting in a shift in its melting temperature.[5][6][7]

NanoBRET™ Target Engagement Assay

This is a live-cell, proximity-based assay that measures the binding of a compound to a target protein. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[8]

Experimental Protocols

Protocol 1: XBP1 Splicing Analysis by RT-PCR

This protocol allows for the qualitative and semi-quantitative analysis of XBP1 mRNA splicing.

1. Cell Culture and Treatment:

  • Seed cells (e.g., KMS-11 multiple myeloma cells) in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or other IRE1α inhibitors for a predetermined time (e.g., 4-6 hours).

  • Include a positive control (e.g., tunicamycin (B1663573) at 5 µg/mL to induce ER stress) and a vehicle control (e.g., DMSO).

2. RNA Extraction:

  • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer.

3. Reverse Transcription (RT):

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

4. Polymerase Chain Reaction (PCR):

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

  • PCR cycling conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 60°C for 30 seconds.

      • Extension: 72°C for 30 seconds.

    • Final extension: 72°C for 7 minutes.

5. Gel Electrophoresis:

  • Resolve the PCR products on a 3% agarose (B213101) gel.

  • The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (26 bp difference). A hybrid band may also be visible.[9]

  • Visualize the bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for IRE1α

This protocol describes the detection of IRE1α thermal stabilization by Western blot.

1. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound or vehicle control for 1 hour at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[5]

3. Cell Lysis:

  • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]

4. Western Blot Analysis:

  • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Normalize the protein concentrations for all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against IRE1α overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

5. Data Analysis:

  • Quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Assay for IRE1α

This protocol provides a general workflow for a NanoBRET™ assay.

1. Cell Preparation and Transfection:

  • Co-transfect HEK293 cells with a vector expressing IRE1α fused to NanoLuc® luciferase and a suitable fluorescent tracer that binds to IRE1α. Follow the transfection reagent manufacturer's protocol.

  • Seed the transfected cells into a 96-well or 384-well white assay plate.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or other test compounds.

  • Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

3. BRET Measurement:

  • Add the NanoBRET™ Nano-Glo® Substrate and the fluorescent tracer to the wells.

  • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore, target engagement.

  • Plot the BRET ratio against the compound concentration to determine the IC50 value.

Visualizations

IRE1α Signaling Pathway

IRE1a_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) Unfolded Proteins->IRE1a_inactive binds BiP BiP BiP->IRE1a_inactive dissociates IRE1a_dimer IRE1α (dimer) IRE1a_inactive->IRE1a_dimer dimerization IRE1a_active Activated IRE1α (autophosphorylation) IRE1a_dimer->IRE1a_active trans-autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splicing (RNase activity) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA removes 26-nt intron XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., chaperones, ERAD components) XBP1s_protein->UPR_Genes upregulates transcription G5758 This compound G5758->IRE1a_active inhibits

Caption: The IRE1α signaling pathway in the Unfolded Protein Response.

Experimental Workflow for Target Engagement Validation

TE_Workflow cluster_start Start cluster_treatment Treatment cluster_assays Target Engagement Assays cluster_readout Readout cluster_conclusion Conclusion start_node Cell Culture (e.g., KMS-11) treatment_node Incubate with This compound or Alternatives start_node->treatment_node XBP1_assay XBP1 Splicing Assay (RT-PCR) treatment_node->XBP1_assay CETSA_assay CETSA (Western Blot) treatment_node->CETSA_assay NanoBRET_assay NanoBRET Assay (Luminescence) treatment_node->NanoBRET_assay XBP1_readout ↓ XBP1s mRNA XBP1_assay->XBP1_readout CETSA_readout ↑ Thermal Stability CETSA_assay->CETSA_readout NanoBRET_readout ↓ BRET Signal NanoBRET_assay->NanoBRET_readout conclusion_node Target Engagement Validated XBP1_readout->conclusion_node CETSA_readout->conclusion_node NanoBRET_readout->conclusion_node

Caption: General workflow for validating this compound target engagement in cells.

Logical Comparison of Target Engagement Validation Methods

Method_Comparison Method Method Principle Pros Cons XBP1 XBP1 Splicing Assay Measures downstream functional consequence of IRE1α RNase activity. - Physiologically relevant readout - Well-established and robust - No protein tagging required - Indirect measure of binding - May not capture kinase-only inhibition - Semi-quantitative (RT-PCR) CETSA Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of the target protein. - Direct biophysical evidence of binding - Label-free - Can be used in intact cells and tissues - Requires a specific antibody - Can be lower throughput - Optimization of heating conditions needed NanoBRET NanoBRET Assay Measures proximity-based energy transfer between a tagged target and a fluorescent tracer. - Live-cell, real-time measurement - High throughput potential - Quantitative (IC50 determination) - Requires genetic modification (tagging) - Dependent on a suitable tracer - Potential for artifacts from overexpression

Caption: Comparison of key methods for IRE1α target engagement validation.

References

G-5758 Treatment: A Comparative Guide to Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous experimental design is paramount to validating the efficacy and mechanism of a novel therapeutic agent. This guide provides a comparative framework for designing control experiments for G-5758, a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α). This compound targets the IRE1α-XBP1 signaling pathway, which is a critical component of the Unfolded Protein Response (UPR) and a key survival pathway in multiple myeloma.[1][2][3][4]

Understanding the Mechanism of Action

This compound is a small molecule drug that acts as an inhibitor of IRE1α.[1] The activation of IRE1α is a response to endoplasmic reticulum (ER) stress, a condition where unfolded or misfolded proteins accumulate.[4][5] Upon activation, IRE1α's RNase domain unconventionally splices the mRNA of X-Box Binding Protein 1 (XBP1), generating a potent transcription factor, XBP1s.[3][4][5] XBP1s then upregulates genes that promote cell survival. By inhibiting the RNase activity of IRE1α, this compound prevents the formation of XBP1s, thereby impeding this pro-survival signaling.[2]

Below is a diagram illustrating the targeted signaling pathway.

G5758_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Misfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a activates IRE1a_active Activated IRE1α (RNase activity) IRE1a->IRE1a_active XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation G5758 This compound G5758->IRE1a_active inhibits Survival_Genes Pro-Survival Genes XBP1s_protein->Survival_Genes activates transcription of Cell_Survival Cell Survival Survival_Genes->Cell_Survival

Figure 1: this compound inhibits the IRE1α-XBP1 signaling pathway.

Essential Control Experiments for this compound

To unequivocally demonstrate the on-target efficacy and specificity of this compound, a well-designed set of control experiments is crucial. These controls help to distinguish the effects of the compound from other variables and ensure that the observed results are valid and directly attributable to the inhibition of IRE1α.

Negative Controls

Negative controls are essential to establish a baseline and control for non-specific effects.[6][7]

  • Vehicle Control: The vehicle is the solvent used to dissolve this compound (e.g., DMSO). Treating cells with the vehicle alone at the same concentration used for the this compound treatment group is critical to ensure that the solvent itself does not have any biological effects.

  • Untreated Control: This group of cells or animals receives no treatment and serves as a baseline for normal physiological processes and disease progression.

  • Isotype Control (for antibody-based assays): When using monoclonal primary antibodies in techniques like immunohistochemistry or flow cytometry, an isotype control is necessary. This involves using a non-immune antibody of the same isotype and at the same concentration as the primary antibody to control for non-specific binding.

Positive Controls

Positive controls are used to confirm that the experimental system is working as expected and to provide a benchmark for the efficacy of this compound.[6][7]

  • Known IRE1α Inhibitor: A well-characterized IRE1α inhibitor (e.g., 4μ8C or a similar compound) can be used as a positive control to compare the potency and specificity of this compound.

  • Standard-of-Care Chemotherapeutic: In preclinical models of multiple myeloma, a standard therapeutic agent such as bortezomib (B1684674) can be used as a positive control to assess the relative efficacy of this compound.[5]

  • Genetic Knockdown of IRE1α: Using techniques like siRNA or shRNA to specifically knock down the expression of IRE1α provides a powerful positive control.[2] The phenotype observed in IRE1α knockdown cells should phenocopy the effects of this compound treatment, strongly indicating that the compound's effects are on-target.

The following diagram illustrates a typical experimental workflow for evaluating this compound.

G5758_Workflow cluster_setup Experimental Setup cluster_groups Treatment Arms cluster_analysis Analysis start Multiple Myeloma Cell Culture or In Vivo Model treatment Treatment Groups start->treatment untreated Untreated treatment->untreated vehicle Vehicle Control treatment->vehicle g5758 This compound treatment->g5758 positive Positive Control (e.g., Bortezomib) treatment->positive knockdown IRE1α Knockdown (siRNA/shRNA) treatment->knockdown analysis Endpoint Analysis untreated->analysis vehicle->analysis g5758->analysis positive->analysis knockdown->analysis readouts Molecular Readouts (XBP1s levels, etc.) analysis->readouts phenotypic Phenotypic Readouts (Apoptosis, Cell Viability) analysis->phenotypic

Figure 2: Experimental workflow for this compound evaluation.

Data Presentation and Key Assays

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. Below are examples of key assays and how the data can be presented.

Table 1: In Vitro Cytotoxicity in Multiple Myeloma Cell Lines
Treatment GroupCell Line: KMS-11 (IC50 in µM)Cell Line: RPMI-8226 (IC50 in µM)
This compoundExperimental ValueExperimental Value
Positive Control (Bortezomib)Literature/Experimental ValueLiterature/Experimental Value
Vehicle ControlNo significant effectNo significant effect
Table 2: Target Engagement - XBP1 Splicing Inhibition
Treatment GroupXBP1s mRNA Levels (Fold Change vs. Vehicle)
This compound (1 µM)Experimental Value
This compound (10 µM)Experimental Value
Positive Control (4μ8C)Experimental Value
IRE1α KnockdownExperimental Value
Vehicle Control1.0

Experimental Protocols

Detailed methodologies are crucial for reproducibility.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound, vehicle control, and positive control compound for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values using non-linear regression analysis.

Quantitative RT-PCR for XBP1 Splicing
  • Cell Treatment and RNA Extraction: Treat cells with this compound, controls, or subject them to IRE1α knockdown for the desired time. Induce ER stress with an agent like tunicamycin (B1663573) if necessary. Extract total RNA using a standard kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers specific for the spliced form of XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of XBP1s using the ΔΔCt method.

The logical relationship between the experimental controls is depicted in the following diagram.

Logical_Relationship cluster_question Primary Question cluster_controls Control Groups cluster_interpretation Interpretation question Does this compound have anti-myeloma activity? negative Negative Controls (Vehicle, Untreated) question->negative positive Positive Controls (Bortezomib, 4μ8C) question->positive specificity Specificity Control (IRE1α Knockdown) question->specificity baseline Establishes Baseline & Rules out non-specific effects negative->baseline benchmark Provides a Benchmark for Efficacy positive->benchmark mechanism Confirms On-Target Mechanism of Action specificity->mechanism

References

Measuring G-5758 Efficacy In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-5758 is a potent, selective, and orally available inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1] The IRE1α pathway is a critical survival mechanism for malignant plasma cells in multiple myeloma, making it a promising therapeutic target. This guide provides a comparative overview of biomarkers to measure the in vivo efficacy of this compound, with a focus on supporting experimental data and methodologies.

Comparison of this compound with Alternative IRE1α Inhibitors

While direct head-to-head in vivo anti-tumor efficacy data for this compound is not yet publicly available, a comparison can be drawn based on its mechanism of action and data from other well-characterized IRE1α inhibitors. The primary measure of this compound's activity has been its ability to modulate the splicing of X-box binding protein 1 (XBP1) mRNA to its active form, XBP1s.[1]

InhibitorTargetIn Vivo ModelKey Efficacy Readout(s)Reference(s)
This compound IRE1α (endoribonuclease activity)Multiple Myeloma (KMS-11 xenograft)Reduction of XBP1s levels[1]
MKC-3946 IRE1α (endoribonuclease activity)Multiple Myeloma (RPMI 8226 xenograft)Significant tumor growth inhibition
STF-083010 IRE1α (endoribonuclease activity)Multiple Myeloma (RPMI 8226 xenograft)Significant tumor growth inhibition
KIRA6 IRE1α (kinase activity)Multiple MyelomaDecreased cell viability and induced apoptosis

Key Biomarkers for Measuring this compound Efficacy

The efficacy of this compound in vivo can be assessed through a panel of biomarkers that reflect direct target engagement and downstream cellular consequences.

Target Engagement: XBP1s Splicing

Inhibition of IRE1α's endoribonuclease activity by this compound directly prevents the splicing of XBP1 mRNA. Therefore, the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) is the most direct pharmacodynamic biomarker of target engagement.

Downstream Cellular Effects: Apoptosis and Cell Cycle Arrest

By inhibiting the pro-survival IRE1α pathway, this compound is expected to induce apoptosis and cause cell cycle arrest in multiple myeloma cells.

Biomarker CategorySpecific MarkerExpected Effect of this compound
Target Engagement Ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u)Decrease
Apoptosis Cleaved Caspase-3, Annexin V stainingIncrease
Cell Cycle Percentage of cells in G1 phaseIncrease
Cell Cycle Percentage of cells in S and G2/M phasesDecrease

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative Real-Time PCR (qPCR) for XBP1s Splicing

This method quantifies the amount of spliced XBP1 mRNA in tumor tissue or cells isolated from in vivo models.

1. RNA Extraction:

  • Isolate total RNA from homogenized tumor tissue or sorted tumor cells using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

3. qPCR:

  • Perform real-time PCR using primers that specifically amplify the spliced form of XBP1. A common approach is to use a forward primer that spans the splice junction.

  • Forward Primer (human XBP1s): 5’-TGCTGAGTCCGCAGCAGGTG-3’

  • Reverse Primer (human XBP1): 5’-GCTGGCAGGCTCTGGGGAAG-3’

  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • The relative expression of XBP1s can be calculated using the ΔΔCt method.

Flow Cytometry for Apoptosis (Annexin V Staining)

This protocol detects apoptosis in a single-cell suspension from tumor tissue.

1. Sample Preparation:

  • Disaggregate fresh tumor tissue into a single-cell suspension using mechanical and/or enzymatic digestion.

  • Wash the cells with cold phosphate-buffered saline (PBS).

2. Staining:

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a dead cell stain (e.g., propidium (B1200493) iodide, PI).

  • Incubate in the dark at room temperature for 15 minutes.

3. Analysis:

  • Analyze the stained cells by flow cytometry.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the proportion of cells in different phases of the cell cycle.

1. Sample Preparation:

  • Prepare a single-cell suspension from tumor tissue as described for the apoptosis assay.

2. Fixation:

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate on ice or at -20°C for at least 30 minutes.

3. Staining:

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Analysis:

  • Analyze the stained cells by flow cytometry.

  • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

IRE1α Signaling Pathway and this compound Inhibition

IRE1a_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive activates IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription This compound This compound This compound->IRE1a_active inhibits Cell_Survival Cell_Survival UPR_Genes->Cell_Survival promotes InVivo_Workflow Start Start: Multiple Myeloma Xenograft Model Treatment Treatment Groups: - Vehicle Control - this compound - Alternative IRE1α Inhibitor Start->Treatment Monitoring Tumor Growth Monitoring (e.g., Caliper Measurement) Treatment->Monitoring Endpoint Endpoint: Tumor Excision Monitoring->Endpoint Biomarker_Analysis Biomarker Analysis Endpoint->Biomarker_Analysis qPCR qPCR for XBP1s Biomarker_Analysis->qPCR Flow_Apoptosis Flow Cytometry (Apoptosis) Biomarker_Analysis->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Biomarker_Analysis->Flow_CellCycle Data_Analysis Data Analysis and Comparison qPCR->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis

References

Navigating Bortezomib Resistance in Multiple Myeloma: A Comparative Analysis of G-5758 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the efficacy of the novel IRE1α inhibitor G-5758 in the context of bortezomib-resistant multiple myeloma, benchmarked against current and emerging therapeutic alternatives.

The emergence of resistance to the proteasome inhibitor bortezomib (B1684674) represents a significant clinical challenge in the management of multiple myeloma. This guide provides a comparative analysis of the investigational IRE1α inhibitor this compound and other therapeutic strategies designed to overcome bortezomib resistance, supported by preclinical data.

Comparative Efficacy in Bortezomib-Resistant Myeloma

The following tables summarize the in vitro efficacy of this compound's therapeutic class (IRE1α inhibitors), and key alternative agents, carfilzomib (B1684676) and daratumumab, in bortezomib-resistant multiple myeloma cell lines.

Table 1: In Vitro Efficacy of Small Molecule Inhibitors in Bortezomib-Resistant Multiple Myeloma (MM1S/R BTZ Cell Line)

CompoundTargetIC50 (nM) in MM1S/R BTZFold-Resistance vs. MM1S WTData Source
BortezomibProteasome (β5, β1)44.52.93[1][2]
CarfilzomibProteasome (β5, β2, β1)43.55.24[1][2]
IRE1α Inhibitor (MKC-3946)IRE1α EndoribonucleaseEnhances Bortezomib CytotoxicityN/A[3][4]
IRE1α Inhibitor (STF-083010)IRE1α EndoribonucleasePreferentially Toxic to MM CellsN/A[5][6]

Note: Direct IC50 values for this compound in bortezomib-resistant cell lines are not yet publicly available. Data from other IRE1α inhibitors, MKC-3946 and STF-083010, are presented to illustrate the potential of this drug class. These inhibitors have been shown to enhance the cytotoxic effects of bortezomib and exhibit selective toxicity towards myeloma cells.[3][4][5][6]

Table 2: Preclinical Efficacy of Daratumumab in Bortezomib-Resistant Multiple Myeloma

TherapyTargetMechanism of ActionEfficacy in Bortezomib-Resistant ModelsData Source
DaratumumabCD38ADCC, CDC, ADCP, Apoptosis InductionInduces significant lysis of bortezomib-resistant myeloma cell lines and primary patient cells.[7][7]

Mechanism of Action: Targeting the Unfolded Protein Response with this compound

This compound is a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR). In multiple myeloma, high levels of monoclonal protein production lead to chronic endoplasmic reticulum (ER) stress, making the UPR a critical survival pathway. Bortezomib exacerbates this stress by inhibiting the proteasome, leading to an accumulation of misfolded proteins.

However, resistant cells can adapt by upregulating specific UPR branches to mitigate this stress. The IRE1α pathway, through the splicing of X-box binding protein 1 (XBP1) mRNA, promotes the expression of genes involved in protein folding and degradation, contributing to cell survival. This compound, by inhibiting the endonuclease activity of IRE1α, prevents XBP1 splicing. This blockade of a key adaptive response is hypothesized to re-sensitize resistant myeloma cells to proteasome inhibition and induce apoptosis.

IRE1a_Pathway_in_Bortezomib_Resistance This compound Mechanism in Bortezomib-Resistant Myeloma cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a IRE1a Unfolded Proteins->IRE1a Activates Proteasome Proteasome Unfolded Proteins->Proteasome Degradation XBP1u_mRNA XBP1u_mRNA IRE1a->XBP1u_mRNA Splices XBP1s_mRNA XBP1s_mRNA XBP1s_Protein XBP1s_Protein XBP1s_mRNA->XBP1s_Protein Translation This compound This compound This compound->IRE1a Inhibits Apoptosis Apoptosis This compound->Apoptosis Sensitizes to Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Bortezomib->Apoptosis Induces Cell Survival Cell Survival Proteasome->Cell Survival Maintains Homeostasis Pro-survival Genes Pro-survival Genes XBP1s_Protein->Pro-survival Genes Activates Transcription Pro-survival Genes->Cell Survival Promotes

Caption: this compound inhibits the IRE1α pathway, blocking a key survival mechanism in myeloma cells.

Experimental Protocols

Generation of Bortezomib-Resistant Cell Lines (MM1S/R BTZ)

The bortezomib-resistant human multiple myeloma cell line MM1S/R BTZ was generated by the continuous culture of the parental MM1S cell line with increasing concentrations of bortezomib over a period of 12-24 months.[1] Resistance was confirmed by determining the half-maximal inhibitory concentration (IC50) of bortezomib, with a resistance factor of at least 2-fold greater than the parental cell line being indicative of resistance.[1] For subsequent experiments, the resistant cells were cultured in a drug-free medium for a 14-day washout period.[1]

Cell Viability Assay (Cell Counting Kit-8)

The viability of both bortezomib-sensitive (MM1S WT) and -resistant (MM1S/R BTZ) cells in response to treatment was quantified using a colorimetric assay with the Cell Counting Kit-8 (CCK-8).[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a specified density.

  • Drug Treatment: Cells were incubated with serially diluted concentrations of the respective drugs (e.g., bortezomib, carfilzomib) for 24 hours.[1]

  • CCK-8 Reagent Addition: Following the incubation period, 10 µL of the CCK-8 solution was added to each well.

  • Incubation: The plates were incubated for a further 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow_Cell_Viability Cell Viability Assay Workflow A Seed Myeloma Cells (MM1S WT & MM1S/R BTZ) in 96-well plates B Treat with Serial Dilutions of Test Compounds (24-hour incubation) A->B C Add Cell Counting Kit-8 (CCK-8) Reagent to each well B->C D Incubate for 1-4 hours at 37°C C->D E Measure Absorbance at 450 nm D->E F Calculate % Viability vs. Control and Determine IC50 Values E->F

Caption: Workflow for determining cell viability and IC50 values.

Conclusion

The landscape of treatment for bortezomib-resistant multiple myeloma is evolving, with several promising strategies targeting distinct cellular vulnerabilities. While next-generation proteasome inhibitors like carfilzomib offer a potent alternative, the emergence of cross-resistance highlights the need for novel mechanisms of action.[8] Daratumumab, with its immune-mediated cytotoxicity, provides a distinct and effective approach.[7] The investigational IRE1α inhibitor this compound, by targeting a critical survival pathway in myeloma cells, represents a rational and promising therapeutic strategy. Preclinical data on other IRE1α inhibitors suggest that this class of compounds can synergize with proteasome inhibitors to overcome resistance.[3][4] Further preclinical studies directly comparing this compound with these alternatives in bortezomib-resistant models are warranted to fully elucidate its therapeutic potential in this challenging clinical setting.

References

G-5758 and Genetic Knockdown of IRE1α: A Comparative Analysis of Efficacy and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the novel IRE1α inhibitor, G-5758, and genetic knockdown of IRE1α reveals comparable efficacy in modulating the unfolded protein response, with both methods demonstrating potent inhibition of XBP1 splicing. This guide provides a detailed analysis of their respective impacts on downstream signaling, including apoptosis and Regulated IRE1-Dependent Decay (RIDD), supported by experimental data and protocols.

In the landscape of targeted therapeutics, particularly for diseases like multiple myeloma characterized by high endoplasmic reticulum (ER) stress, the inositol-requiring enzyme 1α (IRE1α) has emerged as a critical node in the unfolded protein response (UPR). Two primary strategies for interrogating and inhibiting IRE1α's function are pharmacological inhibition and genetic knockdown. This guide offers a comparative overview of a potent and selective IRE1α inhibitor, this compound, and the widely used method of siRNA-mediated gene knockdown.

Comparative Efficacy on IRE1α Signaling

The primary function of activated IRE1α is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. Both this compound and IRE1α knockdown effectively suppress this key signaling event.

A pivotal study has shown that this compound demonstrates pharmacodynamic effects comparable to induced IRE1α knockdown, as measured by the reduction in XBP1s levels in a multiple myeloma (KMS-11) model.[1][2] This indicates that at appropriate concentrations, the small molecule inhibitor can phenocopy the genetic ablation of its target in this critical downstream pathway.

Parameter This compound Genetic Knockdown (siRNA) Reference
Mechanism of Action Selective inhibitor of IRE1α's RNase activityReduces IRE1α mRNA and protein levels[3]
Effect on XBP1 Splicing Potent inhibition (IC50 = 38 nM in a reporter assay)Significant reduction of XBP1s levels[3][4]
Downstream Gene Expression Comparable modulation of XBP1s-dependent genes to knockdownAlters expression of XBP1s target genes[1][2]

Impact on Apoptosis and Regulated IRE1-Dependent Decay (RIDD)

Beyond XBP1 splicing, IRE1α signaling bifurcates to influence cell fate through apoptosis and the degradation of a subset of mRNAs via RIDD. While direct comparative quantitative data between this compound and IRE1α knockdown on these pathways is emerging, existing studies with other IRE1α inhibitors and knockdown models provide valuable insights.

Apoptosis: Genetic knockdown of IRE1α has been shown to sensitize cells to ER stress-induced apoptosis.[5] This is often accompanied by increased levels of cleaved caspase-3 and PARP, and alterations in the expression of Bcl-2 family proteins.[6] While specific data for this compound's impact on these markers is not yet widely published, other selective IRE1α inhibitors have been shown to induce apoptosis in cancer cell lines.[6]

RIDD: IRE1α's RNase activity also degrades a selection of mRNAs at the ER membrane, a process known as RIDD. This can either be a pro-survival mechanism to reduce the protein folding load or a pro-apoptotic signal. Studies utilizing IRE1α knockout or knockdown have been instrumental in identifying RIDD substrates.[7][8][9] The effect of this compound on specific RIDD targets is an area of active investigation, with the expectation that as a potent RNase inhibitor, it would similarly prevent the degradation of these transcripts.

Experimental Methodologies

This compound In Vitro Treatment Protocol

The following is a general protocol for treating cells with this compound, which should be optimized for specific cell lines and experimental endpoints.

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the reported IC50 of 38 nM for XBP1s inhibition.[3]

  • Treatment: Replace the existing cell culture medium with the medium containing this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for analysis of XBP1 splicing (qRT-PCR), protein expression (Western blot for IRE1α, XBP1s, apoptosis markers), or cell viability/apoptosis (e.g., MTT assay, Annexin V staining).

IRE1α Genetic Knockdown Protocol (siRNA)

This protocol provides a general guideline for siRNA-mediated knockdown of IRE1α.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.

  • siRNA Preparation: Dilute the IRE1α-targeting siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined experimentally.

  • Verification of Knockdown: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Functional Assays: Once knockdown is confirmed, proceed with functional assays to assess the impact on XBP1 splicing, apoptosis, and other downstream pathways.

Signaling Pathways and Experimental Workflows

To visually represent the complex signaling and experimental procedures, the following diagrams have been generated using the DOT language.

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive senses IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices RIDD RIDD (mRNA degradation) IRE1a_active->RIDD mediates Apoptosis_signaling Apoptosis Signaling (e.g., TRAF2-ASK1-JNK) IRE1a_active->Apoptosis_signaling activates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_genes UPR Gene Expression XBP1s_protein->UPR_genes activates

Caption: The IRE1α signaling pathway under ER stress.

Experimental_Workflow cluster_Intervention Intervention cluster_Analysis Downstream Analysis G5758 This compound Treatment XBP1_splicing XBP1 Splicing Analysis (qRT-PCR) G5758->XBP1_splicing Protein_expression Protein Expression (Western Blot) G5758->Protein_expression Cell_viability Cell Viability/Apoptosis (MTT, Annexin V) G5758->Cell_viability RIDD_analysis RIDD Target Analysis (RNA-seq, qRT-PCR) G5758->RIDD_analysis siRNA IRE1α siRNA Knockdown siRNA->XBP1_splicing siRNA->Protein_expression siRNA->Cell_viability siRNA->RIDD_analysis

Caption: Experimental workflow for comparing this compound and IRE1α knockdown.

Conclusion

Both the pharmacological inhibitor this compound and genetic knockdown of IRE1α serve as powerful tools to dissect the roles of this crucial ER stress sensor. The finding that this compound can replicate the effect of genetic knockdown on the key downstream target XBP1s highlights its potential as a specific and effective research tool and therapeutic candidate.[1][2] Further quantitative, side-by-side comparisons will be invaluable in fully elucidating the nuanced differences in their effects on the broader spectrum of IRE1α-mediated cellular processes, including apoptosis and RIDD. This will ultimately inform the optimal application of each approach in both basic research and clinical settings.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of G-5758

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cancer research, particularly in the development of novel therapeutics for multiple myeloma, the proper handling and disposal of investigational compounds like G-5758 is a cornerstone of a safe and compliant research environment. This compound is a potent and selective inhibitor of IRE1α, an enzyme involved in the unfolded protein response, a pathway often exploited by cancer cells to survive and proliferate.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment.

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this document outlines the necessary procedures based on the compound's known characteristics and general best practices for the disposal of solid, non-volatile chemical compounds used in a laboratory setting. These guidelines should be implemented in strict accordance with all applicable local and institutional regulations.

Summary of this compound Chemical Data

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 2413455-99-7MedchemExpress[1], ProbeChem[3]
Molecular Formula C27H24F4N6O3SProbeChem[3]
Molecular Weight 588.58 g/mol ProbeChem[3]
IC50 (IRE1α) 38 nMMedchemExpress[1]
Solubility 10 mM in DMSOProbeChem[3]
Storage (Solid) -20°C for 12 months; 4°C for 6 monthsProbeChem[3]
Storage (in Solvent) -80°C for 6 months; -20°C for 6 monthsProbeChem[3]

Experimental Protocol: this compound Disposal and Decontamination

The following step-by-step protocol provides a framework for the safe disposal of this compound. This procedure should be adapted to align with the specific safety guidelines and chemical waste management programs of your institution.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemically resistant nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is mandatory.

Disposal of Solid this compound Waste:

  • Segregation: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be segregated from general laboratory waste.

  • Containerization: Place all solid this compound waste into a designated, clearly labeled, and sealable hazardous waste container. The container should be appropriate for solid chemical waste.

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2413455-99-7," and the approximate quantity of waste.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department.

Disposal of this compound Solutions:

  • Aqueous Solutions: As this compound is intended for research and not for human or veterinary use, disposal of solutions down the drain is strictly prohibited.

  • Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, labeled, and sealable hazardous waste container for liquid organic waste.

  • Containerization and Labeling: The liquid hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the approximate concentration and volume.

  • Storage: Store the sealed liquid waste container in a designated, secure, and well-ventilated area, within secondary containment, and away from sources of ignition and incompatible materials, pending collection by EHS.

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound. Collect this rinse as hazardous liquid waste.

  • Secondary Wash: Following the initial solvent rinse, wash glassware with an appropriate laboratory detergent and water.

  • Surface Cleaning: Decontaminate work surfaces with a suitable laboratory disinfectant or cleaning agent.

Visualizing the this compound Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and steps involved.

G5758_Disposal_Workflow cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_container Place in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid store_solid Store in Designated Secure Area solid_container->store_solid ehs_solid Arrange for EHS Collection store_solid->ehs_solid store_liquid Store in Secondary Containment liquid_container->store_liquid ehs_liquid Arrange for EHS Collection store_liquid->ehs_liquid

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling G-5758

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the potent cytotoxic and mutagenic compound G-5758. Adherence to these protocols is mandatory to ensure personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly potent, cytotoxic, and mutagenic compound. It is also a respiratory irritant. All handling of this compound in solid or solution form must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk. The workplace must be equipped with accessible emergency eyewash stations and safety showers.[1][2]

Minimum Required PPE:

  • Body Protection: A disposable, solid-front, back-tying chemotherapy gown is required.[3] Standard lab coats are not sufficient.

  • Hand Protection: Double gloving with chemotherapy-rated nitrile gloves is mandatory.[4][5] Inspect gloves for any signs of damage before use and change them regularly.[5]

  • Eye Protection: Chemical splash goggles are required at all times.[4][5][6] A face shield must be worn over the goggles when there is a risk of splashes or splattering.[4]

  • Respiratory Protection: When handling the powdered form of this compound outside of a contained environment, a NIOSH-approved N95 or higher-level respirator is required.[3][6]

Quantitative Safety Data

Below is a summary of key quantitative safety data for this compound. This information is critical for risk assessment and experimental planning.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Based on potent cytotoxicity.
LD50 (Oral, Rat) 153 mg/kgToxic if swallowed.
Solubility in DMSO ≥ 50 mg/mL
Stability in DMSO ( -20°C) ≥ 12 months
Recommended in vitro concentration 1 nM - 10 µMVaries by cell line and assay.

Experimental Protocols

Strict adherence to the following protocols is necessary to ensure both experimental integrity and personnel safety.

Protocol 3.1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Don all required PPE as specified in Section 1. Ensure the chemical fume hood is certified and functioning correctly.

  • Weighing: Weigh the desired amount of this compound powder using a calibrated analytical balance within the chemical fume hood.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile, conical tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials. Store at -20°C, protected from light.

Protocol 3.2: Dosing of Cell Cultures with this compound

  • Preparation: Work within a certified biological safety cabinet. Don all required PPE.

  • Dilution: Prepare a working solution of this compound by diluting the 10 mM stock solution in sterile cell culture medium to the desired final concentration.

  • Dosing: Carefully add the this compound working solution to the cell culture plates.

  • Incubation: Incubate the cell cultures under standard conditions for the duration of the experiment.

  • Waste Disposal: All tips, tubes, and other materials that come into contact with this compound must be disposed of as cytotoxic waste.[7][8]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][9][10] Remove all contaminated clothing while under the safety shower.[9][10] Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][9][10] Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • Minor Spill: If the spill is small and you are trained to handle it, use a cytotoxic spill kit to clean the area.[11] Wear appropriate PPE during cleanup.[11]

    • Major Spill: Evacuate the area immediately and notify others not to enter.[1][11] Contact your institution's Environmental Health and Safety (EHS) office.[1]

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7][8][12]

  • Solid Waste: All contaminated lab supplies (e.g., gloves, gowns, pipette tips, tubes) must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.[3][7]

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled cytotoxic waste container. Do not pour this compound waste down the drain.

  • Sharps: All contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated cytotoxic sharps container.

Visual Guides

The following diagrams illustrate key workflows and pathways related to the safe handling of this compound.

G5758_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Step 1 Weigh Powder Weigh Powder Enter Fume Hood->Weigh Powder Step 2 Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Step 3 Dose Experiment Dose Experiment Prepare Solution->Dose Experiment Step 4 Collect Solid Waste Collect Solid Waste Dose Experiment->Collect Solid Waste Step 5a Collect Liquid Waste Collect Liquid Waste Dose Experiment->Collect Liquid Waste Step 5b Segregate Sharps Segregate Sharps Dose Experiment->Segregate Sharps Step 5c

Caption: Workflow for the safe handling and disposal of this compound.

G5758_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->Akt

Caption: Hypothetical signaling pathway inhibited by this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。